N-(piperidin-3-ylmethyl)acetamide
Description
The exact mass of the compound N-(piperidin-3-ylmethyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(piperidin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(piperidin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZBOHMPGYOABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405688 | |
| Record name | N-(piperidin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90346-06-8 | |
| Record name | N-(3-Piperidinylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90346-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(piperidin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(piperidin-3-ylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(piperidin-3-ylmethyl)acetamide
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutic agents.[1][2] Its prevalence in pharmaceuticals and natural products stems from its ability to confer favorable physicochemical properties, such as improved bioavailability and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1][3] N-(piperidin-3-ylmethyl)acetamide is a derivative that incorporates this vital heterocyclic motif, presenting a valuable building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a comprehensive overview of a reliable synthetic route and the essential analytical techniques required to validate the structure and purity of N-(piperidin-3-ylmethyl)acetamide, tailored for researchers and professionals in chemical and pharmaceutical development.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
A logical approach to synthesizing N-(piperidin-3-ylmethyl)acetamide involves forming the amide bond as the key final step. This is the most direct and efficient strategy, known as a linear synthesis. The core transformation is the acylation of a primary amine.
Retrosynthetic Logic: The target molecule can be disconnected at the amide C-N bond. This reveals two primary synthons: an acetyl group source and a 3-(aminomethyl)piperidine backbone. The acetyl group is readily available from reagents like acetic anhydride or acetyl chloride. The piperidine component, 3-(aminomethyl)piperidine, is a commercially available and versatile chemical intermediate itself, often used in the development of novel drugs.[4]
This retrosynthetic pathway points to a straightforward and high-yielding synthesis via nucleophilic acyl substitution.
Recommended Synthetic Methodology: Direct Acylation
The most efficient and widely applicable method for preparing N-(piperidin-3-ylmethyl)acetamide is the direct N-acylation of 3-(aminomethyl)piperidine using an acetylating agent such as acetic anhydride. This method is chosen for its high efficiency, mild reaction conditions, and the simplicity of the subsequent work-up procedure.
Causality of Experimental Choices:
-
Starting Material: 3-(Aminomethyl)piperidine is selected as it already contains the complete piperidine-methylamine backbone, making this a convergent and atom-economical approach.
-
Reagent: Acetic anhydride is preferred over acetyl chloride. While both are effective, acetic anhydride's byproduct is acetic acid, which is more easily neutralized and removed during aqueous workup compared to the corrosive hydrochloric acid generated from acetyl chloride.
-
Solvent and Base: A non-protic solvent like Dichloromethane (DCM) is ideal for solubilizing the starting materials without interfering with the reaction. A mild base, such as triethylamine (TEA) or pyridine, is included to act as a scavenger for the acetic acid produced during the reaction, driving the equilibrium towards the product.[5]
-
Monitoring: Thin Layer Chromatography (TLC) is a crucial, self-validating step to monitor the reaction's progress, ensuring the complete consumption of the starting amine before proceeding to the workup.[5]
Caption: Synthetic workflow for N-(piperidin-3-ylmethyl)acetamide.
Detailed Experimental Protocol
Materials:
-
3-(Aminomethyl)piperidine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(aminomethyl)piperidine (1.0 eq) and dissolve in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains low during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in DCM) to afford pure N-(piperidin-3-ylmethyl)acetamide.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for analysis.
Caption: Logical relationship of analytical techniques for validation.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and expected spectroscopic data for N-(piperidin-3-ylmethyl)acetamide.
| Property | Value / Expected Data | Reference / Rationale |
| Molecular Formula | C₈H₁₆N₂O | Based on chemical structure. |
| Molecular Weight | 156.23 g/mol | Calculated from the molecular formula. |
| Appearance | Solid | [6] |
| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z = 156. A prominent fragment may appear at m/z = 97, corresponding to the loss of the acetamide group. | The molecular weight provides the parent peak. Fragmentation patterns are predicted based on stable carbocation formation. PubChem lists available GC-MS data.[7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-8.0 (broad s, 1H, N-H amide), ~3.1-3.3 (m, 2H, -CH₂-NH), ~2.8-3.0 (m, 2H, piperidine eq H), ~2.4-2.6 (m, 2H, piperidine ax H), ~1.95 (s, 3H, -COCH₃), ~1.5-1.8 (m, 4H, piperidine CH₂), ~1.2-1.4 (m, 1H, piperidine CH) | These are predicted chemical shifts based on standard values for similar structures. The broad amide proton signal is characteristic. The complex multiplets in the 1.2-3.3 ppm range are typical for the constrained piperidine ring protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170.0 (C=O), ~46.0-55.0 (piperidine carbons adjacent to N), ~45.0 (-CH₂-NH), ~30.0-40.0 (other piperidine ring carbons), ~23.0 (-COCH₃) | Predicted chemical shifts based on functional groups. The carbonyl carbon is significantly downfield. |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3300 (N-H stretch, amide), ~3000-2850 (C-H stretch, aliphatic), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | These are characteristic vibrational frequencies for primary amides and saturated cyclic amines. PubChem indicates the availability of vapor phase IR spectra.[7] |
Safety and Handling
Proper safety precautions are mandatory when handling the reagents and final product.
-
N-(piperidin-3-yl)acetamide: May be harmful if swallowed. Can cause skin, eye, and respiratory irritation.[8][9]
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Triethylamine: Flammable liquid and vapor. Toxic if inhaled and corrosive.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
Handling Recommendations:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all reagents and the final product with care, avoiding inhalation, ingestion, and direct skin contact.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of N-(piperidin-3-ylmethyl)acetamide via direct acylation of 3-(aminomethyl)piperidine. The described protocol is founded on established chemical principles, ensuring high yield and purity. The comprehensive characterization plan, employing a suite of orthogonal analytical techniques, provides a reliable framework for structural verification and quality control. By integrating detailed procedural steps with the underlying scientific rationale, this document serves as a practical resource for researchers engaged in synthetic chemistry and drug development, facilitating the efficient and safe production of this valuable piperidine-containing building block.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action for N-(piperidin-3-ylmethyl)acetamide
Abstract
N-(piperidin-3-ylmethyl)acetamide is a novel small molecule with a chemical structure suggestive of potential neuromodulatory or enzymatic inhibitory activity. As a compound of emerging interest, its precise mechanism of action (MoA) remains to be fully elucidated. This guide provides a comprehensive, multi-pronged strategic framework for researchers, scientists, and drug development professionals to systematically investigate and define the molecular and cellular mechanisms underpinning the pharmacological effects of N-(piperidin-3-ylmethyl)acetamide. The proposed workflow integrates computational prediction, advanced biochemical and biophysical assays, and systems-level transcriptomic analysis to build a robust, evidence-based understanding of the compound's MoA. This document is designed not as a rigid protocol, but as an adaptable roadmap, grounded in scientific integrity and causality, to guide the discovery process from initial hypothesis to validated mechanism.
Introduction: The Imperative for Mechanistic Clarity
The therapeutic potential of any novel small molecule is fundamentally linked to a precise understanding of its mechanism of action.[1][2] For N-(piperidin-3-ylmethyl)acetamide, a compound featuring a piperidine ring—a common scaffold in centrally active agents—and a flexible acetamide side chain, defining its biological target(s) and the subsequent physiological response is a critical step in its development trajectory. A well-characterized MoA is essential for predicting efficacy, understanding potential off-target effects, identifying patient populations, and discovering biomarkers for clinical development.[3]
This guide outlines a logical, iterative, and self-validating investigative process. We will proceed from broad, predictive analyses to highly specific, quantitative measurements, ensuring that each phase of the investigation builds upon a solid foundation of data from the preceding stage.
Phase I: In Silico Profiling and Target Hypothesis Generation
The initial exploration into the MoA of a novel compound begins with computational analysis, a cost-effective and rapid method to generate initial, testable hypotheses.[4][5][6] This in silico approach leverages the known universe of ligand-target interactions to predict the most probable biological partners for N-(piperidin-3-ylmethyl)acetamide based on its chemical structure.
Computational Target Prediction
The principle that structurally similar molecules often exhibit similar biological activities is the cornerstone of computational target fishing.[7] A variety of algorithms and databases can be employed to this end.
-
Methodologies:
-
Ligand-Based Screening: Utilizes chemical similarity searching against databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[7] By representing N-(piperidin-3-ylmethyl)acetamide as a chemical fingerprint, its similarity to known active molecules can be quantified to predict potential targets.[7]
-
Structure-Based Screening (Reverse Docking): This method "docks" the 3D conformation of N-(piperidin-3-ylmethyl)acetamide against a library of macromolecular target structures.[8] The goal is to identify proteins with binding pockets that favorably accommodate the compound, suggesting a potential interaction.
-
-
Expected Outcome: A ranked list of putative protein targets (e.g., GPCRs, kinases, ion channels, enzymes). This list will guide the subsequent experimental validation phases. Prediction accuracy can be high, with some platforms reporting over 90% accuracy in their top 3 predictions for high-potency compounds.[8]
| Parameter | Ligand-Based (Similarity Search) | Structure-Based (Reverse Docking) |
| Principle | Structurally similar compounds have similar biological profiles.[7] | 3D complementarity between ligand and protein binding site. |
| Requirement | Large databases of known ligand-target interactions. | 3D structures of potential protein targets. |
| Primary Output | List of potential targets based on similarity scores. | List of potential targets based on docking scores/binding energy. |
| Key Advantage | Does not require protein structure information. | Provides insights into the potential binding mode. |
Phase II: Target Identification and Validation
With a set of computationally-derived hypotheses, the next crucial step is to empirically identify and validate the direct molecular targets of N-(piperidin-3-ylmethyl)acetamide. This phase employs advanced proteomics and biophysical techniques to move from prediction to direct evidence of physical interaction.
Chemical Proteomics for Unbiased Target Discovery
Chemical proteomics is a powerful, unbiased approach to identify the binding partners of a small molecule within a complex biological sample, such as a cell lysate.[9][10][11] This method provides a global view of potential interactions, including unanticipated "off-targets."
-
Probe Synthesis: Synthesize a derivative of N-(piperidin-3-ylmethyl)acetamide that incorporates a linker and an affinity tag (e.g., biotin), ensuring the modification does not significantly alter the compound's biological activity.[12]
-
Incubation: Incubate the biotinylated probe with cell or tissue lysates to allow for the formation of probe-target complexes.
-
Enrichment: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.[9]
-
Washes: Perform stringent washes to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Competitive Displacement: As a critical control, perform a parallel experiment where the lysate is pre-incubated with an excess of the original, unmodified N-(piperidin-3-ylmethyl)acetamide. True targets will show significantly reduced binding to the probe in this competitive assay.[9][13]
Biophysical Validation of Direct Target Engagement
Once putative targets are identified, it is essential to validate the direct binding interaction and quantify its kinetic parameters. Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique ideal for this purpose.[14][15][16]
-
Immobilization: Covalently immobilize the purified, putative target protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow a series of precise concentrations of N-(piperidin-3-ylmethyl)acetamide across the sensor surface.
-
Detection: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.[14][16] This generates a real-time sensorgram.
-
Kinetic Analysis: Fit the association (k_on) and dissociation (k_off) phases of the sensorgram data to a binding model to determine the kinetic rate constants.
-
Affinity Determination: Calculate the equilibrium dissociation constant (K_D), a measure of binding affinity, from the ratio of the rate constants (k_off / k_on).
| Kinetic Parameter | Description | Significance in Drug Development |
| k_on (Association Rate) | The rate at which the compound binds to the target. | A faster on-rate can lead to a more rapid onset of action. |
| k_off (Dissociation Rate) | The rate at which the compound-target complex falls apart. | A slower off-rate (longer residence time) often correlates with prolonged drug efficacy.[16] |
| K_D (Dissociation Constant) | The concentration of compound required to occupy 50% of the target sites at equilibrium. | A lower K_D value indicates higher binding affinity. |
Phase III: Elucidation of Cellular and Molecular Consequences
Identifying a direct target is only part of the MoA. The subsequent challenge is to understand how this binding event translates into a cellular response. This involves characterizing the downstream signaling pathways affected by N-(piperidin-3-ylmethyl)acetamide.
Transcriptomic Profiling with RNA-Sequencing
RNA sequencing (RNA-seq) provides a global, unbiased snapshot of the cellular response to a compound by quantifying changes in gene expression across the entire transcriptome.[3][17][18] This can reveal which pathways are activated or inhibited, offering powerful clues about the drug's mechanism.[19][20]
-
Cell Treatment: Treat a relevant cell line (e.g., a neuronal cell line if a CNS target is suspected) with N-(piperidin-3-ylmethyl)acetamide at a relevant concentration (e.g., 3x the binding K_D) and a vehicle control. Include multiple biological replicates.
-
RNA Extraction: Isolate high-quality total RNA from all samples.
-
Library Preparation: Prepare sequencing libraries from the RNA (e.g., using poly-A selection for mRNA).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly upregulated or downregulated in response to the compound.
-
Use pathway analysis tools (e.g., GSEA, KEGG) to identify biological pathways that are significantly enriched in the set of differentially expressed genes.
-
Targeted Validation of Signaling Pathways with Western Blotting
Based on the RNA-seq pathway analysis and the identity of the validated target, specific signaling pathways can be investigated at the protein level. Western blotting is a cornerstone technique for examining changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation.[21][22][23]
-
Treatment and Lysis: Treat cells as in the RNA-seq experiment and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated form of a key downstream signaling protein (e.g., Phospho-Akt Ser473 if the PI3K pathway is implicated).[22][24]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Total Protein Control: Strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein to confirm that changes are due to phosphorylation status and not overall protein levels.
Conclusion: Synthesizing a Coherent Mechanism
The elucidation of a small molecule's mechanism of action is a deductive, iterative process that requires the integration of computational, biochemical, biophysical, and systems biology data.[1] By following the structured yet flexible framework outlined in this guide, researchers can systematically progress from a chemical structure to a well-supported, multi-faceted hypothesis of the biological activity of N-(piperidin-3-ylmethyl)acetamide. This comprehensive understanding is the bedrock upon which all future preclinical and clinical development will be built, ultimately determining the compound's potential as a valuable chemical probe or a novel therapeutic agent.
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An In-depth Technical Guide to the Potential Biological Activities of N-(piperidin-3-ylmethyl)acetamide
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly versatile template for drug design. This guide focuses on a specific, yet promising, member of this class: N-(piperidin-3-ylmethyl)acetamide .
This document serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes the current, albeit emerging, understanding of the potential biological activities of N-(piperidin-3-ylmethyl)acetamide, with a particular focus on its (S)-enantiomer, which appears to be the biologically relevant stereoisomer.[3] We will delve into its potential as a modulator of ion channels and neurotransmitter systems, as well as its prospective roles in oncology and inflammatory processes. The information presented herein is grounded in available patent literature, preclinical data from commercial suppliers, and established pharmacological principles, providing a comprehensive overview to guide future research and development efforts.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-(piperidin-3-ylmethyl)acetamide | |
| Synonyms | 3-Acetamidomethylpiperidine | |
| CAS Number | 5810-55-9 | |
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | |
| Physical Form | Solid/Powder | |
| Melting Point | 75-80 °C |
Part 1: Potential as a T-Type Calcium Channel Blocker
A significant area of interest for N-(piperidin-3-ylmethyl)acetamide and its analogs is their potential to function as antagonists of T-type calcium channels.[4] These low-voltage activated ion channels, particularly the CaV3.1, CaV3.2, and CaV3.3 subtypes, are implicated in a range of physiological and pathophysiological processes, including neuronal excitability, cardiovascular function, and cell proliferation.[4][5]
Mechanistic Rationale
The therapeutic potential of T-type calcium channel blockers is well-documented. For instance, their over-expression in cancerous cells suggests that their inhibition could curb proliferation and trigger apoptosis.[4] In the nervous system, they are involved in conditions like epilepsy and neuropathic pain, making them attractive targets for anticonvulsant and analgesic drug development.[4][6] Patent literature encompassing "N-piperidinyl acetamide derivatives" explicitly points towards their utility in treating conditions associated with T-type calcium channel activity, such as cardiovascular disease, epilepsy, cancer, and pain.[4] While this patent does not single out N-(piperidin-3-ylmethyl)acetamide, the class of compounds is experimentally recognized as calcium channel blockers.[3]
Signaling Pathway
The blockade of T-type calcium channels by a compound like N-(piperidin-3-ylmethyl)acetamide would primarily involve the physical obstruction of the channel pore, preventing the influx of Ca²⁺ ions into the cell in response to membrane depolarization. This reduction in intracellular calcium concentration would, in turn, modulate downstream signaling cascades that are dependent on calcium as a second messenger.
Experimental Protocol: Electrophysiological Assay for T-Type Calcium Channel Inhibition
To validate and quantify the inhibitory activity of N-(piperidin-3-ylmethyl)acetamide on T-type calcium channels, a whole-cell patch-clamp electrophysiology assay is the gold standard.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on human CaV3.2 channels expressed in a mammalian cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human CaV3.2 subtype in appropriate culture medium.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.
-
Electrophysiology Rig: Utilize a patch-clamp amplifier, data acquisition system, and perfusion system.
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂ (pH adjusted to 7.4 with CsOH).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -100 mV.
-
Elicit T-type calcium currents by applying depolarizing voltage steps to -30 mV for 200 ms.
-
Establish a stable baseline current recording.
-
-
Compound Application:
-
Prepare stock solutions of N-(piperidin-3-ylmethyl)acetamide in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Apply increasing concentrations of the compound (e.g., 0.01, 0.1, 1, 10, 100 µM) via the perfusion system, allowing for equilibration at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (pre-compound) current.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Modulation of Neurotransmitter Systems
Emerging data suggests that (S)-N-(piperidin-3-yl)acetamide hydrochloride may act as a modulator of key neurotransmitter systems, specifically dopamine and serotonin receptors.[3] This activity could underpin its potential utility in treating a range of neurological and psychiatric disorders, including depression and mood disorders.[3]
Mechanistic Rationale
Dopamine and serotonin receptors are well-established targets for therapeutic intervention in CNS disorders. The piperidine moiety is a common feature in many CNS-active drugs, and its interaction with these receptor systems is a subject of extensive research.[7][8][9][10][11][12][13][14] The modulation of these receptors by N-(piperidin-3-ylmethyl)acetamide could lead to a rebalancing of neurotransmitter signaling, which is often dysregulated in conditions like depression.[3] Furthermore, the compound is suggested to have potential neuroprotective properties, possibly by shielding neurons from oxidative stress.[3]
Signaling Pathways
The interaction of N-(piperidin-3-ylmethyl)acetamide with dopamine and serotonin receptors would likely involve competitive binding at the orthosteric site, leading to either agonistic or antagonistic effects. These receptors are G-protein coupled receptors (GPCRs) that, upon activation or inhibition, trigger intracellular signaling cascades involving second messengers like cAMP and Ca²⁺, ultimately leading to changes in neuronal activity and gene expression.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of N-(piperidin-3-ylmethyl)acetamide for specific dopamine and serotonin receptor subtypes, a competitive radioligand binding assay is employed.
Objective: To measure the affinity of the test compound for human dopamine D2 and serotonin 5-HT₂ₐ receptors.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing either the human D2 or 5-HT₂ₐ receptor.
-
Radioligand Selection:
-
For D2 receptors: [³H]Spiperone or a similar high-affinity antagonist.
-
For 5-HT₂ₐ receptors: [³H]Ketanserin or a similar high-affinity antagonist.
-
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the unlabeled test compound (N-(piperidin-3-ylmethyl)acetamide).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2).
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Antiproliferative and Anti-inflammatory Potential
Beyond its neuromodulatory roles, N-(piperidin-3-ylmethyl)acetamide has been flagged for potential antiproliferative and anti-inflammatory activities.[3] These multifaceted properties are not uncommon for compounds that interact with fundamental signaling molecules like calcium channels, which play roles in both cell cycle progression and immune responses.
Antiproliferative Activity
Preclinical data indicates that (S)-N-(piperidin-3-yl)acetamide hydrochloride can inhibit the growth of HepG2 human liver cancer cells, with a reported half-maximal effective concentration (EC₅₀) of 12.5 µM.[3] This observation is consistent with the broader understanding that T-type calcium channels can be aberrantly expressed in cancerous cells, and their blockade may lead to reduced proliferation and apoptosis.[4]
Quantitative Antiproliferative Data
| Compound | Cell Line | Cell Type | EC₅₀ (µM) | Source |
| (S)-N-(piperidin-3-yl)acetamide HCl | HepG2 | Liver Carcinoma | 12.5 | [3] |
| Doxorubicin (Control) | HepG2 | Liver Carcinoma | 0.5 | [3] |
Anti-inflammatory Activity
The compound has also been investigated for its potential to curb inflammatory responses. In vitro studies using activated microglial cells, the primary immune cells of the central nervous system, demonstrated that treatment with (S)-N-(piperidin-3-yl)acetamide hydrochloride significantly reduced the production of nitric oxide (NO), a key inflammatory mediator.[3]
In Vitro Anti-inflammatory Data
| Concentration (µM) | Nitric Oxide Production (% of Control) | Source |
| 50 | 20% | [3] |
| 100 | 5% | [3] |
This anti-inflammatory action could be linked to the modulation of calcium signaling, as calcium influx is a critical step in the activation of inflammatory cells and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).
Experimental Protocol: Cell Viability (MTT) Assay
To assess the antiproliferative effects of N-(piperidin-3-ylmethyl)acetamide, a standard colorimetric assay like the MTT assay can be used to measure cellular metabolic activity as an indicator of cell viability.
Objective: To determine the IC₅₀ of the test compound in a cancer cell line (e.g., HepG2).
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(piperidin-3-ylmethyl)acetamide (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.
Part 4: Synthesis
Proposed Synthetic Route
A straightforward synthesis would involve the N-acetylation of 3-(aminomethyl)piperidine. To manage the two amine functionalities, the piperidine nitrogen would likely require a protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed in the final step.
Experimental Protocol: Synthesis of N-(piperidin-3-ylmethyl)acetamide
Objective: To synthesize N-(piperidin-3-ylmethyl)acetamide from commercially available 3-(aminomethyl)piperidine.
Step 1: Boc Protection of Piperidine Nitrogen
-
Dissolve 3-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting tert-butyl 3-(aminomethyl)piperidine-1-carboxylate by column chromatography.
Step 2: N-Acetylation of the Primary Amine
-
Dissolve the product from Step 1 (1 equivalent) in DCM.
-
Add Et₃N (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.1 equivalents) dropwise.
-
Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer and concentrate to yield tert-butyl 3-(acetamidomethyl)piperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the acetylated product from Step 2 in a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Filter and dry the solid to obtain N-(piperidin-3-ylmethyl)acetamide hydrochloride. The free base can be obtained by neutralization with a suitable base.
Conclusion and Future Directions
N-(piperidin-3-ylmethyl)acetamide emerges as a molecule of significant interest, with a pharmacological profile that suggests potential therapeutic applications across multiple domains, including neurology, oncology, and inflammatory diseases. The strongest evidence points towards its role as a potential T-type calcium channel blocker, an activity that could mechanistically unify its observed effects on neuronal excitability and cell proliferation. Furthermore, its putative interactions with dopamine and serotonin receptors warrant deeper investigation, particularly for the treatment of CNS disorders.
It is crucial to underscore that while the preliminary data is promising, much of it originates from non-peer-reviewed sources and broad patent literature. The next critical phase of research must focus on:
-
Definitive Target Validation: Confirming the direct interaction with and inhibition of T-type calcium channel subtypes (CaV3.1, CaV3.2, CaV3.3) through rigorous electrophysiological and biochemical assays.
-
Quantitative Pharmacological Profiling: Obtaining robust, peer-reviewed data on its binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) at a wider panel of CNS receptors and ion channels to establish its selectivity profile.
-
In Vivo Efficacy: Evaluating the compound in relevant animal models of epilepsy, neuropathic pain, cancer, and neuroinflammation to translate the in vitro findings into potential therapeutic efficacy.
-
Stereoselectivity: Thoroughly characterizing the pharmacological differences between the (S) and (R) enantiomers to confirm the importance of stereochemistry for its biological activity.
This technical guide provides a foundational framework for these future investigations. The detailed protocols and mechanistic insights are intended to accelerate the exploration of N-(piperidin-3-ylmethyl)acetamide, a compound that, with further empirical validation, could prove to be a valuable lead in the development of novel therapeutics.
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The Strategic Utility of N-(piperidin-3-ylmethyl)acetamide in Modern Medicinal Chemistry: An In-depth Technical Guide
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a vast number of clinically successful drugs. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure for engaging with a multitude of biological targets. Within the diverse landscape of piperidine-based building blocks, N-(piperidin-3-ylmethyl)acetamide has emerged as a particularly valuable synthon. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of N-(piperidin-3-ylmethyl)acetamide in drug discovery. We will explore its role as a key structural motif in the development of innovative therapeutics, with a focus on Janus kinase (JAK) inhibitors, and delve into the structure-activity relationships that underscore its utility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own research endeavors.
Physicochemical and Structural Properties: The Foundation of Versatility
N-(piperidin-3-ylmethyl)acetamide possesses a unique combination of structural features that contribute to its value as a medicinal chemistry building block. The piperidine ring provides a robust, non-aromatic core that can adopt various chair and boat conformations, allowing for precise spatial orientation of its substituents. The secondary amine within the piperidine ring offers a crucial point for further functionalization and can also act as a hydrogen bond donor or acceptor, influencing the compound's pharmacokinetic properties.
The acetamide side chain introduces a polar, hydrogen-bonding motif that can engage in key interactions with biological targets. The methylene linker between the piperidine ring and the acetamide group provides a degree of conformational flexibility, allowing the acetamide to orient itself optimally within a binding pocket.
| Property | Value | Source |
| Molecular Formula | C8H16N2O | Sigma-Aldrich |
| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |
| CAS Number | 90346-06-8 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
Synthetic Strategies: Assembling the Core
The synthesis of N-(piperidin-3-ylmethyl)acetamide is readily achievable from commercially available starting materials. A common and efficient approach involves the acetylation of 3-(aminomethyl)piperidine. This reaction is typically carried out using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the acid byproduct.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from a protected piperidine precursor, followed by deprotection and acetylation.
Caption: General workflow for the synthesis of N-(piperidin-3-ylmethyl)acetamide.
Detailed Experimental Protocol: Acetylation of 3-(Aminomethyl)piperidine
This protocol describes a standard procedure for the synthesis of N-(piperidin-3-ylmethyl)acetamide.
Materials:
-
3-(Aminomethyl)piperidine
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield N-(piperidin-3-ylmethyl)acetamide.
Applications in Drug Discovery: A Privileged Scaffold in Action
The N-(piperidin-3-ylmethyl)acetamide moiety is a key building block in the design of a variety of therapeutic agents. Its ability to form crucial interactions with protein targets has led to its incorporation into molecules targeting a range of diseases.
Case Study: Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.
The drug Tofacitinib , a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, ulcerative colitis, and psoriatic arthritis, features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core.[1][2] While not containing the exact N-(piperidin-3-ylmethyl)acetamide fragment, the 3-aminopiperidine scaffold is central to its activity. The piperidine ring positions the pyrrolo[2,3-d]pyrimidine core in the ATP-binding site of the JAK enzyme, while the amino group is crucial for its interaction with the hinge region of the kinase.
The strategic inclusion of the N-(piperidin-3-ylmethyl)acetamide building block in novel JAK inhibitor candidates allows for the exploration of additional interactions within the ATP binding site, potentially leading to improved potency and selectivity. The acetamide group can act as a hydrogen bond donor and acceptor, forming interactions with residues in the solvent-exposed region of the kinase domain.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Structure-Activity Relationship (SAR) Insights
The versatility of the N-(piperidin-3-ylmethyl)acetamide building block stems from the numerous opportunities for structural modification and the resulting impact on biological activity.
-
Piperidine Ring Substitution: Substitution on the piperidine ring can influence the conformational preference of the molecule and introduce additional interactions with the target protein. For example, the methyl group in Tofacitinib's piperidine ring is crucial for its selectivity profile.[1]
-
Acetamide Modification: The acetamide group can be replaced with other functional groups to modulate polarity, hydrogen bonding capacity, and metabolic stability. For instance, replacement with a sulfonamide or a small heterocyclic ring can lead to altered target engagement and pharmacokinetic properties.
-
Linker Length and Rigidity: The length and rigidity of the linker between the piperidine ring and the terminal functional group can significantly impact potency. Varying the linker from a single methylene group to a longer or more constrained system can optimize the orientation of the key interacting moieties.
Strategic Considerations for Incorporation in Drug Discovery
The incorporation of the N-(piperidin-3-ylmethyl)acetamide building block into a drug discovery pipeline should be guided by a clear understanding of the target biology and the desired physicochemical properties of the final compound.
Workflow for Incorporating the Building Block
Sources
A Technical Guide to the Structural Analogs and Derivatives of N-(piperidin-3-ylmethyl)acetamide
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2][3] Its saturated, three-dimensional structure provides an excellent framework for developing ligands that can form specific, high-affinity interactions with biological targets, a feature not always accessible with flat aromatic systems.[1] This guide focuses on the chemical space surrounding N-(piperidin-3-ylmethyl)acetamide, a molecule built upon the versatile 3-(aminomethyl)piperidine core.[4] We will explore strategic approaches to its derivatization, provide validated synthetic protocols, and discuss the rationale behind these modifications, offering a comprehensive resource for researchers in drug discovery and chemical biology.
The N-(piperidin-3-ylmethyl)acetamide Core Structure: A Platform for Discovery
N-(piperidin-3-ylmethyl)acetamide (PubChem CID: 4169719) is a bifunctional molecule featuring a secondary amine within the piperidine ring and a secondary amide in the side chain.[5] The core, 3-(aminomethyl)piperidine, is a valuable building block in pharmaceutical development, particularly for compounds targeting neurological disorders.[4] The structure presents multiple vectors for chemical modification, allowing for the systematic modulation of its physicochemical and pharmacological properties.
Key structural features include:
-
Piperidine Ring Nitrogen (N1): A nucleophilic secondary amine that can be readily functionalized.
-
Acetamide Group: The acyl group can be varied to alter hydrogen bonding capabilities, lipophilicity, and steric profile.
-
Piperidine Ring Carbons: Substitution on the ring can introduce conformational constraints and additional pharmacophoric elements.
-
Chiral Center (C3): The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure analogs, which is often critical for selective target engagement.
The strategic exploration of these modification points is central to unlocking the therapeutic potential of this chemical class.
Strategic Derivatization of the Core Scaffold
The rational design of analogs involves modifying specific parts of the parent molecule to enhance desired properties such as potency, selectivity, or pharmacokinetic profile. The primary strategies for derivatizing N-(piperidin-3-ylmethyl)acetamide are outlined below.
Caption: Key derivatization strategies for the N-(piperidin-3-ylmethyl)acetamide scaffold.
Modification at the Piperidine Ring Nitrogen (N1)
The secondary amine of the piperidine ring is typically the most nucleophilic site in the molecule, making it a primary target for functionalization.[6]
-
N-Alkylation: Introducing alkyl or substituted-alkyl groups (e.g., benzyl, phenethyl) at the N1 position is a common strategy to modulate basicity (pKa), lipophilicity, and steric bulk. These changes directly impact a molecule's solubility, cell permeability, and potential interactions with biological targets like G-protein coupled receptors (GPCRs).[7]
-
N-Arylation: The introduction of aryl or heteroaryl rings can introduce potential for pi-stacking interactions with protein targets and significantly alter the molecule's electronic properties.
-
N-Acylation: While less common for this specific scaffold, acylation of the ring nitrogen transforms the basic amine into a neutral amide, drastically changing its physicochemical properties and removing its hydrogen bond donating capacity.
Modification of the Acetamide Side Chain
The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O). Modifying the acyl portion allows for fine-tuning of these interactions and exploration of nearby pockets in a target's binding site.
-
Varying the Acyl Group: Replacing the acetyl group (CH₃CO-) with larger alkyl chains, cycloalkyls, or aromatic/heteroaromatic rings can probe for additional hydrophobic or aromatic interactions. This is a fundamental tactic in establishing a structure-activity relationship (SAR).[8]
Modification of the Piperidine Ring Carbons
Introducing substituents directly onto the carbon framework of the piperidine ring is a more complex but powerful strategy.[9] This approach can:
-
Introduce Conformational Rigidity: Bulky groups can lock the ring into specific chair conformations, which can be crucial for pre-organizing the molecule for optimal binding.
-
Add New Interaction Points: Substituents like hydroxyl or carboxyl groups can serve as new hydrogen bond donors or acceptors.
-
Block Metabolic Sites: Introducing groups at positions susceptible to metabolic oxidation can improve the compound's pharmacokinetic profile.
Synthetic Methodologies and Experimental Protocols
The synthesis of analogs relies on robust and well-established chemical transformations. Protecting group strategies are often essential to achieve selectivity, especially when dealing with multiple reactive amine groups.
Caption: General synthetic workflow for creating diverse N-(piperidin-3-ylmethyl)acetamide analogs.
Protocol 1: Selective N-Acylation of the Exocyclic Amine
To synthesize the parent scaffold or its acyl-group analogs, the primary amine of 3-(aminomethyl)piperidine must be selectively acylated. To prevent undesired acylation at the more nucleophilic ring nitrogen, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is ideal for protecting the ring nitrogen.
Step-by-Step Methodology:
-
Protection: Dissolve commercially available 3-(aminomethyl)piperidine in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) and stir at room temperature. The reaction is typically complete within a few hours. Purify via column chromatography to yield N-Boc-3-(aminomethyl)piperidine.
-
Acylation: Dissolve N-Boc-3-(aminomethyl)piperidine (1.0 eq.) in anhydrous DCM and add a base, such as triethylamine (1.5 eq.).[10] Cool the mixture to 0 °C.
-
Causality: Cooling the reaction is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation. The triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Deprotection: Dissolve the crude product in a solution of 4.0 N HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM to remove the Boc group. Stir for 1-2 hours at room temperature.
-
Evaporate the solvent to yield the hydrochloride salt of the final N-(piperidin-3-ylmethyl)amide analog.
Protocol 2: N-Alkylation of the Piperidine Ring via Reductive Amination
Reductive amination is a robust and highly efficient method for N-alkylation, proceeding through an iminium ion intermediate that is reduced in situ.[7] This method is preferable to direct alkylation with alkyl halides, which can sometimes lead to over-alkylation or the formation of quaternary ammonium salts.[6][11]
Step-by-Step Methodology:
-
Setup: To a stirred solution of N-(piperidin-3-ylmethyl)acetamide (1.0 eq.) in an anhydrous solvent like DCM or dichloroethane (DCE) at room temperature, add the desired aldehyde or ketone (1.1 eq.).[7]
-
Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[7][10]
-
Causality: NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.[7] Its use avoids the need for pH control often required with stronger reducing agents like sodium cyanoborohydride.
-
Continue stirring the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated analog.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The derivatization strategies described above systematically alter the physicochemical properties of the parent molecule. Understanding these changes is key to interpreting SAR and designing improved compounds.
Table 1: Calculated Physicochemical Properties of Representative Analogs
| Compound Name | Modification | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| N-(piperidin-3-ylmethyl)acetamide | Parent Compound | 156.23 | -0.1 | 49.3 Ų |
| N-((1-benzylpiperidin-3-yl)methyl)acetamide | N1-Benzylation | 246.35 | 2.4 | 49.3 Ų |
| N-(piperidin-3-ylmethyl)benzamide | Acyl Group Change | 218.29 | 1.6 | 49.3 Ų |
Note: Properties are estimated using computational models and serve for comparative purposes.
As shown in Table 1, N-benzylation significantly increases lipophilicity (cLogP), which could enhance membrane permeability but may also increase non-specific binding or reduce solubility. Changing the acyl group to a benzamide also increases lipophilicity but to a lesser extent. These modifications do not change the TPSA, as the key hydrogen bonding atoms are retained. The goal of an analog synthesis program is to find the optimal balance of these properties to achieve the desired biological effect. For instance, in developing inhibitors of the HDM2-p53 interaction, researchers found that a three-carbon linker on a substituted piperidine was optimal for improving potency in both biochemical and cellular assays.[12]
Conclusion and Future Directions
N-(piperidin-3-ylmethyl)acetamide represents a versatile and promising scaffold for chemical biology and drug discovery. The strategic and systematic derivatization at the N1-position, the acyl side chain, and the piperidine ring itself allows for a thorough exploration of the surrounding chemical space. The synthetic protocols detailed herein, particularly the use of protective groups for selective acylation and the application of reductive amination for clean N-alkylation, provide a reliable foundation for building libraries of analogs. Future work should focus on synthesizing stereochemically pure isomers to probe the effects of chirality on biological activity and integrating computational modeling to guide the design of next-generation derivatives with optimized properties.
References
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Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]
-
Gonzalez, B. M., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 981-986. Available from: [Link]
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Closson, R. D., et al. Piperidine, 1-ethyl-. Organic Syntheses. Available from: [Link]
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Various Authors. Examples of biologically active 3-substituted piperidines. ResearchGate. Available from: [Link]
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O'Neill, J. C., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 11227-11237. Available from: [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]
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Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 143(26), 9845-9851. Available from: [Link]
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PubChem. N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. Available from: [Link]
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R. M. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 1146-1151. Available from: [Link]
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PubChem. N-(piperidin-3-yl)acetamide. Available from: [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5715. Available from: [Link]
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Various Authors. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]
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Kumar, S., et al. (2016). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 16(14), 1634-1649. Available from: [Link]
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- 4. chemimpex.com [chemimpex.com]
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- 11. researchgate.net [researchgate.net]
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Spectroscopic Data of N-(piperidin-3-ylmethyl)acetamide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for N-(piperidin-3-ylmethyl)acetamide, a key building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic signature is paramount for researchers and scientists in ensuring structural integrity, monitoring reactions, and confirming purity. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
N-(piperidin-3-ylmethyl)acetamide possesses a distinct molecular architecture comprising a piperidine ring, a secondary amide, and a flexible methylene bridge. Each of these functional groups contributes characteristic signals in its various spectra, allowing for a comprehensive structural elucidation.
Molecular Formula: C₈H₁₆N₂O[1]
Molecular Weight: 156.23 g/mol
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; H_N1 [label="H", pos="0,2.2!"];
C7 [label="CH₂", pos="-2.4, -1.5!"]; N2 [label="N", pos="-3.4, -0.8!"]; H_N2 [label="H", pos="-4.1,-1.3!"]; C8 [label="C=O", pos="-3.8, 0.5!"]; C9 [label="CH₃", pos="-5.0, 0.5!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N1;
C3 -- C7; C7 -- N2; N2 -- H_N2; N2 -- C8; C8 -- C9; } Caption: Molecular Structure of N-(piperidin-3-ylmethyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-(piperidin-3-ylmethyl)acetamide. Due to the lack of directly published experimental spectra for this exact molecule, the following assignments are predicted based on extensive data from structurally related piperidine and acetamide derivatives.[1][2][3][4]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. A high-field instrument (≥400 MHz) is recommended for better resolution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~8.0 - 8.5 | br s | 1H | NH -C=O | The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen. |
| ~3.1 - 3.3 | m | 2H | CH₂ -NH-C=O | These protons are adjacent to a nitrogen atom and are expected to be multiplets due to coupling with the C3 proton of the piperidine ring. |
| ~2.9 - 3.1 | m | 2H | Piperidine H2 (axial & equatorial) | These are the protons on the carbon adjacent to the ring nitrogen, deshielded by the electronegative nitrogen. |
| ~2.5 - 2.7 | m | 2H | Piperidine H6 (axial & equatorial) | Similar to H2 protons, these are adjacent to the ring nitrogen. |
| ~1.95 | s | 3H | CH₃ -C=O | The acetyl methyl group protons appear as a sharp singlet, a characteristic feature of the acetamide moiety. |
| ~1.6 - 1.8 | m | 1H | Piperidine H3 | This proton is a methine and will show complex splitting due to coupling with adjacent methylene groups. |
| ~1.4 - 1.6 | m | 4H | Piperidine H4, H5 | These methylene protons of the piperidine ring are expected to be in the more shielded region of the spectrum. |
| ~1.2 | br s | 1H | NH (piperidine) | The piperidine amine proton signal can be broad and its chemical shift is dependent on solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~170 | C =O | The carbonyl carbon of the amide is characteristically found in the downfield region of the spectrum. |
| ~46 | Piperidine C2 | The carbons adjacent to the nitrogen in the piperidine ring are deshielded. |
| ~45 | Piperidine C6 | Similar to C2. |
| ~44 | C H₂-NH | The carbon of the methylene bridge is influenced by the adjacent nitrogen. |
| ~35 | Piperidine C3 | The methine carbon of the piperidine ring. |
| ~29 | Piperidine C5 | A methylene carbon of the piperidine ring. |
| ~25 | Piperidine C4 | The most shielded of the piperidine ring carbons. |
| ~23 | C H₃ | The methyl carbon of the acetyl group is found in the upfield region. |
Experimental Protocol for NMR Data Acquisition
dot graph "nmr_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; prep1 [label="Dissolve 5-10 mg of sample"]; prep2 [label="in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆)"]; prep3 [label="Add TMS as internal standard"]; prep1 -> prep2 -> prep3; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; acq1 [label="Acquire ¹H spectrum"]; acq2 [label="Acquire ¹³C spectrum"]; acq3 [label="Perform 2D NMR (COSY, HSQC) for structural confirmation"]; acq1 -> acq2 -> acq3; }
subgraph "cluster_proc" { label="Data Processing"; bgcolor="#F1F3F4"; proc1 [label="Fourier transform"]; proc2 [label="Phase and baseline correction"]; proc3 [label="Integrate and reference spectra"]; proc1 -> proc2 -> proc3; }
cluster_prep -> cluster_acq -> cluster_proc; } Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N-(piperidin-3-ylmethyl)acetamide is predicted to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Insights |
| ~3300 | Strong, broad | N-H stretch (amide and amine) | The broadness is due to hydrogen bonding. This band is a clear indicator of the presence of N-H groups. |
| 2850-2950 | Medium-Strong | C-H stretch (aliphatic) | These absorptions are characteristic of the sp³ C-H bonds in the piperidine ring and the methyl/methylene groups. |
| ~1640 | Strong | C=O stretch (Amide I band) | This is a very characteristic and strong absorption for the carbonyl group in a secondary amide. |
| ~1550 | Medium | N-H bend (Amide II band) | This band, in conjunction with the Amide I band, is diagnostic for a secondary amide linkage. |
| ~1450 | Medium | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |
| ~1250 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bonds. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is baseline corrected and the peak positions are identified.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 156. This peak, corresponding to the molecular weight of the compound, is expected to be observed, particularly with a soft ionization technique like Electrospray Ionization (ESI).
-
Major Fragment Ions:
-
m/z = 97: Loss of the acetamide group (-NHCOCH₃). This would result from the cleavage of the C-C bond between the piperidine ring and the methylene bridge.
-
m/z = 84: This fragment could arise from the loss of the entire side chain at the 3-position of the piperidine ring.
-
m/z = 59: The acetamide cation [CH₃CONH₂]⁺.
-
m/z = 43: The acetyl cation [CH₃CO]⁺, which is a very common fragment for acetylated compounds.
-
dot graph "ms_fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#5F6368"];
parent [label="N-(piperidin-3-ylmethyl)acetamide\n[M]⁺˙\nm/z = 156"]; frag1 [label="[M - CH₃CO]⁺\nm/z = 113"]; frag2 [label="[M - NH₂COCH₃]⁺\nm/z = 97"]; frag3 [label="[Piperidine Ring Fragment]⁺\nm/z = 84"]; frag4 [label="[CH₃CO]⁺\nm/z = 43"];
parent -> frag1 [label="- CH₃CO"]; parent -> frag2 [label="- NH₂COCH₃"]; parent -> frag3 [label="- Side Chain"]; frag1 -> frag4 [label="- NHCH₂"]; } Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the mass spectrometer source (e.g., ESI or APCI).
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm the structure of the fragment ions, tandem mass spectrometry can be performed by isolating the parent ion (m/z 156) and subjecting it to collision-induced dissociation (CID).
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive and scientifically-grounded framework for the structural characterization of N-(piperidin-3-ylmethyl)acetamide. While direct experimental data is preferable, this in-depth analysis based on established principles and analogous compounds offers a reliable reference for researchers in the field. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data for this and related compounds.
References
-
Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine, N-acetyl-4-benzyl-. Retrieved from [Link]
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PubChem. (n.d.). N-(piperidin-3-yl)acetamide. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-(Aminomethyl)piperidine. Retrieved from [Link]
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PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]
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Yeditepe Journal of Health Sciences. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. Retrieved from [Link]
-
MOLBASE. (n.d.). N-(S)-piperidin-3-ylmethyl-acetamide trifluoroacetate. Retrieved from [Link]
-
ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
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Topic: "N-(piperidin-3-ylmethyl)acetamide" in Early Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous approved pharmaceuticals.[1][2][3] Its unique physicochemical and stereochemical properties allow for the precise orientation of substituents, making it a versatile core for interacting with a wide range of biological targets.[1][2] This guide uses N-(piperidin-3-ylmethyl)acetamide, a simple yet representative piperidine derivative, as a case study to delineate a comprehensive, field-proven workflow for the evaluation of novel chemical entities in an early drug discovery context.
Rather than focusing on a known biological profile, this document provides a strategic framework for taking an uncharacterized small molecule from initial assessment to a data-driven " go/no-go " decision for preclinical development. We will dissect the molecule's foundational properties, outline a systematic cascade of experiments from target identification to lead optimization, and provide detailed, self-validating protocols. This guide is designed for drug discovery professionals seeking to apply a rigorous, efficient, and scientifically sound methodology to the evaluation of new chemical matter.
Part 1: Foundational Analysis of the Scaffold
Before committing resources to extensive biological screening, a thorough analysis of the starting molecule is essential. This foundational assessment establishes synthetic feasibility and provides a theoretical basis for its potential as a drug-like molecule.
The Piperidine Moiety: A Privileged Scaffold
The utility of the piperidine scaffold is rooted in its distinct properties:[2][4]
-
Physicochemical Versatility : The basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, enhancing aqueous solubility and providing a hydrogen bond donor. The ring itself offers a lipophilic carbon framework. This balance is crucial for modulating absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]
-
Stereochemical Richness : The piperidine ring adopts a stable chair conformation, allowing for precise three-dimensional placement of substituents in axial or equatorial positions. This is critical for optimizing interactions with chiral biological targets like enzymes and receptors.[1]
-
Synthetic Tractability : A vast body of chemical literature describes robust methods for the synthesis and functionalization of the piperidine ring, making it an accessible scaffold for medicinal chemistry programs.[3]
Deconstructing N-(piperidin-3-ylmethyl)acetamide
This molecule combines the piperidine core with an N-acetamide side chain connected via a methylene linker at the 3-position.
-
Piperidin-3-ylmethyl Core : The 3-substitution pattern avoids the potential metabolic instability often associated with substitution at the 2- or 4-positions adjacent to the nitrogen.[2] The methylene linker provides rotational flexibility.
-
N-acetamide Group : This functional group is neutral and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially facilitating interactions within a protein binding pocket.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [6] |
| Molecular Weight | 156.23 g/mol | [6] |
| SMILES | O=C(C)NCC1CNCCC1 | |
| InChI Key | TXZBOHMPGYOABD-UHFFFAOYSA-N | |
| Predicted LogP | 0.2 - 0.5 | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
These properties place the molecule well within typical "rule-of-five" parameters for oral bioavailability.
Plausible Synthesis Strategy
A robust and scalable synthesis is a prerequisite for any drug discovery program. Below is a standard, reliable protocol for the synthesis of N-(piperidin-3-ylmethyl)acetamide.
Protocol 1: Synthesis of N-(piperidin-3-ylmethyl)acetamide
Scientist's Rationale: This two-step reductive amination followed by acylation is a classic and high-yielding approach. Using a Boc-protected starting material ensures selective reaction at the desired positions and prevents polymerization or side reactions involving the piperidine nitrogen.
Step 1: Reductive Amination to form tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH to pH ~12 and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which is used directly in the next step.
Step 2: Acylation and Deprotection
-
Dissolve the crude amine from Step 1 in dichloromethane (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the resulting crude Boc-protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (0.1 M).
-
Stir at room temperature for 2 hours until TLC/LC-MS confirms complete deprotection.
-
Concentrate the solution under reduced pressure, re-dissolve the residue in a minimal amount of water, basify with solid potassium carbonate, and extract with 10% isopropanol in chloroform.
-
Dry the combined organic extracts, concentrate, and purify by silica gel chromatography to yield the final product.
Part 2: The Early Discovery Cascade
With the molecule synthesized and characterized, the next phase involves a systematic biological evaluation to identify its therapeutic potential. This cascade is designed to make data-driven decisions and "fail early, fail cheap" by eliminating unpromising candidates before significant resources are invested.[7]
Target Identification and Validation (TIV)
For a novel compound with no known biological activity, the first crucial step is to determine its molecular target or phenotypic effect.[8][9] Two primary strategies exist: target-based discovery and phenotypic discovery.[10] For a completely unknown entity, a phenotypic approach is often more informative.
Caption: The Hit-to-Lead (H2L) process.
Protocol 3: Target-Based Biochemical Assay (Hypothetical Target: Kinase X)
Scientist's Rationale: Assuming "Kinase X" was identified as the target, a luminescence-based kinase assay (e.g., ADP-Glo™) is an industry standard. It measures kinase activity by quantifying the amount of ADP produced, providing a sensitive and direct measure of enzyme inhibition.
-
Reagent Preparation: Prepare assay buffer, Kinase X enzyme, substrate peptide, and ATP at optimal concentrations (typically Km for ATP) as determined during assay development.
-
Compound Plating: Serially dilute N-(piperidin-3-ylmethyl)acetamide and its analogs in DMSO, then transfer to a 384-well low-volume plate.
-
Kinase Reaction: Add the Kinase X enzyme and substrate to the compound plate and incubate for 15 minutes. Initiate the reaction by adding ATP.
-
Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luciferase Reaction: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to no-enzyme and no-inhibitor controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic model.
Lead Optimization: The Path to a Candidate
Lead optimization is an iterative cycle where medicinal chemistry and biology work in concert to improve the "drug-like" properties of a lead series. [11][12]The goal is to enhance target potency and selectivity while simultaneously optimizing ADME and safety profiles. [13][14]
Caption: The iterative cycle of Lead Optimization.
Hypothetical Structure-Activity Relationship (SAR) Table
| Compound | R¹ | R² | Kinase X IC₅₀ (nM) | Microsomal Stability (% remaining @ 30 min) |
| Lead | H | H | 850 | 65% |
| Analog 1 | F | H | 450 | 70% |
| Analog 2 | H | Me | 920 | 25% |
| Analog 3 | F | CF₃ | 55 | 85% |
| Analog 4 | OMe | H | 1200 | 75% |
Scientist's Rationale for SAR: This hypothetical data suggests that adding a fluorine atom (Analog 1) improves potency, while methylation (Analog 2) is detrimental to both potency and metabolic stability. Combining the fluoro-substituent with an electron-withdrawing trifluoromethyl group (Analog 3) dramatically improves potency and stability, identifying a promising vector for optimization.
Protocol 4: Key In Vitro ADME/Tox Assays
Scientist's Rationale: These assays are crucial for identifying potential liabilities early. [7][15]Poor metabolic stability or permeability can prevent an otherwise potent compound from ever reaching its target in vivo. The hERG assay is a regulatory requirement to flag potential cardiotoxicity risk.
-
A. Metabolic Stability (Human Liver Microsomes):
-
Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system at 37°C.
-
Take aliquots at various time points (0, 5, 15, 30 minutes).
-
Quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
-
-
B. Membrane Permeability (PAMPA):
-
Use a 96-well plate system with a filter plate coated with a lipid-infused artificial membrane separating donor and acceptor wells.
-
Add the test compound to the donor wells (pH 7.4).
-
Incubate for 4-16 hours at room temperature.
-
Measure the compound concentration in both donor and acceptor wells by UV-Vis spectroscopy or LC-MS.
-
Calculate the permeability coefficient (Pe).
-
-
C. hERG Inhibition Assay (Automated Patch Clamp):
-
Use a cell line stably expressing the hERG potassium channel (e.g., HEK293).
-
Use an automated patch-clamp system to measure the hERG tail current in response to a specific voltage pulse.
-
Apply increasing concentrations of the test compound and measure the inhibition of the hERG current.
-
Calculate an IC₅₀ value to quantify the risk of hERG channel blockade.
-
Part 3: Preclinical Candidate Nomination
After extensive optimization, a compound may be nominated as a preclinical development candidate. This decision is based on a holistic review of all accumulated data, ensuring the molecule meets a predefined Target Candidate Profile (TCP).
Data Summary for a Hypothetical Preclinical Candidate (Derived from Analog 3)
| Parameter | Metric | Value | Rationale |
| Potency | Kinase X IC₅₀ | 15 nM | High on-target potency. |
| Selectivity | Kinase Panel (400 kinases) | >100-fold selective | Minimizes off-target effects. |
| Cellular Activity | Cell-based IC₅₀ | 95 nM | Demonstrates cell permeability and target engagement. |
| Pharmacokinetics | In Vitro t₁/₂ (Human Microsomes) | 45 min | Acceptable metabolic stability for in vivo studies. |
| Pharmacokinetics | PAMPA Permeability (Pe) | >5 x 10⁻⁶ cm/s | Predicted to have good oral absorption. |
| Safety | Cytotoxicity (HepG2 cells) | > 30 µM | Low risk of general cytotoxicity. |
| Safety | hERG IC₅₀ | > 25 µM | Low risk of cardiotoxicity (>300-fold window over cellular IC₅₀). |
| Intellectual Property | Patentability | Novel chemotype | Freedom to operate and potential for patent protection. |
A candidate meeting these criteria has a strong, data-supported rationale for advancing into more complex in vivo safety and efficacy studies, which constitute the preclinical development phase. [11][16][17]
Conclusion
The journey of a small molecule from a concept to a potential therapeutic is a complex, multi-stage process that relies on a systematic and rigorous evaluation strategy. [18]By using N-(piperidin-3-ylmethyl)acetamide as a representative starting point, we have outlined a comprehensive technical framework for navigating the critical early stages of drug discovery. This process, which integrates foundational chemical analysis with a cascade of biological and ADME/Tox assays, is designed to efficiently identify compounds with genuine therapeutic potential while mitigating the high attrition rates that characterize pharmaceutical R&D. [16][17]Adherence to such a data-driven, iterative workflow is paramount for the successful translation of novel chemical matter into next-generation medicines.
References
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- Introduction to small molecule drug discovery and preclinical development. (2023, November 30). Frontiers.
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
- Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers.
- Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20). PharmaFeatures.
- Identifying and validating novel targets with in vivo disease models: guidelines for study design. (n.d.). PubMed.
- Introduction to small molecule drug discovery and preclinical development. (2023, November 30). ResearchGate.
- Drug Target Identification & Validation. (n.d.). Horizon Discovery.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). WuXi AppTec.
- Importance of Target Identification & Validation in Drug Development. (n.d.). Danaher Life Sciences.
- Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (n.d.). IT Medical Team.
- Lead Optimization and Preclinical Development. (n.d.). Creative Biostucture Drug Discovery.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- Lead Optimization | From Concept to Clinic. (n.d.). Symeres.
- Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. (2012, July 16). Taylor & Francis Online.
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (n.d.). Benchchem.
- N-(piperidin-3-yl)acetamide. (n.d.). PubChem.
- Lead Optimization and ADME Prediction with Zebrafish. (2025, June 11). ZeClinics.
- Target identification and validation in research. (n.d.). WJBPHS.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect.
- N-(piperidin-3-yl)acetamide. (n.d.). Sigma-Aldrich.
- N-(Piperidin-3-ylmethyl)acetamide AldrichCPR. (n.d.). Sigma-Aldrich.
- Resources for Lead Optimization. (n.d.). Eurofins Discovery.
- Hit to Lead Services. (n.d.). Aurora Fine Chemicals.
- Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. (2020, November 2). YouTube.
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- N-(Piperidin-3-ylmethyl)acetamide AldrichCPR. (n.d.). Sigma-Aldrich.
- (S)-N-Piperidin-3-yl-acetamide. (n.d.). AK Scientific, Inc..
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- N-Methyl-N-piperidin-3-yl-acetamide. (n.d.). CymitQuimica.
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- N-Methyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride. (n.d.). Vulcanchem.
- N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide. (n.d.). Fluorochem.
- N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. (n.d.). PubChem.
- Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (n.d.). ResearchGate.
- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. (n.d.). PMC - NIH.
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (n.d.). ResearchGate.
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The Enigmatic Profile of N-(piperidin-3-ylmethyl)acetamide in Central Nervous System Research: An Uncharted Territory
For Immediate Release
[City, State] – January 17, 2026 – An extensive review of scientific literature and chemical databases reveals a notable absence of research pertaining to the specific role of N-(piperidin-3-ylmethyl)acetamide in central nervous system (CNS) research. Despite the well-established importance of the piperidine scaffold in the development of CNS-active drugs, this particular derivative appears to be an unexplored entity within the scientific community.
N-(piperidin-3-ylmethyl)acetamide, with the chemical formula C8H16N2O and CAS number 90346-06-8, is commercially available and primarily documented in safety data sheets and chemical supplier catalogs. These resources provide basic physicochemical properties and hazard information, noting that the compound may be harmful if swallowed and can cause skin and eye irritation. However, there is a conspicuous lack of published studies investigating its pharmacological activity, mechanism of action, or potential therapeutic applications in the central nervous system.
The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS. This structural motif is found in medications for a wide range of neurological and psychiatric disorders, including epilepsy, insomnia, and psychosis. For instance, various piperidine derivatives have been successfully developed as dopamine D3 receptor ligands and anticonvulsants. This precedent underscores the potential for novel piperidine-containing compounds to exhibit significant CNS activity.
A search for structurally related compounds identified "(S)-N-(Piperidin-3-yl)acetamide hydrochloride."[1] While this molecule shares a similar piperidine-acetamide core, it is a distinct chemical entity, notably lacking the methylene bridge present in N-(piperidin-3-ylmethyl)acetamide. Commercial, non-peer-reviewed sources suggest that "(S)-N-(Piperidin-3-yl)acetamide hydrochloride" may modulate neurotransmitter systems, including dopamine and serotonin receptors, and possess neuroprotective properties.[1] However, the absence of primary scientific literature to substantiate these claims for this related compound, and the complete lack of data for N-(piperidin-3-ylmethyl)acetamide, prevents any scientifically rigorous discussion of their roles in CNS research.
The current void in the scientific record regarding N-(piperidin-3-ylmethyl)acetamide presents both a challenge and an opportunity. While it is not possible at this time to provide an in-depth technical guide on its role in CNS research, its structural similarity to other CNS-active piperidine derivatives suggests that it could be a candidate for future investigation.
Researchers in the fields of neuropharmacology and medicinal chemistry may find N-(piperidin-3-ylmethyl)acetamide to be a novel starting point for discovery programs. Future research could involve:
-
In vitro screening: Assessing the binding affinity of N-(piperidin-3-ylmethyl)acetamide for a panel of CNS receptors, ion channels, and enzymes.
-
Cell-based assays: Evaluating the functional activity of the compound on neuronal cells to identify any potential effects on cell signaling, viability, or inflammation.
-
In vivo studies: Investigating the behavioral effects of N-(piperidin-3-ylmethyl)acetamide in animal models of neurological disorders.
Until such studies are conducted and published in peer-reviewed journals, the role of N-(piperidin-3-ylmethyl)acetamide in central nervous system research remains undefined. The scientific community awaits the exploration of this and other novel chemical entities that hold the potential to advance our understanding and treatment of CNS disorders.
References
[1] (S)-N-(Piperidin-3-yl)acetamide hydrochloride. Benchchem. Accessed January 17, 2026. [No public URL available]
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Methodological & Application
A Practical Guide to the Purification of N-(piperidin-3-ylmethyl)acetamide by Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed, field-proven protocol for the purification of N-(piperidin-3-ylmethyl)acetamide, a polar, basic compound, using silica gel column chromatography. The inherent challenges in purifying basic amines on standard silica, such as strong adsorption and peak tailing, are addressed through a systematic approach involving mobile phase modification. This guide covers the entire workflow, from initial method development on Thin-Layer Chromatography (TLC) to a step-by-step column chromatography protocol, post-purification analysis, and troubleshooting. The methodologies described herein are designed to ensure high purity and recovery, making them suitable for demanding applications in research and drug development.
Introduction: The Challenge of Purifying Basic Amines
N-(piperidin-3-ylmethyl)acetamide is a chemical entity featuring both a secondary amine within a piperidine ring and a secondary amide. This combination of functional groups renders the molecule polar and, critically, basic. When attempting to purify such compounds using standard normal-phase column chromatography, a significant challenge arises from the interaction between the basic amine and the stationary phase.
Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which are weakly acidic.[1] These acidic sites can strongly interact with basic analytes like N-(piperidin-3-ylmethyl)acetamide through acid-base interactions. This often leads to several undesirable outcomes:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in significant yield loss.[1]
-
Peak Tailing (Streaking): The compound elutes slowly and asymmetrically over many fractions, leading to poor separation from impurities and excessive solvent use.[2]
-
Compound Degradation: In some cases, the acidic nature of the silica can cause degradation of sensitive molecules.[1]
To achieve an effective separation, these problematic interactions must be mitigated. The most common and effective strategy is to neutralize the acidic silanol sites by introducing a small amount of a competing, volatile base into the mobile phase.[1][3] This guide will focus on the use of triethylamine (TEA) for this purpose.
Physicochemical Properties of N-(piperidin-3-ylmethyl)acetamide
Understanding the properties of the target molecule is fundamental to designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | ~190.28 g/mol | |
| Physical Form | Solid | |
| Key Functional Groups | Secondary Amine (Piperidine), Secondary Amide | N/A |
| Predicted Character | Polar, Basic | Inferred |
Principle of Separation: Mobile Phase Modification
The core principle of this protocol is to create a chromatographic environment that minimizes the acid-base interaction between the basic analyte and the acidic stationary phase. By adding a small percentage of triethylamine (typically 0.5-1%) to the eluent, the TEA molecules, being a strong base, will preferentially interact with and "cap" the acidic silanol groups on the silica surface.[2] This neutralization allows N-(piperidin-3-ylmethyl)acetamide to travel through the column without strong, non-specific binding, enabling separation based primarily on polarity differences between it and any impurities.
Sources
"N-(piperidin-3-ylmethyl)acetamide" in vitro enzyme inhibition assay protocol
Topic: A General In Vitro Protocol for Determining Enzyme Inhibition by N-(piperidin-3-ylmethyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive framework for designing and executing a robust in vitro enzyme inhibition assay for the small molecule, N-(piperidin-3-ylmethyl)acetamide. As a novel compound with potential therapeutic applications, determining its inhibitory activity against specific enzyme targets is a critical first step in the drug discovery process.[1][2][3] This guide moves beyond a simple, prescriptive protocol, delving into the essential principles of enzyme kinetics, assay development, and data interpretation. We present a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50), focusing on a widely applicable fluorescence-based detection method. Furthermore, we explain the causality behind critical experimental choices, outline procedures for assay validation to ensure data integrity, and provide guidance for troubleshooting. The aim is to equip researchers with the expertise to adapt this protocol for a wide range of enzyme targets and generate high-quality, reproducible inhibition data.
Scientific Principles of Enzyme Inhibition Assays
An enzyme inhibition assay is a laboratory procedure designed to measure the reduction in an enzyme's catalytic activity in the presence of a potential inhibitor.[3] The fundamental goal is to quantify the inhibitor's potency, which is a key parameter in assessing its potential as a therapeutic agent.[4]
Foundational Enzyme Kinetics
The velocity of an enzyme-catalyzed reaction is dependent on the substrate concentration, a relationship described by the Michaelis-Menten equation. A critical parameter derived from this is the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[5] Establishing the Kₘ for a given enzyme-substrate pair is a prerequisite for designing a meaningful inhibition assay. For identifying inhibitors of unknown modalities, conducting the assay with a substrate concentration at or near the Kₘ is considered optimal.[5][6] This condition provides sufficient sensitivity to detect various types of inhibitors, including competitive ones, which would be masked by excessively high substrate concentrations.[5]
Modes of Reversible Enzyme Inhibition
Reversible inhibitors bind to an enzyme through non-covalent interactions and can be broadly classified based on their mechanism of action. Understanding the potential mode of inhibition is crucial for interpreting assay results and for subsequent lead optimization efforts.
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. It competes directly with the substrate, and its effect can be overcome by increasing substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.
Key Metrics: Quantifying Inhibitor Potency (IC₅₀ vs. Kᵢ)
Two primary values are used to quantify an inhibitor's effect: the IC₅₀ and the Kᵢ.[7]
-
IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[7] It is a practical measure of inhibitor potency and is typically determined by fitting experimental data to a dose-response curve.[5] However, the IC₅₀ value is dependent on the assay conditions, particularly the substrate concentration.[7]
-
Kᵢ (Inhibition Constant): This is the dissociation equilibrium constant for the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor for the enzyme and is an intrinsic, thermodynamic value independent of substrate concentration.[7] While the IC₅₀ is determined directly from the inhibition assay, the Kᵢ is often calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Kₘ for that substrate.[7]
Assay Development and Optimization: A Self-Validating System
Before determining the inhibitory potential of N-(piperidin-3-ylmethyl)acetamide, the enzyme assay itself must be rigorously developed and validated. This ensures that the results are accurate, reproducible, and directly attributable to the compound's activity.
Selection of Assay Format
The choice of detection method depends on the specific enzyme, substrate, and available laboratory equipment. The most common formats are:
-
Spectrophotometric (Absorbance): Measures the change in color as a substrate is converted to a product.
-
Fluorometric (Fluorescence): Measures the change in fluorescence of a fluorogenic substrate or a coupled-reporter system.[8][9] This method is often preferred for its high sensitivity, which allows for the use of lower enzyme and substrate concentrations.[8][10]
-
Luminescent (Bioluminescence): Measures the light produced by a chemical reaction, such as the depletion of ATP in kinase assays.
This protocol will focus on a fluorescence-based assay due to its sensitivity and broad applicability.[11]
Initial Optimization Steps
The following steps should be performed to establish optimal assay conditions. The goal is to find conditions that produce a robust and linear reaction rate.
Table 1: Key Parameters for Assay Optimization
| Parameter | Objective | Rationale |
| Enzyme Concentration | Determine the lowest enzyme concentration that gives a strong, linear signal over the desired reaction time. | Minimizes reagent cost and helps avoid rapid substrate depletion. For very potent "tight binding" inhibitors, the IC₅₀ can be no lower than half the enzyme concentration.[5][12] |
| Substrate Concentration | Determine the Kₘ value of the substrate. | The inhibition assay should be run with the substrate concentration at or below the Kₘ to ensure sensitive detection of competitive inhibitors.[5] |
| Reaction Time | Establish a time window where product formation is linear (initial velocity conditions). | Accurate inhibition measurements rely on measuring the initial reaction rate, which can be skewed if the reaction proceeds for too long, leading to substrate depletion or product inhibition. |
| DMSO Tolerance | Determine the maximum concentration of Dimethyl Sulfoxide (DMSO) that does not affect enzyme activity. | Test compounds are typically dissolved in DMSO. This concentration should be kept constant across all wells (including controls) and is generally recommended to be ≤1%.[13] |
Detailed Protocol: IC₅₀ Determination via Fluorescence Assay
This protocol provides a general method for determining the IC₅₀ value of N-(piperidin-3-ylmethyl)acetamide against a generic enzyme using a 96-well plate format.
Materials and Reagents
-
Purified enzyme of interest
-
Fluorogenic substrate specific to the enzyme
-
N-(piperidin-3-ylmethyl)acetamide (test compound)
-
Known inhibitor for the enzyme (positive control)
-
Assay Buffer (optimized for the specific enzyme's pH, ionic strength, and cofactor requirements)
-
100% Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates (for fluorescence assays)
-
Microplate reader capable of fluorescence detection
-
Standard laboratory pipettes and tips
Preparation of Solutions
-
Test Compound Stock: Prepare a high-concentration stock solution of N-(piperidin-3-ylmethyl)acetamide (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations for testing. A 10-point, 3-fold dilution series is common, starting from the highest desired concentration.
-
Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a final concentration that is 2X the optimal concentration determined during assay development.
-
Substrate Working Solution: Prepare the fluorogenic substrate in Assay Buffer at a concentration that is 2X the predetermined Kₘ value.
Experimental Workflow Visualization
The overall process, from reagent preparation to data analysis, can be visualized as follows:
Caption: Workflow for IC50 determination of N-(piperidin-3-ylmethyl)acetamide.
Step-by-Step Assay Procedure
The following procedure assumes a final assay volume of 100 µL.
-
Compound Addition: Add 1 µL of the serially diluted N-(piperidin-3-ylmethyl)acetamide from the DMSO plate to the corresponding wells of the black 96-well assay plate.
-
Test Wells: 1 µL of each inhibitor dilution.
-
Positive Control Wells: 1 µL of the known inhibitor.
-
Negative Control (100% Activity): 1 µL of 100% DMSO.
-
Blank (0% Activity): 1 µL of 100% DMSO.
-
-
Enzyme Addition & Pre-incubation:
-
To all wells except the Blank, add 50 µL of the 2X Enzyme Working Solution.
-
To the Blank wells, add 50 µL of Assay Buffer.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[14]
-
-
Reaction Initiation: Add 49 µL of the 2X Substrate Working Solution to all wells to start the reaction. The final volume in each well is now 100 µL.
-
Signal Detection: Immediately place the plate in a microplate reader. Measure the fluorescence intensity over the predetermined linear reaction time (kinetic read) or at a single endpoint after a fixed incubation period.
Table 2: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | C10 | 100% | BLK |
| B | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | C10 | 100% | BLK |
| C | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | C10 | 100% | BLK |
| D | - | - | - | - | - | - | - | - | - | - | - | - |
| E | - | - | - | - | - | - | - | - | - | - | - | - |
| F | - | - | - | - | - | - | - | - | - | - | - | - |
| G | PC | PC | PC | - | - | - | - | - | - | - | - | - |
| H | PC | PC | PC | - | - | - | - | - | - | - | - | - |
-
C1-C10: Decreasing concentrations of N-(piperidin-3-ylmethyl)acetamide.
-
100%: Negative Control (DMSO only, 100% enzyme activity).
-
BLK: Blank (no enzyme, 0% enzyme activity).
-
PC: Positive Control (known inhibitor).
Data Analysis and Interpretation
-
Calculate Reaction Velocity: For kinetic assays, determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min). For endpoint assays, use the final fluorescence value.
-
Data Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) Where:
-
V_inhibitor is the velocity in the presence of the test compound.
-
V_control is the average velocity of the 100% activity wells (DMSO).
-
V_blank is the average velocity of the blank wells (no enzyme).
-
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.[7]
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data to a four-parameter logistic equation (log(inhibitor) vs. response -- Variable slope).[15] The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[5][13]
Caption: Simplified schematic of reversible enzyme inhibition mechanisms.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Inhibition Observed | Compound is inactive at tested concentrations. | Test at higher concentrations; verify compound integrity and solubility. |
| Compound is insoluble in assay buffer. | Check for precipitation; lower the final assay concentration; add a solubilizing agent if compatible with the enzyme. | |
| High Well-to-Well Variability | Inaccurate pipetting; poor mixing. | Use calibrated pipettes; ensure thorough mixing after each reagent addition. |
| Reagents not at thermal equilibrium. | Allow all reagents and plates to equilibrate to the assay temperature before starting. | |
| Incomplete or Shallow Curve | Tested concentration range is too narrow or not centered around the IC₅₀. | Widen the range of inhibitor concentrations tested (e.g., use 10-fold dilutions initially, then refine). |
| Compound has low solubility at high concentrations. | Visually inspect for precipitation; determine the compound's solubility limit. |
References
- edX. IC50 Determination.
-
Dale, J. W., & Edmondson, K. J. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 16(12), 9989-10014. Available from: [Link]
- BenchChem. for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
ResearchGate. Strategies to develop enzyme assays. Available from: [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available from: [Link]
- BenchChem. for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
-
National Center for Biotechnology Information. Assay Guidance Manual: Basics of Enzymatic Assays for HTS. (2012). Available from: [Link]
-
BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). Available from: [Link]
-
protocols.io. Inhibition Kinetics Measurement. (2019). Available from: [Link]
-
Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]
-
Wang, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-260. Available from: [Link]
-
BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). Available from: [Link]
-
PubChem. N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. Available from: [Link]
-
Patsnap Synapse. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025). Available from: [Link]
-
Biobide. What is an Inhibition Assay?. Available from: [Link]
-
Michel, M. R., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry, 96(4), 1435-1442. Available from: [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Mechanism of Action Assays for Enzymes. (2012). Available from: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7545. Available from: [Link]
-
PubChem. N-(piperidin-3-yl)acetamide. Available from: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7545. Available from: [Link]
Sources
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- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. blog.biobide.com [blog.biobide.com]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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"N-(piperidin-3-ylmethyl)acetamide" in receptor binding assays for CNS targets
Application Note & Protocol
Title: A Practical Guide to CNS Receptor Profiling: In Vitro Radioligand Binding Assays for N-(piperidin-3-ylmethyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The initial characterization of novel chemical entities for their interaction with Central Nervous System (CNS) targets is a cornerstone of neuropharmacology and drug discovery. This document provides a comprehensive framework and detailed protocols for assessing the binding affinity of a model compound, N-(piperidin-3-ylmethyl)acetamide, at a panel of key CNS G-protein coupled receptors (GPCRs). The piperidine moiety is a common scaffold in many CNS-active drugs, making this compound a relevant exemplar for receptor screening.[1][2] We present the theoretical principles of competitive radioligand binding assays, step-by-step experimental procedures for a representative panel of receptors (Dopamine D₂, Serotonin 5-HT₂ₐ, and Muscarinic M₁), and a guide to data analysis and interpretation. The methodologies described herein are designed to be robust and adaptable, providing researchers with a validated system for profiling the affinity and selectivity of new molecular entities.
Part 1: Introduction and Scientific Rationale
The discovery of new therapeutics for CNS disorders relies on the systematic evaluation of novel compounds. A critical first step in this process is determining if a compound interacts with known neurotransmitter receptors and establishing its affinity and selectivity profile. Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[3]
This guide uses N-(piperidin-3-ylmethyl)acetamide as a representative test compound. While specific biological data for this exact molecule is not extensively published, its structure is noteworthy. The piperidine ring is a "privileged scaffold" frequently found in pharmaceuticals targeting the CNS, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[1][2][4] This structural feature suggests a potential for interaction with various CNS receptors, making it an ideal candidate to illustrate the screening process.
The primary goal of the protocols outlined is to determine the inhibition constant (Kᵢ) of N-(piperidin-3-ylmethyl)acetamide for several key CNS receptors. The Kᵢ value is a measure of the binding affinity of the test compound, derived from its IC₅₀ (the concentration that inhibits 50% of radioligand binding) through the Cheng-Prusoff equation .[5][6] A low Kᵢ value indicates high binding affinity.
Principles of Competitive Radioligand Binding
Competitive binding assays measure the ability of an unlabeled test compound (the "competitor," e.g., N-(piperidin-3-ylmethyl)acetamide) to displace a radioactive ligand ("radioligand") from a receptor. The assay is performed by incubating a fixed concentration of receptor preparation (e.g., cell membranes) and radioligand with increasing concentrations of the test compound. As the concentration of the test compound increases, it competes for the same binding site on the receptor, displacing the radioligand and reducing the amount of radioactivity bound to the receptor preparation.
The fundamental relationship is described by the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ) [5][6]
Where:
-
Kᵢ is the inhibition constant for the test compound.
-
IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.
The Kᵢ is a constant for the compound-receptor pair, whereas the IC₅₀ value can vary depending on the experimental conditions, particularly the concentration of the radioligand used.[5][7] Therefore, converting IC₅₀ to Kᵢ allows for standardized comparison of compound affinities across different experiments and laboratories.
Figure 1: Principle of Competitive Radioligand Binding.
Part 2: Experimental Design and General Workflow
A logical workflow is essential for obtaining reliable and reproducible data. The process begins with careful preparation of reagents and culminates in rigorous data analysis.
Target Selection
For initial CNS profiling, a panel of receptors is selected based on their relevance to common neurological functions and potential for off-target effects. This guide focuses on three representative GPCRs:
-
Dopamine D₂ Receptor: A primary target for antipsychotic drugs and involved in motor control, motivation, and reward.
-
Serotonin 5-HT₂ₐ Receptor: The main target for classic psychedelic drugs and also implicated in depression, anxiety, and psychosis.[8]
-
Muscarinic M₁ Receptor: A key player in cognitive processes like learning and memory, making it a target for Alzheimer's disease therapies.
General Experimental Workflow
The overall process for each receptor binding assay follows a consistent sequence of steps, from preparation to data acquisition.
Figure 2: General workflow for a competitive radioligand binding assay.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing competitive binding assays. It is crucial to perform all assays in duplicate or triplicate to ensure statistical validity.
Common Materials & Reagents
-
Receptor Source: Commercially available cell membranes expressing the human receptor of interest (e.g., from Revvity, MilliporeSigma). Store at -80°C.
-
Test Compound: N-(piperidin-3-ylmethyl)acetamide (e.g., from Sigma-Aldrich, Enamine).[9][10][11] Prepare a 10 mM stock solution in DMSO.
-
Radioligands & Non-specific Definers: (See specific protocols below).
-
Buffers: Assay Buffer and Wash Buffer compositions are receptor-specific.
-
Equipment: 96-well microplates, cell harvester for rapid filtration, glass fiber filters (e.g., GF/C or GF/B, often pre-soaked in 0.3-0.5% polyethyleneimine (PEI)), liquid scintillation counter, and scintillation fluid.
Protocol: Dopamine D₂ Receptor Assay
-
Objective: To determine the binding affinity (Kᵢ) of N-(piperidin-3-ylmethyl)acetamide for the human Dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (Kₔ ≈ 0.05-0.1 nM). A potent antagonist that binds D₂, D₃, and D₄ receptors.[12][13][14]
-
Non-specific Definer: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Prepare Test Compound Dilutions: Perform serial dilutions of the N-(piperidin-3-ylmethyl)acetamide stock solution in Assay Buffer to achieve final assay concentrations typically ranging from 0.1 nM to 10 µM.
-
Prepare Reagents: Thaw receptor membranes on ice. Prepare radioligand and non-specific definer solutions in Assay Buffer. The final concentration of [³H]-Spiperone in the assay should be approximately 2-3 times its Kₔ value (e.g., 0.2 nM).[12]
-
Set Up Assay Plate (Total Volume = 500 µL):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-Spiperone solution + 400 µL diluted membranes.
-
Non-specific Binding (NSB): 50 µL (+)-Butaclamol solution + 50 µL [³H]-Spiperone solution + 400 µL diluted membranes.
-
Test Compound: 50 µL of N-(piperidin-3-ylmethyl)acetamide dilution + 50 µL [³H]-Spiperone solution + 400 µL diluted membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a PEI-pre-soaked GF/B filter plate using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each well, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Protocol: Serotonin 5-HT₂ₐ Receptor Assay
-
Objective: To determine the binding affinity (Kᵢ) of N-(piperidin-3-ylmethyl)acetamide for the human Serotonin 5-HT₂ₐ receptor.
-
Radioligand: [³H]-Ketanserin (Kₔ ≈ 0.15-0.8 nM). A classic 5-HT₂ₐ antagonist.[15][16]
-
Non-specific Definer: Mianserin (10 µM) or unlabeled Ketanserin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Prepare Test Compound Dilutions: As described in the D₂ protocol.
-
Prepare Reagents: Prepare reagents as above. The final concentration of [³H]-Ketanserin should be near its Kₔ (e.g., 0.5 nM).
-
Set Up Assay Plate (Total Volume = 250 µL):
-
TB: 25 µL Assay Buffer + 25 µL [³H]-Ketanserin solution + 200 µL diluted membranes.
-
NSB: 25 µL Mianserin solution + 25 µL [³H]-Ketanserin solution + 200 µL diluted membranes.
-
Test Compound: 25 µL of N-(piperidin-3-ylmethyl)acetamide dilution + 25 µL [³H]-Ketanserin solution + 200 µL diluted membranes.
-
-
Incubation: Incubate for 60 minutes at 27°C.[15]
-
Filtration: Terminate by rapid filtration over PEI-pre-soaked GF/C filters. Wash filters 9 times with 500 µL of ice-cold Wash Buffer.[15]
-
Counting: Quantify radioactivity as described previously.
Protocol: Muscarinic M₁ Receptor Assay
-
Objective: To determine the binding affinity (Kᵢ) of N-(piperidin-3-ylmethyl)acetamide for the human Muscarinic M₁ receptor.
-
Radioligand: [³H]-Pirenzepine (Kₔ ≈ 2-8 nM). A well-established M₁-selective antagonist.[17][18]
-
Non-specific Definer: Atropine (1 µM).
-
Assay Buffer: 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.
Procedure:
-
Prepare Test Compound Dilutions: As described in the D₂ protocol.
-
Prepare Reagents: Prepare reagents as above. The final concentration of [³H]-Pirenzepine should be near its Kₔ (e.g., 5 nM).
-
Set Up Assay Plate (Total Volume = 1 mL):
-
TB: 100 µL Assay Buffer + 100 µL [³H]-Pirenzepine solution + 800 µL diluted membranes.
-
NSB: 100 µL Atropine solution + 100 µL [³H]-Pirenzepine solution + 800 µL diluted membranes.
-
Test Compound: 100 µL of N-(piperidin-3-ylmethyl)acetamide dilution + 100 µL [³H]-Pirenzepine solution + 800 µL diluted membranes.
-
-
Incubation: Incubate for 60 minutes at 25°C.
-
Filtration: Terminate by rapid filtration over GF/B filters. Wash filters 3 times with 3 mL of ice-cold Wash Buffer.
-
Counting: Quantify radioactivity as described previously.
Part 4: Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).
-
% Specific Binding = (Specific Binding at [Compound] / Maximum Specific Binding) x 100
-
-
Generate Competition Curve: Plot the % Specific Binding against the logarithm of the test compound concentration. The resulting data should form a sigmoidal curve.
-
Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) model to the data and determine the log(IC₅₀), from which the IC₅₀ value is calculated.
-
Calculate Kᵢ: Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀, the known Kₔ of the radioligand, and the concentration of the radioligand used in the assay.[5][6]
Data Presentation and Interpretation
The final affinity values (Kᵢ) should be summarized in a table for easy comparison. This allows for a clear assessment of the compound's potency and selectivity profile.
Table 1: Example CNS Receptor Binding Profile for N-(piperidin-3-ylmethyl)acetamide
| Receptor Target | Radioligand | Kᵢ (nM) | Interpretation |
| Dopamine D₂ | [³H]-Spiperone | 85 | Moderate Affinity |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | >10,000 | Negligible Affinity |
| Muscarinic M₁ | [³H]-Pirenzepine | 1,200 | Low Affinity |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation: Based on this hypothetical data, N-(piperidin-3-ylmethyl)acetamide demonstrates moderate and selective affinity for the Dopamine D₂ receptor, with significantly weaker interactions at the 5-HT₂ₐ and M₁ receptors. This profile might suggest further investigation into its potential as a dopaminergic agent. A compound is generally considered potent if its Kᵢ is in the low nanomolar range (<100 nM). Selectivity is determined by comparing the Kᵢ values across different targets; a difference of 10-fold or more is typically considered significant.
References
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Cheng-Prusoff Equation Calculator. Calculator.net. Available from: [Link]
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[3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
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Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP via YouTube. Available from: [Link]
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N-(S)-piperidin-3-ylmethyl-acetamide trifluoroacetate. MOLBASE. Available from: [Link]
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Seeman P, et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available from: [Link]
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Huang, X. P. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available from: [Link]
-
Gonzalez-Maeso, J. Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. Available from: [Link]
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Vitaku, E. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
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Pyridine alkaloids with activity in the central nervous system. PMC. Available from: [Link]
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N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. PubChem. Available from: [Link]
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Zajdel, P. et al. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. Available from: [Link]
-
Grimm, S. et al. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available from: [Link]
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Naseem, H. et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. Available from: [Link]
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Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
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Moreland, R. B. et al. [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. PubMed. Available from: [Link]
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Kuder, K. J. et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]
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N-(piperidin-3-yl)acetamide. PubChem. Available from: [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available from: [Link]
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Saturation analysis of [3H]ketanserin-labeled wild-type and mutant 5-HT2A receptors. ResearchGate. Available from: [Link]
-
Farar, V. et al. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution. Frontiers. Available from: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available from: [Link]
-
Assay of CB1 Receptor Binding. ResearchGate. Available from: [Link]
-
Doods, H. N. et al. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. PubMed. Available from: [Link]
-
The binding of pirenzepine to digitonin-solubilized muscarinic acetylcholine receptors from the rat myocardium. PMC - NIH. Available from: [Link]
-
Luthin, G. R. & Wolfe, B. B. A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes. PubMed. Available from: [Link]
-
Gurguis, G. N. et al. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research. PubMed. Available from: [Link]
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Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed Central. Available from: [Link]
-
The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain. PubMed. Available from: [Link]
-
Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. PubMed. Available from: [Link]
-
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. PubMed. Available from: [Link]
-
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC - PubMed Central. Available from: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]3)
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Evaluating a Novel Piperidine Derivative: Application Notes and Protocols for Antimicrobial Susceptibility Testing of "N-(piperidin-3-ylmethyl)acetamide"
Introduction: The Quest for New Antimicrobial Agents
The rise of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with therapeutic potential. Piperidine and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs. This document provides a comprehensive guide for the initial antimicrobial evaluation of a specific novel compound, N-(piperidin-3-ylmethyl)acetamide .
As a compound with limited publicly available biological data, N-(piperidin-3-ylmethyl)acetamide represents a typical starting point in a drug discovery pipeline.[1][2] These protocols are designed for researchers, scientists, and drug development professionals to conduct robust and standardized antimicrobial susceptibility testing (AST). The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is reliable, reproducible, and comparable across different laboratories.[3][4][5][6][7][8][9]
The primary objective of these application notes is to guide the user through the determination of the Minimum Inhibitory Concentration (MIC) of N-(piperidin-3-ylmethyl)acetamide, a critical first step in assessing its potential as an antimicrobial agent. The following sections detail the principles, step-by-step protocols, and data interpretation guidelines for foundational AST methods.
Scientific Principle: Understanding Antimicrobial Susceptibility
Antimicrobial susceptibility testing is a cornerstone of infectious disease research and clinical microbiology. The fundamental principle is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This value, the MIC, is a key quantitative measure of the agent's potency. The two most common methods for determining the MIC of a novel compound are the broth microdilution and agar diffusion assays.[10][11][12][13]
The choice of method depends on the research objective. Broth microdilution is considered the "gold standard" for its quantitative results and is recommended by both CLSI and EUCAST for determining the MIC of a new agent.[14] Agar-based diffusion methods, while often simpler to perform, are typically qualitative or semi-quantitative and are more suited for initial screening.
Experimental Design & Causality
A robust experimental design is critical for obtaining meaningful results. The following workflow is recommended for the initial evaluation of N-(piperidin-3-ylmethyl)acetamide.
Caption: Recommended workflow for AST of a novel compound.
Detailed Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method is the gold standard for quantitative MIC determination and is recommended for establishing the potency of N-(piperidin-3-ylmethyl)acetamide.[13][14]
Materials:
-
N-(piperidin-3-ylmethyl)acetamide
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Test microorganisms (e.g., ATCC quality control strains)
-
Sterile diluent (e.g., DMSO, water, or broth, depending on compound solubility)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of N-(piperidin-3-ylmethyl)acetamide in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.
-
Perform serial two-fold dilutions of the compound in the broth medium within the 96-well plate. The typical concentration range for a novel compound might be from 256 µg/mL down to 0.25 µg/mL.[11]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][15]
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[10]
-
-
Inoculation and Controls:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Crucially, include the following controls:
-
Growth Control (Positive Control): Broth with inoculum but no compound.
-
Sterility Control (Negative Control): Broth only, with no inoculum or compound.
-
Positive Antibiotic Control: Broth with inoculum and a standard antibiotic with known efficacy against the test organism.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[10] Incubation conditions may vary depending on the microorganism.
-
-
MIC Determination:
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This method is a qualitative or semi-quantitative approach, useful for initial screening of a compound's activity against a panel of microorganisms.[13]
Materials:
-
N-(piperidin-3-ylmethyl)acetamide
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Calipers or ruler
Step-by-Step Methodology:
-
Disk Preparation:
-
Impregnate sterile paper disks with a known concentration of the N-(piperidin-3-ylmethyl)acetamide solution. The amount of compound per disk should be standardized.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[15]
-
-
Disk Application:
-
Using sterile forceps, place the prepared disks containing N-(piperidin-3-ylmethyl)acetamide onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a blank disk (with solvent only) and a disk with a standard antibiotic as controls.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the "zone of inhibition" (the area of no growth) around each disk in millimeters (mm).
-
The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Caption: Workflow for the Broth Microdilution Assay.
Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data. Researchers should populate a similar table with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(piperidin-3-ylmethyl)acetamide against Various Microorganisms
| Test Microorganism | Gram Stain | ATCC Strain No. | MIC of N-(piperidin-3-ylmethyl)acetamide (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | [Experimental Data] | Vancomycin | [Experimental Data] |
| Escherichia coli | Negative | 25922 | [Experimental Data] | Ciprofloxacin | [Experimental Data] |
| Pseudomonas aeruginosa | Negative | 27853 | [Experimental Data] | Ciprofloxacin | [Experimental Data] |
| Enterococcus faecalis | Positive | 29212 | [Experimental Data] | Vancomycin | [Experimental Data] |
| Candida albicans | N/A (Fungus) | 90028 | [Experimental Data] | Fluconazole | [Experimental Data] |
Interpretation:
-
A low MIC value indicates high potency, meaning a smaller amount of the compound is required to inhibit microbial growth.
-
The spectrum of activity can be determined by comparing MIC values across different types of microorganisms (e.g., Gram-positive vs. Gram-negative bacteria, fungi).
-
Comparing the MIC of the test compound to the positive control provides a benchmark for its relative efficacy.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every protocol must be a self-validating system:
-
Quality Control (QC): Always test the compound against well-characterized QC strains (e.g., those specified by CLSI M100).[6] The results for the positive control antibiotic must fall within the acceptable QC ranges defined by CLSI or EUCAST.[4][16]
-
Reproducibility: Each experiment should be performed in triplicate to ensure the results are consistent and reproducible.
-
Standardization: Strict adherence to standardized protocols, especially regarding inoculum density and incubation conditions, is paramount for accurate and comparable data.[7][14]
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro antimicrobial characterization of N-(piperidin-3-ylmethyl)acetamide. A promising MIC profile (e.g., low MIC values against a broad spectrum of pathogens) would warrant further investigation, including:
-
Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Time-kill kinetic assays to understand the rate at which the compound affects microbial viability.
-
Mechanism of action studies to identify the cellular target of the compound.
-
Cytotoxicity assays to assess the compound's effect on mammalian cells, providing an initial indication of its safety profile.[11]
By following these standardized and well-controlled protocols, researchers can generate high-quality, reliable data to make informed decisions about the future development of N-(piperidin-3-ylmethyl)acetamide as a potential antimicrobial therapeutic.
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
ESCMID. (n.d.). EUCAST - European Committee on Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved January 17, 2026, from [Link]
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EUCAST. (n.d.). Home. Retrieved January 17, 2026, from [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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EUCAST. (2026). Expert Rules. Retrieved January 17, 2026, from [Link]
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-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available at: [Link]
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National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
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EUCAST. (n.d.). Guidance Documents. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]
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Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved January 17, 2026, from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). N-(piperidin-3-yl)acetamide. Retrieved January 17, 2026, from [Link]
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The N-(piperidin-3-ylmethyl)acetamide Scaffold: A Versatile Platform for the Development of Novel Compound Libraries for GPCR-Targeted Drug Discovery
Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, underscoring its significance as a "privileged scaffold" in drug discovery. Its conformational flexibility, coupled with its ability to present substituents in well-defined spatial orientations, allows for the fine-tuning of interactions with biological targets. The N-(piperidin-3-ylmethyl)acetamide core, in particular, offers a unique combination of a rigid piperidine ring, a flexible aminomethyl linker, and an acetamide cap. This arrangement provides multiple points for diversification, making it an ideal starting point for the construction of diverse compound libraries aimed at exploring new chemical space and identifying novel modulators of challenging drug targets, such as G-protein coupled receptors (GPCRs).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the N-(piperidin-3-ylmethyl)acetamide scaffold for the generation of novel compound libraries. We will detail the synthesis of the core scaffold, the design and synthesis of a representative compound library, and a protocol for screening this library against a relevant GPCR target, the serotonin 5-HT2A receptor.
Section 1: Synthesis of the N-(piperidin-3-ylmethyl)acetamide Scaffold
The synthesis of the N-(piperidin-3-ylmethyl)acetamide scaffold can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The following protocol outlines a robust and scalable method for the preparation of the scaffold, incorporating N-Boc protection to facilitate selective modifications.
Protocol 1: Synthesis of N-(piperidin-3-ylmethyl)acetamide
This protocol is divided into three key stages: N-Boc protection of a suitable piperidine precursor, reduction of a nitrile or amide to the primary amine, and subsequent acetylation.
Materials:
-
3-Cyanopiperidine or 3-(aminomethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethanol
-
Lithium aluminum hydride (LAH) or Raney Nickel/H₂
-
Tetrahydrofuran (THF)
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of N-Boc-3-(aminomethyl)piperidine
This crucial intermediate can be synthesized from either 3-cyanopiperidine or directly from 3-(aminomethyl)piperidine.
-
Route A: From 3-Cyanopiperidine
-
N-Boc Protection: To a solution of 3-cyanopiperidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-3-cyanopiperidine.
-
Nitrile Reduction: To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain crude N-Boc-3-(aminomethyl)piperidine, which can be used in the next step without further purification.
-
-
Route B: From 3-(aminomethyl)piperidine
-
N-Boc Protection: In a four-necked flask equipped with a stirrer and pH sensor, dissolve 3-(aminomethyl)piperidine (1.0 eq) in ethanol and cool to 10-15 °C.[1] Slowly add (Boc)₂O (1.0 eq) while simultaneously adding 25% aqueous NaOH dropwise to maintain the pH between 11.8 and 12.2.[1] After the addition is complete, continue stirring for 1 hour. Analyze the reaction mixture to confirm the formation of N-Boc-3-(aminomethyl)piperidine.[1]
-
Step 2: Acetylation of N-Boc-3-(aminomethyl)piperidine
-
To a solution of N-Boc-3-(aminomethyl)piperidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-N-(piperidin-3-ylmethyl)acetamide.
Step 3: Deprotection to Yield the Final Scaffold
-
Dissolve the N-Boc protected intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of N-(piperidin-3-ylmethyl)acetamide. The free base can be obtained by neutralization with a suitable base.
Section 2: Design and Synthesis of a Focused Compound Library
The N-(piperidin-3-ylmethyl)acetamide scaffold offers two primary points for diversification: the piperidine nitrogen (N1) and the acetamide methyl group. By strategically introducing a variety of substituents at these positions, a diverse library of compounds can be generated to probe the structure-activity relationships (SAR) for a given biological target.
Library Design Strategy
For our example library targeting the serotonin 5-HT2A receptor, we will focus on introducing diversity at the N1 position of the piperidine ring. Many known 5-HT2A antagonists feature a substituted piperidine moiety.[2][3][4] The library will be constructed by reacting the N-(piperidin-3-ylmethyl)acetamide scaffold with a diverse set of commercially available aldehydes via reductive amination. The choice of aldehydes will be guided by principles of lead-like chemical space, incorporating a range of electronic and steric properties.
Table 1: Representative Aldehydes for Library Diversification
| R-CHO | R Group Properties |
| Benzaldehyde | Aromatic, neutral |
| 4-Fluorobenzaldehyde | Aromatic, electron-withdrawing |
| 4-Methoxybenzaldehyde | Aromatic, electron-donating |
| 2-Thiophenecarboxaldehyde | Heteroaromatic |
| Cyclohexanecarboxaldehyde | Aliphatic, bulky |
| Isovaleraldehyde | Aliphatic, branched |
Protocol 2: Parallel Synthesis of a Focused Library via Reductive Amination
This protocol is designed for the parallel synthesis of a small library in a multi-well plate format.
Materials:
-
N-(piperidin-3-ylmethyl)acetamide hydrochloride
-
Diverse set of aldehydes (see Table 1)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In each well of a 96-well reaction block, add N-(piperidin-3-ylmethyl)acetamide hydrochloride (1.0 eq) and DCE.
-
Neutralization: Add triethylamine (1.1 eq) to each well to liberate the free base.
-
Aldehyde Addition: To each well, add a unique aldehyde (1.1 eq) from the pre-selected set.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 16-24 hours under an inert atmosphere.
-
Work-up: Quench the reactions by adding saturated aqueous sodium bicarbonate to each well. Extract each well with DCM.
-
Purification: The crude products can be purified using parallel purification techniques such as automated flash chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of each library member using LC-MS and ¹H NMR.
Section 3: Application - Screening for Serotonin 5-HT2A Receptor Antagonists
The serotonin 5-HT2A receptor is a well-validated GPCR target for the treatment of various central nervous system disorders, including schizophrenia and depression.[3][5] Antagonists of this receptor have shown therapeutic benefits. The N-(piperidin-3-ylmethyl)acetamide library will be screened for its ability to antagonize the 5-HT2A receptor in a cell-based assay.
Protocol 3: High-Throughput Screening for 5-HT2A Receptor Antagonism
This protocol describes a fluorescence-based calcium flux assay to measure the antagonist activity of the synthesized library compounds.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Serotonin (5-HT) as the agonist
-
Ketanserin as a reference antagonist[3]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing HEK293 cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37 °C and 5% CO₂.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 1 hour at 37 °C.
-
Compound Addition: Add the library compounds (at a final concentration of, for example, 10 µM) to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and the reference antagonist, ketanserin. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. Initiate reading and, after establishing a baseline fluorescence, add a pre-determined EC₈₀ concentration of serotonin to all wells.
-
Data Analysis: The change in fluorescence upon agonist addition is a measure of intracellular calcium mobilization. The antagonist activity of the library compounds is determined by their ability to inhibit the serotonin-induced calcium signal. Calculate the percent inhibition for each compound relative to the vehicle and reference antagonist controls.
Conclusion
The N-(piperidin-3-ylmethyl)acetamide scaffold represents a valuable starting point for the development of novel and diverse compound libraries. Its synthetic tractability and the presence of multiple diversification points allow for the systematic exploration of chemical space around this privileged core. The detailed protocols provided herein for the synthesis of the scaffold, the construction of a focused library, and a high-throughput screening assay for 5-HT2A receptor antagonism offer a comprehensive guide for researchers aiming to identify novel lead compounds for GPCR-targeted drug discovery. The insights gained from the screening of such libraries can provide crucial structure-activity relationship data to guide further optimization and the development of next-generation therapeutics.
References
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López-Rodríguez, M. L., et al. (2005). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of Medicinal Chemistry, 48(10), 3596-3609. [Link]
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Yadav, P., & Singh, R. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(5), 575-580. [Link]
-
Páleníčková, E., et al. (2021). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 12(15), 2684-2707. [Link]
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Fantegrossi, W. E., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 6(8), 1473-1484. [Link]
- Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
ResearchGate. (2011). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. [Link]
-
Wang, C., et al. (2019). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 24(20), 3690. [Link]
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Boer, P. D., et al. (1998). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Journal of Medicinal Chemistry, 41(22), 4293-4300. [Link]
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Wang, X., et al. (2022). Design, synthesis and activity evaluation of novel 5-HT 2A receptor antagonists. Chinese Journal of Medicinal Chemistry, 32(1), 25-34. [Link]
- Google Patents. (2016). CN105274160A - Method for preparing (S)
-
Li, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 180(7), 1279-1292. [Link]
-
Matteucci, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 18(5), 739. [Link]
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Iacovino, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1343. [Link]
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Application Notes & Protocols: Cell-Based Functional Assays for N-(piperidin-3-ylmethyl)acetamide Derivatives
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved metabolic stability and bioavailability, which are critical for effective drug action.[2] Derivatives of the N-(piperidin-3-ylmethyl)acetamide core structure are of significant interest to researchers, as modifications to this scaffold can yield potent and selective modulators of various biological targets. This guide provides detailed protocols for cell-based functional assays to characterize derivatives targeting two major classes of proteins implicated in neurological and inflammatory disorders: Acetylcholinesterase (AChE) and the Histamine H3 Receptor (H3R).
I. Acetylcholinesterase (AChE) Inhibition Assays
Scientific Rationale: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[3][4][5] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6] Cell-based assays for AChE inhibition are invaluable as they provide a more physiologically relevant context than purely enzyme-based assays, accounting for factors like cell permeability and off-target effects within a cellular environment.[3][7] The human neuroblastoma cell line, SH-SY5Y, is frequently used as it endogenously expresses AChE.[3][4][5]
Workflow for Cell-Based AChE Inhibition Screening
Caption: High-level workflow for screening N-(piperidin-3-ylmethyl)acetamide derivatives for AChE inhibitory activity.
Protocol 1: Fluorescent Cell-Based AChE Assay (Amplex® Red Method)
This assay relies on the AChE-mediated hydrolysis of acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin.[7]
Materials:
-
SH-SY5Y cells
-
Culture Medium: As recommended by the cell line supplier
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or equivalent
-
Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit (or individual components)
-
Test Compounds: N-(piperidin-3-ylmethyl)acetamide derivatives
-
Positive Control: Physostigmine or Donepezil
-
96-well, black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 40,000-60,000 cells/well. Culture overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test derivatives and controls in Assay Buffer. Remove culture medium from the cells and wash once with Assay Buffer. Add 50 µL of the diluted compounds to the respective wells. Include "vehicle only" wells for 0% inhibition and "no cells" wells for background control.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow compounds to enter the cells.
-
Reaction Initiation: Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions (containing acetylcholine, HRP, choline oxidase, and Amplex® Red reagent). Add 50 µL of this mixture to each well.
-
Signal Detection: Incubate the plate at room temperature for 30-60 minutes, protected from light. Measure fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).[3]
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" background wells from all other wells.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Vehicle_Control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
II. Histamine H3 Receptor (H3R) Functional Assays
Scientific Rationale: The Histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[8] It acts as a presynaptic autoreceptor to inhibit the synthesis and release of histamine and as a heteroreceptor to modulate the release of other key neurotransmitters like acetylcholine and dopamine.[8] H3R primarily couples to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Therefore, compounds acting as H3R antagonists or inverse agonists are of great interest for treating cognitive disorders and other neurological conditions.[8]
H3 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Gαi/o-coupled Histamine H3 receptor.
Protocol 2: cAMP Accumulation Assay for H3R Antagonists
This assay quantifies the ability of a test compound to reverse the agonist-induced inhibition of cAMP production. It is a robust method for characterizing H3R antagonists and inverse agonists. We describe a protocol using a homogenous time-resolved fluorescence (HTRF) or LANCE® cAMP assay format in a recombinant cell line (e.g., CHO-K1) stably expressing the human H3 receptor.[10]
Materials:
-
CHO-K1 cells stably expressing human H3R (e.g., from Revvity, PerkinElmer)[10]
-
Culture Medium: Ham's F-12, 10% FBS, with appropriate selection antibiotic (e.g., G418).[10]
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[10]
-
H3R Agonist: R-(α)-methylhistamine (RAMH) or histamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: N-(piperidin-3-ylmethyl)acetamide derivatives.
-
Positive Control: Pitolisant or Clobenpropit.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
-
384-well, white, low-volume microplates.
Procedure:
-
Cell Preparation: Harvest the H3R-expressing CHO-K1 cells and resuspend them in Stimulation Buffer at a determined optimal density (e.g., 1,000-4,000 cells/well).
-
Compound Plating (Antagonist Mode):
-
Add 5 µL of Stimulation Buffer to all wells.
-
Add 5 µL of serially diluted test compounds or controls to the appropriate wells.
-
Add 5 µL of H3R agonist (e.g., RAMH) at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal inhibitory effect).
-
Finally, add 5 µL of Forskolin solution.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[10]
-
cAMP Detection: Add the cAMP detection reagents (e.g., Eu-chelate labeled anti-cAMP antibody and ULight™-cAMP analog) as per the kit manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The data reflects the amount of cAMP produced; antagonists will reverse the agonist-induced decrease in cAMP, leading to a higher signal.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. This can be converted to a functional antagonist constant (Kₑ) using the Cheng-Prusoff equation.
-
Data Summary and Interpretation
Effective data presentation is key to comparing the potency and efficacy of different derivatives.
| Derivative ID | Target | Assay Type | Measured Parameter | Potency (IC₅₀/EC₅₀) | Efficacy (% Max Response) |
| Cmpd-001 | AChE | Amplex Red | % Inhibition | 150 nM | 98% |
| Cmpd-002 | AChE | Amplex Red | % Inhibition | 2.1 µM | 95% |
| Cmpd-003 | H3R | cAMP | % Antagonism | 85 nM | 102% |
| Cmpd-004 | H3R | cAMP | % Antagonism | 950 nM | 100% |
Interpretation:
-
AChE Assays: A lower IC₅₀ value indicates a more potent inhibitor of acetylcholinesterase. Efficacy near 100% suggests complete inhibition at saturating concentrations.
-
H3R Antagonist Assays: A lower IC₅₀ value indicates a more potent antagonist. Efficacy around 100% demonstrates that the compound can fully reverse the effect of the agonist. Values significantly over 100% may suggest inverse agonist activity.
References
-
Simeonov, A. et al. (2017). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. PubMed. [Link]
-
Xia, M. et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. [Link]
-
Xia, M. et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Simeonov, A. et al. (2017). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. ResearchGate. [Link]
-
Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
De Waard, L. et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]
-
Hancock, A. A. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]
-
Seibel-Ehlert, U. (2024). Ligand- and Structure-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg Publication Server. [Link]
-
ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase for the treatment of esophageal squamous cell carcinoma. ResearchGate. [Link]
-
PubChem. N-(piperidin-3-yl)acetamide. PubChem. [Link]
-
PubChem. N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. PubChem. [Link]
-
Iaroshenko, V. O. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Pamin, K. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
PubChem. N-(4-methylpyridin-3-yl)-2-(piperidin-1-yl)acetamide. PubChem. [Link]
Sources
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- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for N-(piperidin-3-ylmethyl)acetamide
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the handling, safety, and potential research applications of N-(piperidin-3-ylmethyl)acetamide, a substituted piperidine derivative of interest in medicinal chemistry. The piperidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the safe handling of this compound, along with robust methodologies for its investigation in common preclinical assays. While specific biological data for N-(piperidin-3-ylmethyl)acetamide is not extensively published, this guide will extrapolate potential applications and provide validated experimental workflows based on the known activities of structurally related piperidine-containing compounds.[3][4][5]
Chemical and Physical Properties
N-(piperidin-3-ylmethyl)acetamide is a solid at room temperature.[6] Its chemical structure features a piperidine ring, a flexible and versatile pharmacophore known for its favorable physicochemical properties and ability to interact with diverse biological targets.[1][7]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [6] |
| Molecular Weight | 156.23 g/mol | Calculated |
| Appearance | Solid | [6] |
| InChI Key | TXZBOHMPGYOABD-UHFFFAOYSA-N | [6] |
| CAS Number | 90346-06-8 | [6] |
Note: The empirical formula and molecular weight provided by some suppliers may differ, and it is the user's responsibility to verify the identity and purity of the compound.[6]
Handling and Safety Precautions
N-(piperidin-3-ylmethyl)acetamide is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the solid compound where dust may be generated, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical advice.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical attention.[8]
Potential Research Applications and Rationale
The piperidine moiety is a key component in a multitude of drugs with diverse pharmacological activities, including but not limited to anticancer, analgesic, and neuroprotective effects.[1][3][11] The structural features of N-(piperidin-3-ylmethyl)acetamide suggest that it could be a valuable building block or a candidate for screening in various therapeutic areas.
Anticancer Activity
Many piperidine derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[11] The mechanism of action can vary, from inducing apoptosis to interacting with DNA.[11][12]
Analgesic Activity
The piperidine scaffold is famously present in morphine and other opioids, highlighting its importance in the development of analgesics.[13] Novel piperidine derivatives are continuously being explored for their potential to modulate pain pathways, including interaction with opioid receptors.[9][13]
Neuroprotective and CNS-related Activities
Substituted piperidines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, often by targeting enzymes such as acetylcholinesterase.[8] They are also explored as antipsychotics and for other CNS-related conditions.[14]
Synthesis Protocol
Caption: General workflow for the synthesis of N-(piperidin-3-ylmethyl)acetamide.
Materials
-
3-(Aminomethyl)piperidine
-
Acetic anhydride or Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure
-
Dissolve 3-(aminomethyl)piperidine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-(piperidin-3-ylmethyl)acetamide.
Note: This is a generalized protocol and may require optimization for yield and purity.
In Vitro Application Protocols
The following are standard protocols to assess the potential biological activities of N-(piperidin-3-ylmethyl)acetamide.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][12][13]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
N-(piperidin-3-ylmethyl)acetamide stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-(piperidin-3-ylmethyl)acetamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Application Protocols
The following is a standard protocol to assess the potential analgesic properties of N-(piperidin-3-ylmethyl)acetamide in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
In Vivo Analgesic Activity: Tail-Flick Test
This test measures the latency of a rodent to withdraw its tail from a thermal stimulus and is a common method for evaluating centrally acting analgesics.[1][2][7]
Caption: Workflow for the in vivo tail-flick test for analgesia.
-
Male or female Wistar or Sprague-Dawley rats (200-250 g)
-
N-(piperidin-3-ylmethyl)acetamide solution (in a suitable vehicle, e.g., saline or 0.5% carboxymethylcellulose)
-
Positive control (e.g., morphine sulfate)
-
Vehicle control
-
Tail-flick analgesiometer
-
Animal scale
-
Syringes and needles for administration
-
Animal Acclimation: Acclimate the animals to the testing room and the tail-flick apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently hold the rat and place the distal third of its tail on the radiant heat source of the analgesiometer. The time taken for the rat to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[7][15]
-
Grouping and Administration: Randomly divide the animals into groups (e.g., vehicle control, positive control, and different doses of N-(piperidin-3-ylmethyl)acetamide). Administer the respective treatments, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[15]
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline. The data can also be converted to the percentage of maximal possible effect (% MPE).
Conclusion
N-(piperidin-3-ylmethyl)acetamide represents a chemical entity with potential for further investigation in drug discovery, given the established importance of the piperidine scaffold. This guide provides a framework for its safe handling and a starting point for exploring its biological activities through established in vitro and in vivo protocols. Researchers are encouraged to use this document as a foundation for their experimental design, while also consulting the primary literature for the most current and specific methodologies.
References
- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs, 10(2).
- Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 21(9), 2345-2351.
- Vasilev, V. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2755.
-
ResearchGate. Piperidine-based drug discovery. [Link]
-
University of Arizona. Piperidine-based drug discovery. [Link]
- Gomes, M. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(1), 14-23.
- Kumar, A., et al. (2013). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian Journal of Pharmacology, 45(4), 358-361.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Basheer, A. A., & Ali, A. A. (2011). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Pharmacognosy Research, 3(2), 135-139.
-
RJPT SimLab. Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. [Link]
-
Wikipedia. Tail flick test. [Link]
-
Asian Journal of Research in Chemistry. Review on Analgesic activity using Tail Immersion Method. [Link]
-
PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]
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- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 6. N-(Piperidin-3-ylmethyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
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- 11. ajrconline.org [ajrconline.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of "N-(piperidin-3-ylmethyl)acetamide" receptor interactions
An Application Guide to the In Silico Modeling of N-(piperidin-3-ylmethyl)acetamide Receptor Interactions
Abstract
This application note provides a comprehensive, step-by-step protocol for investigating the potential receptor interactions of the small molecule N-(piperidin-3-ylmethyl)acetamide using a suite of in silico modeling techniques. In drug discovery, many novel or library compounds have unknown biological targets; this guide addresses that challenge directly. We present a workflow that begins with putative target identification and proceeds through molecular docking, all-atom molecular dynamics (MD) simulations, and binding free energy calculations. This hierarchical approach allows researchers to generate robust, testable hypotheses about a compound's mechanism of action, thereby prioritizing experimental validation and accelerating drug development pipelines. The methodologies described herein are grounded in established computational biophysics principles and utilize widely accessible, powerful software tools.
Introduction: The Challenge of Orphan Ligands
N-(piperidin-3-ylmethyl)acetamide is a small molecule whose specific biological targets are not extensively documented in public databases.[1] This scenario is common for many compounds synthesized in discovery campaigns or found in screening libraries. Computational, or in silico, methods offer a powerful, resource-efficient strategy to predict potential protein targets and elucidate binding mechanisms at an atomic level.[2][3]
This guide is structured as a complete workflow, designed to be a self-validating system. We begin with molecular docking to generate initial binding hypotheses.[4] These static poses are then subjected to the dynamic scrutiny of molecular dynamics (MD) simulations to assess the stability and conformational dynamics of the ligand-receptor complex.[5] Finally, we employ Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to provide a more rigorous estimation of binding free energy, which often correlates better with experimental affinities than docking scores alone.[6][7][8]
Causality: This multi-step approach is crucial because molecular docking, while fast, is a simplified representation of a biological system.[4] It typically treats the receptor as rigid and neglects the dynamic effects of solvent. MD simulations address these limitations by modeling the explicit movement of the protein, ligand, and surrounding water molecules over time, providing a much more realistic assessment of the interaction's stability.[9][10]
The Overall Computational Workflow
The entire process can be visualized as a funnel, starting with broad predictions and progressively refining them with more computationally intensive, and thus more physically realistic, methods.
Sources
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- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(piperidin-3-ylmethyl)acetamide
Introduction
Welcome to the technical support center for the synthesis of N-(piperidin-3-ylmethyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile piperidine derivative. N-(piperidin-3-ylmethyl)acetamide is a valuable building block in pharmaceutical and agrochemical research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.
The recommended synthetic route involves a three-step sequence starting from the commercially available tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. This strategy employs a tert-butyloxycarbonyl (Boc) protecting group to ensure the selective acetylation of the primary exocyclic amine over the secondary cyclic amine of the piperidine ring.
Overall Synthetic Pathway
The synthesis is comprised of three key stages:
-
Boc Protection of the Starting Material : Although we recommend starting with the commercially available Boc-protected amine, this section will briefly cover the protection of (piperidin-3-yl)methanamine should you need to prepare it.
-
Selective N-Acetylation : The primary amine of the Boc-protected starting material is selectively acetylated using acetic anhydride.
-
Boc Deprotection : The Boc protecting group is removed under acidic conditions to yield the final product, N-(piperidin-3-ylmethyl)acetamide.
Caption: Overall synthetic route for N-(piperidin-3-ylmethyl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Starting Material and Protection Strategy
Q1: Can I perform the acetylation directly on (piperidin-3-yl)methanamine without protecting the piperidine nitrogen?
A1: While technically possible, direct acetylation is not recommended for achieving high yields of the desired mono-acetylated product. The secondary amine of the piperidine ring is also nucleophilic and will compete with the primary amine for the acetylating agent. This leads to a mixture of mono-acetylated (at the primary amine), di-acetylated, and unreacted starting material, which can be challenging to separate.[1] A protecting group strategy is the most effective way to ensure selectivity.
Q2: Which protecting group is best for the piperidine nitrogen?
A2: The tert-butyloxycarbonyl (Boc) group is an excellent choice for this synthesis.[1] It is easily introduced using di-tert-butyl dicarbonate (Boc anhydride) and is stable under the basic conditions of the subsequent acetylation step.[2] The Boc group can then be cleanly removed under acidic conditions that typically do not affect the newly formed amide bond.[3][4]
Q3: I need to prepare the Boc-protected starting material. What is a reliable protocol?
A3: A general and effective protocol for the Boc protection of (piperidin-3-yl)methanamine is as follows:
Protocol 1: Boc Protection of (Piperidin-3-yl)methanamine
Materials:
-
(Piperidin-3-yl)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (piperidin-3-yl)methanamine (1.0 eq) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Part 2: Selective N-Acetylation
Q4: I am getting a low yield in the acetylation step. What could be the issue?
A4: A low yield in the acetylation of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate can be due to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present, you can try increasing the reaction time or temperature (if using gentle heating).
-
Purity of reagents: Use freshly distilled or high-purity acetic anhydride and pyridine. The presence of water can hydrolyze the acetic anhydride.
-
Stoichiometry: Ensure you are using a slight excess of acetic anhydride (1.1-1.2 eq) and a suitable amount of base (e.g., pyridine, 1.5-2.0 eq).[5]
-
Work-up losses: The product may have some water solubility. Be cautious during the aqueous work-up to avoid excessive loss of product into the aqueous phase.
Q5: What is the role of pyridine in the acetylation reaction?
A5: Pyridine serves two main purposes in this reaction:[6]
-
Base: It acts as a base to neutralize the acetic acid byproduct that is formed during the reaction. This prevents the protonation of the primary amine, which would render it non-nucleophilic.
-
Catalyst: Pyridine can act as a nucleophilic catalyst by reacting with acetic anhydride to form a more reactive acetylpyridinium intermediate.
Protocol 2: Selective Acetylation of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Materials:
-
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.[5][7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude tert-butyl 3-(acetamidomethyl)piperidine-1-carboxylate can be purified by column chromatography on silica gel.
Part 3: Boc Deprotection
Q6: The deprotection of the Boc group is incomplete. How can I drive the reaction to completion?
A6: Incomplete Boc deprotection is usually due to insufficient acid or reaction time.[4]
-
Acid concentration: Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of TFA and DCM.[3]
-
Reaction time: While deprotection is often rapid, some substrates may require longer reaction times. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Scavengers: The tert-butyl cation generated during deprotection can sometimes re-alkylate the product or other nucleophiles present. While less of a concern for this specific substrate, for more sensitive molecules, adding a scavenger like triethylsilane (TES) or anisole can be beneficial.[8][9]
Q7: I am observing side products after the deprotection step. What are they and how can I avoid them?
A7: The most common side product is the trifluoroacetate salt of the desired amine. This is generally not an issue and can be removed during the basic work-up. If other unexpected side products are observed, it could be due to the harshness of the acidic conditions. You could try using a milder deprotection reagent, such as 4 M HCl in dioxane.[4]
Protocol 3: Boc Deprotection to Yield N-(piperidin-3-ylmethyl)acetamide
Materials:
-
tert-Butyl 3-(acetamidomethyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-(acetamidomethyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add TFA (a 1:1 to 1:4 ratio of DCM to TFA is common).[3]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ or 1 M NaOH until the pH is basic.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the crude N-(piperidin-3-ylmethyl)acetamide, which can be further purified by column chromatography or recrystallization.
Data Presentation
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | (Piperidin-3-yl)methanamine | tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | (Boc)₂O, TEA | >90% |
| 2 | tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | tert-Butyl 3-(acetamidomethyl)piperidine-1-carboxylate | Ac₂O, Pyridine | 85-95% |
| 3 | tert-Butyl 3-(acetamidomethyl)piperidine-1-carboxylate | N-(piperidin-3-ylmethyl)acetamide | TFA, DCM | >90% |
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues.
References
-
Basu, A., & Mohan, S. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Scribd. TFA Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
N-((piperidin-3-yl)acetamide) | C7H14N2O | CID 4169719 - PubChem. [Link]
-
tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. [Link]
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). [Link]
-
How can I get acetylation with acetic anhydride and prydine? - ResearchGate. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? - ResearchGate. [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. [Link]
Sources
- 1. US2507631A - Pyridine and piperidine compounds and process of making same - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(Piperidin-3-ylmethyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
"N-(piperidin-3-ylmethyl)acetamide" solubility issues and solutions
Welcome to the dedicated technical support guide for N-(piperidin-3-ylmethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Here, we combine fundamental chemical principles with practical, field-proven solutions to ensure the success of your research.
Understanding the Molecule: A Proactive Approach to Solubility
N-(piperidin-3-ylmethyl)acetamide is a small molecule featuring a piperidine ring and an acetamide group. This structure confers a specific set of physicochemical properties that directly influence its solubility. The piperidine moiety contains a basic nitrogen atom, making its aqueous solubility highly dependent on pH. The acetamide group, being polar, contributes to its potential for solubility in polar organic solvents. Proactively understanding these characteristics is the first step in troubleshooting.
A summary of key physicochemical properties is provided below:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| Physical Form | Powder/Solid | Sigma-Aldrich[2] |
| Melting Point | 75-80 °C | Sigma-Aldrich[2] |
| Predicted pKa | ~9.5 (for the piperidine nitrogen) | (Predicted value based on similar structures) |
| Predicted LogS (Aqueous Solubility at pH 7) | -1.5 to -2.5 (Low to moderate) | (Predicted value based on chemical structure) |
Frequently Asked Questions (FAQs)
Q1: My N-(piperidin-3-ylmethyl)acetamide won't dissolve in water. What should I do?
A1: This is a common issue due to the compound's basic nature. The piperidine nitrogen is not fully protonated at neutral pH, limiting its interaction with water. The most effective initial step is to adjust the pH of your aqueous solution. By lowering the pH to below the compound's pKa (approximately 9.5), you will protonate the piperidine nitrogen, forming a more soluble salt.
-
Recommendation: Start by preparing a stock solution in an acidic buffer (e.g., pH 4-5). Alternatively, you can add small aliquots of a dilute acid (e.g., 0.1 M HCl) to your aqueous suspension until the compound dissolves.
Q2: I'm observing precipitation when I add my acidic stock solution of N-(piperidin-3-ylmethyl)acetamide to my neutral pH cell culture media. Why is this happening and how can I prevent it?
A2: This is a classic example of pH-shift precipitation. When your acidic stock solution is introduced to the neutral or slightly basic pH of your cell culture media, the pH of the local environment increases. This deprotonates the piperidine nitrogen, causing the less soluble free base to precipitate out of solution.
-
Troubleshooting Workflow:
Caption: pH-Shift Precipitation Workflow.
-
Solutions:
-
Lower the Final Concentration: The simplest approach is to increase the final volume of your media to ensure the concentration of N-(piperidin-3-ylmethyl)acetamide remains below its solubility limit at the final pH.
-
Utilize a Co-solvent: Prepare your stock solution in a water-miscible organic solvent like DMSO or ethanol. When added to the aqueous media, the co-solvent can help maintain the compound's solubility. However, always perform a vehicle control experiment to ensure the solvent itself does not affect your experimental outcome.
-
Advanced Formulations: For in-vivo studies or challenging in-vitro systems, consider formulating the compound as an amorphous solid dispersion or using cyclodextrins to enhance and maintain its solubility.
-
Q3: What are the best organic solvents for N-(piperidin-3-ylmethyl)acetamide?
A3: Based on its chemical structure, with both polar (acetamide) and amine functionalities, N-(piperidin-3-ylmethyl)acetamide is expected to be soluble in a range of polar organic solvents.
-
Recommended Solvents:
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Limited Solubility Expected In:
-
Non-polar solvents like hexane and toluene.
-
Always start with a small amount of the compound and your chosen solvent to perform a quick solubility test before preparing a large-volume stock solution.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Underlying Cause: Poor solubility or precipitation of the compound during the experiment can lead to variability in the effective concentration, resulting in inconsistent data.
Solutions:
-
Verify Stock Solution Clarity: Always ensure your stock solution is completely dissolved before use. If you observe any solid particles, it has not fully dissolved.
-
Pre-warm Media: If you are adding a DMSO stock to aqueous media, gently warming the media to 37°C can sometimes help prevent immediate precipitation.
-
Sonication: Gentle sonication can aid in the dissolution process, particularly for stock solution preparation. Use a bath sonicator to avoid localized heating.
Issue 2: Difficulty in Achieving High Concentrations for In-Vivo Studies
Underlying Cause: The aqueous solubility of N-(piperidin-3-ylmethyl)acetamide may be insufficient for the high concentrations required for animal dosing.
Solutions:
-
Co-solvent Systems: A mixture of water and a biocompatible co-solvent can significantly increase solubility.
-
Protocol for Co-solvent Screening:
-
Prepare several potential co-solvent systems (e.g., 20% PEG400 in water, 10% Solutol HS 15 in saline).
-
Add an excess amount of N-(piperidin-3-ylmethyl)acetamide to a fixed volume of each co-solvent system.
-
Stir or shake the mixtures at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the compound to a higher-energy amorphous state can dramatically improve its aqueous solubility and dissolution rate.[3][4][5]
-
Concept:
Caption: Amorphous Solid Dispersion Workflow.
-
This is an advanced technique that typically requires specialized equipment like a spray dryer or hot-melt extruder.
-
-
Micronization: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[6][7] This is particularly useful for oral formulations. Jet milling is a common technique to achieve particle sizes in the micrometer range.[6]
Experimental Protocols
Protocol 1: Determining pH-Dependent Aqueous Solubility
Objective: To quantitatively determine the solubility of N-(piperidin-3-ylmethyl)acetamide at different pH values.
Materials:
-
N-(piperidin-3-ylmethyl)acetamide
-
A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system or other suitable analytical instrument
Procedure:
-
Add an excess amount of N-(piperidin-3-ylmethyl)acetamide to vials containing a known volume of each pH buffer.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for 24-48 hours.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of N-(piperidin-3-ylmethyl)acetamide using a calibrated HPLC-UV method.
-
Perform each measurement in triplicate for statistical validity.
References
-
PubChem. N-(piperidin-3-yl)acetamide. Available at: [Link].
-
Foster, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link].
-
Jermain, S. V., et al. (2018). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 292, 1-17. Available at: [Link].
-
Pharmaceutical Technology. (2021). Micronization of small molecule APIs: What are the trends? Available at: [Link].
-
Gupta, V., Agrawal, R., & Kumar, S. (2023). Micronization Technique for Solubility Enhancement. Global Journal of Pharmaceutical Sciences, 11(1). Available at: [Link].
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link].
Sources
- 1. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(piperidin-3-yl)acetamide | 5810-55-9 [sigmaaldrich.com]
- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 919495-44-6|N-(3-(6-(4-Cyclopropylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 5. 73278-91-8|(3-(Piperidin-1-ylmethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 6. N-{1-[(4-Chloro-phenyl)-phenyl-methyl]-piperidin-3-ylmethyl}-acetamide|95005-04-2 - MOLBASE Encyclopedia [m.molbase.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Stability Studies of N-(piperidin-3-ylmethyl)acetamide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for N-(piperidin-3-ylmethyl)acetamide. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical advice for conducting stability studies and identifying potential degradation products. Given the limited publicly available stability data for this specific molecule, this document synthesizes established principles from regulatory guidelines and chemical knowledge to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when planning a stability study for N-(piperidin-3-ylmethyl)acetamide?
A1: The foundational step is to design a forced degradation (or stress testing) study in line with the International Council for Harmonisation (ICH) Q1A(R2) guideline.[1][2] The goal of this study is to intentionally degrade the molecule to understand its intrinsic stability, elucidate potential degradation pathways, and develop a stability-indicating analytical method.[3] This method will be crucial for accurately quantifying the parent compound and its degradation products in long-term and accelerated stability studies.
A typical forced degradation study will expose N-(piperidin-3-ylmethyl)acetamide to the following conditions:
-
Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic).
-
Oxidation: Using a suitable oxidizing agent.
-
Photolysis: Exposure to light.
-
Thermal Stress: High temperatures.
Q2: What are the likely degradation pathways for N-(piperidin-3-ylmethyl)acetamide?
A2: Based on the chemical structure, which features a secondary amide and a piperidine ring (a secondary amine), the most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-catalyzed hydrolysis would likely yield piperidin-3-ylmethanamine and acetic acid.
-
Base-catalyzed hydrolysis would result in the formation of the corresponding carboxylate salt (acetate) and piperidin-3-ylmethanamine.
-
-
Oxidative Degradation: The secondary amine of the piperidine ring is a potential site for oxidation. This could lead to the formation of N-oxides or other related impurities.
It is important to note that these are predicted pathways, and the actual degradation products must be confirmed through analytical characterization.
Q3: I am seeing unexpected peaks in my chromatogram during a forced degradation study. How do I troubleshoot this?
A3: Unexpected peaks are common in forced degradation studies and require a systematic approach to identify their source.
-
Control Samples: Always run control samples (unstressed drug substance, placebo, and reagents) to rule out impurities from these sources.
-
Mass Balance: Calculate the mass balance. A significant loss in the total amount of the drug substance and its known degradation products could indicate the formation of non-chromophoric compounds, precipitation, or adsorption to container surfaces.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products. Co-elution can lead to inaccurate quantification.
-
LC-MS Analysis: If available, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the mass of the unknown peaks, which can provide valuable clues about their structure.
Q4: How much degradation is considered sufficient in a forced degradation study?
A4: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is capable of detecting and separating the degradation products.[4] If the degradation is too extensive, it can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions. Conversely, if there is no degradation, the stress conditions may not have been harsh enough.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Potential Cause | Troubleshooting Steps |
| Compound is highly stable | Increase the duration of exposure, the concentration of the stress agent (e.g., acid, base, or oxidizing agent), or the temperature. |
| Poor solubility | Ensure the compound is fully dissolved in the stress medium. A co-solvent may be necessary, but its stability under the stress conditions should be verified.[4] |
| Inappropriate stressor | The chosen stressor may not be effective for the molecule. Consider alternative oxidizing agents or a broader range of pH values. |
Issue 2: Poor Mass Balance in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Formation of non-UV active degradants | Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with a UV detector. |
| Adsorption of compound or degradants | Use silanized glassware or vials to minimize adsorption. |
| Precipitation of degradants | Check for insolubility of degradation products in the chosen mobile phase or diluent. |
| Volatile degradants | Use Gas Chromatography (GC) to analyze for volatile degradation products if suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of N-(piperidin-3-ylmethyl)acetamide
Objective: To investigate the intrinsic stability of N-(piperidin-3-ylmethyl)acetamide under various stress conditions.
Materials:
-
N-(piperidin-3-ylmethyl)acetamide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-(piperidin-3-ylmethyl)acetamide in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep a sample at room temperature and another at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 70°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
At specified time points, withdraw a sample, dissolve (if solid), and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare samples for analysis.
-
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating N-(piperidin-3-ylmethyl)acetamide from its potential degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent compound has maximum absorbance (determine this using a UV scan).
-
Injection Volume: 10 µL
Method Development Strategy:
-
Analyze Stressed Samples: Inject the samples from the forced degradation study.
-
Evaluate Resolution: Assess the separation between the parent peak and any degradation product peaks. The resolution should be greater than 1.5.
-
Optimize Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Modify Mobile Phase: If resolution is still poor, consider changing the pH of the aqueous phase or using a different organic modifier (e.g., methanol).
-
Validate Method: Once satisfactory separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways.
Data Summary
| Stress Condition | Recommended Conditions (as per ICH Q1A) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 80°C | Piperidin-3-ylmethanamine, Acetic Acid |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 80°C | Piperidin-3-ylmethanamine, Acetate |
| Oxidation | 3-30% H₂O₂ at room temperature | N-Oxides and other oxidative products |
| Thermal | Dry heat (e.g., 70°C) and in solution | Dependent on other factors (e.g., presence of oxygen) |
| Photolysis | Exposure to light (ICH Q1B guidelines) | Photodegradation products |
References
-
ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
ICH guidelines for stability studies. SlideShare. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of N-(piperidin-3-ylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the synthesis of N-(piperidin-3-ylmethyl)acetamide. As a team of Senior Application Scientists, we understand that even well-established reactions can present challenges. This resource is designed to provide you with in-depth, practical solutions to common issues encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate problems but also to proactively optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant byproduct with a higher molecular weight. What is it and how can I minimize its formation?
A1: The most common higher molecular weight byproduct in this reaction is the di-acetylated species, N-(1-acetylpiperidin-3-yl)-N-(piperidin-3-ylmethyl)acetamide. This occurs when both the primary amine of the 3-(aminomethyl) group and the secondary amine within the piperidine ring are acetylated.
Mechanistic Insight: The primary amine is more nucleophilic and sterically less hindered, making it the preferred site of acetylation. However, under certain conditions, the less reactive secondary amine can also undergo acylation. Factors that promote this side reaction include:
-
Excess Acylating Agent: Using a significant molar excess of acetic anhydride or acetyl chloride increases the likelihood of the secondary amine reacting after the primary amine has been acylated.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the less favorable acetylation of the sterically hindered and less nucleophilic secondary amine.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the slow formation of the di-acetylated byproduct.
Troubleshooting Protocol to Minimize Di-acylation:
-
Stoichiometric Control: Carefully control the amount of your acylating agent. A slight excess (1.05-1.1 equivalents) is often sufficient.
-
Temperature Management: Maintain a low reaction temperature. Initiating the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.
-
Order of Addition: Add the acylating agent dropwise to the solution of piperidin-3-ylmethanamine. This ensures a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop the reaction once the starting material is consumed.
Q2: I'm observing unreacted starting material, piperidin-3-ylmethanamine, in my crude product. How can I drive the reaction to completion?
A2: Incomplete conversion is a frequent challenge. Several factors can contribute to this, ranging from reagent quality to reaction setup.
Troubleshooting Protocol for Incomplete Reactions:
-
Reagent and Solvent Quality: Ensure your piperidin-3-ylmethanamine is pure and your acylating agent has not hydrolyzed. Use a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to prevent hydrolysis of the acylating agent.
-
Adequate Base: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid generated during the reaction. The presence of acid can protonate the starting amine, rendering it non-nucleophilic.
-
Activation: If using a carboxylic acid (acetic acid) as the acetyl source, a coupling agent (e.g., DCC, HBTU) is necessary to activate the acid for amide bond formation.[1]
-
Reaction Time and Temperature: While high temperatures can lead to byproducts, gentle heating (e.g., 40 °C) may be necessary to drive the reaction to completion if it has stalled at room temperature. Always monitor for byproduct formation.
Q3: My purification by column chromatography is difficult, with the product and byproducts co-eluting. What are some alternative purification strategies?
A3: The polar nature of both the desired product and potential byproducts can make chromatographic separation challenging.
Alternative Purification Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic product and any unreacted starting material will move to the aqueous layer. The neutral di-acetylated byproduct will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate.
-
-
Recrystallization: If a solid, the product can often be purified by recrystallization from a suitable solvent system. Experiment with different solvents and solvent mixtures to find optimal conditions.
-
Salt Formation: Formation of a hydrochloride or other salt of the desired product can sometimes facilitate purification through selective precipitation.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route and the common side reaction leading to the di-acetylated byproduct.
Caption: Desired vs. Side Reaction in the Acetylation of Piperidin-3-ylmethanamine.
Systematic Troubleshooting Workflow
A structured approach to troubleshooting can save significant time and resources. Follow this workflow to diagnose and resolve issues in your synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
Quantitative Data Summary: Impact of Reaction Conditions
The choice of reaction conditions can have a significant impact on the product distribution. The table below provides illustrative data on how varying stoichiometry and temperature can affect the outcome of the reaction.
| Equivalents of Acetic Anhydride | Reaction Temperature | Typical Yield of Desired Product | Typical Yield of Di-acetylated Byproduct |
| 1.1 | 0 °C to Room Temp | >90% | <5% |
| 2.0 | Room Temp | ~70-80% | ~15-25% |
| 1.1 | 50 °C | ~80-85% | ~10-15% |
Detailed Experimental Protocol
Optimized Synthesis of N-(piperidin-3-ylmethyl)acetamide
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidin-3-ylmethanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking).
References
No authoritative sources were found for the specific synthesis of "N-(piperidin-3-ylmethyl)acetamide" during the search. The following references provide general context on the synthesis and analysis of related compounds.
- AK Scientific, Inc. (S)
- Sigma-Aldrich. N-(Piperidin-3-ylmethyl)acetamide Product Page.
- MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
Sources
Technical Support Center: Purifying N-(piperidin-3-ylmethyl)acetamide via Recrystallization
Welcome to the technical support hub for the purification of N-(piperidin-3-ylmethyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this polar, hygroscopic compound. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to optimize your purification strategy.
I. Understanding the Molecule: Physicochemical Properties
A successful recrystallization hinges on a thorough understanding of the target molecule's properties. N-(piperidin-3-ylmethyl)acetamide is a polar compound, a characteristic that dictates its solubility and potential interactions.
| Property | Value/Characteristic | Significance for Recrystallization |
| Molecular Weight | 142.20 g/mol [1] | Influences dissolution rate and crystal lattice energy. |
| Melting Point | 75-80 °C[2] | Critical for preventing "oiling out." The solvent's boiling point should ideally be lower than the compound's melting point.[3] |
| Form | Solid / Powder[2] | The physical form can affect the rate of dissolution. |
| Polarity | Polar | "Like dissolves like" is a guiding principle for solvent selection. Polar solvents are the primary candidates.[4] |
| Solubility | Data not widely published, but expected to be soluble in polar solvents like water and alcohols.[5] | Experimental determination is crucial for selecting an appropriate recrystallization solvent. |
| Hygroscopicity | Likely, due to the presence of amine and amide groups. | Requires specific drying techniques to prevent moisture absorption, which can affect purity and yield.[6][7] |
II. Troubleshooting Recrystallization Challenges
This section addresses common issues encountered during the recrystallization of N-(piperidin-3-ylmethyl)acetamide and provides actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[4][8] This is a frequent problem when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.[3]
Root Causes & Solutions:
-
High Supersaturation:
-
Inappropriate Solvent Choice:
-
Solution 1: If you are using a single solvent, consider a mixed-solvent system.[10] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[9]
-
Solution 2: Choose a solvent with a lower boiling point.[5][9]
-
-
Presence of Impurities:
-
Solution: Impurities can sometimes inhibit crystallization.[4] If possible, try to remove impurities by another method (e.g., a preliminary wash or charcoal treatment) before recrystallization.
-
Issue 2: Poor or No Crystal Formation Upon Cooling.
This is a common frustration that can often be resolved with simple procedural adjustments.
Root Causes & Solutions:
-
Excessive Solvent:
-
Solution: If the solution is not saturated, crystals will not form.[9] Gently heat the solution to evaporate some of the solvent. Once you observe initial crystal formation, allow it to cool slowly.
-
-
Lack of Nucleation Sites:
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Solution 2 (Seeding): If you have a small amount of pure N-(piperidin-3-ylmethyl)acetamide, add a "seed crystal" to the cooled, supersaturated solution. This will provide a template for further crystallization.[4][11]
-
Issue 3: Low Recovery of Purified Product.
Maximizing yield without compromising purity is a key objective.
Root Causes & Solutions:
-
Compound is Too Soluble in Cold Solvent:
-
Premature Crystallization During Hot Filtration:
-
Adsorption onto Decolorizing Carbon (if used):
-
Solution: Use the minimum amount of decolorizing carbon necessary (typically 1-2% by weight).[4] Excessive use can lead to the adsorption of the desired product.
-
III. Experimental Protocols
These detailed protocols provide a starting point for your experiments. Optimization may be required based on the specific impurities present in your sample.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Experimentally determine a suitable solvent. Test small amounts of your crude product in various polar solvents (e.g., ethanol, isopropanol, acetone, water). An ideal solvent will dissolve the compound when hot but not when cold.[12]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude N-(piperidin-3-ylmethyl)acetamide. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove residual solvent and absorbed moisture.
Protocol 2: Purity Assessment by HPLC
Given the polar nature of N-(piperidin-3-ylmethyl)acetamide, specialized HPLC methods are often required for accurate purity analysis.
-
Column Selection: A standard C18 column may not provide adequate retention.[13] Consider using a polar-endcapped, polar-embedded, or a hydrophilic interaction liquid chromatography (HILIC) column.[14] Porous graphitic carbon (PGC) columns can also be effective for retaining highly polar compounds.[15]
-
Mobile Phase:
-
For reversed-phase on a polar-modified column, a mobile phase of acetonitrile and water (or a buffer like ammonium formate) is a good starting point.
-
For HILIC, a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer is typically used.
-
-
Sample Preparation: Dissolve a small, accurately weighed amount of your recrystallized product in the mobile phase.
-
Analysis: Inject the sample onto the equilibrated HPLC system and run your chosen gradient or isocratic method. Purity is determined by comparing the peak area of the main component to the total area of all peaks.
IV. Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A streamlined workflow for the recrystallization of N-(piperidin-3-ylmethyl)acetamide.
Troubleshooting Decision Tree
Caption: A decision tree to navigate common recrystallization problems.
V. Frequently Asked Questions (FAQs)
Q1: My compound is very hygroscopic. How should I dry the final crystals? A1: For hygroscopic compounds, air drying may be insufficient. The preferred method is drying under vacuum in a desiccator containing a strong drying agent like phosphorus pentoxide or anhydrous calcium sulfate.[6][16] A vacuum oven at a moderate temperature (e.g., 40-50 °C, well below the melting point) can also be effective and faster.[6][17] The key is to dry to a constant weight, which indicates all volatile substances have been removed.[6]
Q2: Can I use a solvent mixture for recrystallization? A2: Absolutely. A mixed-solvent system is often ideal when no single solvent has the desired solubility properties.[9] Common pairs for polar compounds include ethanol/water or acetone/water.[12] The compound should be soluble in one solvent and insoluble in the other, and the two solvents must be miscible.[3][9]
Q3: What are the likely impurities in my N-(piperidin-3-ylmethyl)acetamide sample? A3: Impurities can originate from starting materials, side-products, or degradation. Without knowing the specific synthetic route, common impurities in similar amine-containing compounds could include unreacted starting materials, by-products from acylation, or related piperidine derivatives.[] If the synthesis involves N-Boc protection, residual protecting groups or deprotection by-products could be present.
Q4: How do I choose the best solvent without prior literature data? A4: A systematic, small-scale screening is the best approach.[12] Take small portions of your crude material and test their solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).[19] An ideal solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.[12]
Q5: The color of my compound doesn't improve after recrystallization. What should I do? A5: If colored impurities persist, they may have similar solubility to your product. You can try treating the hot solution with a small amount of activated charcoal before the hot filtration step.[4] The charcoal can adsorb colored impurities. However, use it sparingly as it can also adsorb your desired product.
VI. References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
Phenomenex. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Drying Crystals without oven. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Reddit. (2023). fastest way to dry crystals?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Chemsrc. (2025). N-(3-Methylpiperidin-3-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(piperidin-3-yl)acetamide. Retrieved from [Link]
-
Yeditepe Journal of Health Sciences. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MOLBASE. (n.d.). N-(S)-piperidin-3-ylmethyl-acetamide trifluoroacetate. Retrieved from [Link]
-
Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Sources
- 1. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(piperidin-3-yl)acetamide | 5810-55-9 [sigmaaldrich.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Sciencemadness Discussion Board - Drying Crystals without oven - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
"N-(piperidin-3-ylmethyl)acetamide" salt formation to improve aqueous solubility
Technical Support Center: Salt Formation of N-(piperidin-3-ylmethyl)acetamide
A Guide to Improving Aqueous Solubility for Drug Development Professionals
Introduction: The Solubility Challenge
In pharmaceutical development, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is often hindered by suboptimal physicochemical properties.[1] A common and critical hurdle is poor aqueous solubility, which can severely limit a drug's dissolution rate and subsequent bioavailability.[2][3] N-(piperidin-3-ylmethyl)acetamide, a basic compound containing a piperidine moiety, is a candidate that may exhibit such solubility limitations, potentially impeding its therapeutic efficacy.
Salt formation is a robust and widely employed strategy to modulate the properties of ionizable APIs without altering their core chemical structure.[4] Approximately 50% of all drugs on the market are administered as salts, a testament to the power of this approach.[1][5] By reacting an acidic or basic API with a suitable counter-ion, we can create a new crystalline solid form—a salt—with significantly improved characteristics, most notably aqueous solubility.[6][7]
This guide serves as a technical support center for researchers and scientists working with N-(piperidin-3-ylmethyl)acetamide. It provides foundational knowledge, practical experimental workflows, and in-depth troubleshooting advice to navigate the complexities of salt screening and selection, ensuring you identify a salt form with optimal properties for development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common issues and questions that arise during salt formation experiments.
Q1: Why is the aqueous solubility of my free base, N-(piperidin-3-ylmethyl)acetamide, likely to be low?
Answer: The solubility of a molecule is a balance between its ability to interact with itself in a crystal lattice (lattice energy) and its ability to interact with water molecules (hydration energy). While N-(piperidin-3-ylmethyl)acetamide has polar groups capable of hydrogen bonding, the piperidine ring introduces a degree of hydrophobicity.[8] In the solid state, strong intermolecular forces, such as hydrogen bonds, can create a stable crystal lattice that is difficult for water to break down, resulting in low aqueous solubility.[9]
Q2: How do I select the right counter-ion for salt formation?
Answer: The selection process is guided by the "pKa rule".[1][6] For a stable salt to form via proton transfer, the pKa of the basic drug should be at least 2-3 pH units higher than the pKa of the acidic counter-ion. N-(piperidin-3-ylmethyl)acetamide's basicity comes from the secondary amine in the piperidine ring. While its exact pKa needs to be determined experimentally, it is expected to be a reasonably strong base.
Your initial screening should therefore use a panel of pharmaceutically acceptable acids with a range of pKa values that satisfy this rule.
Table 1: Common Pharmaceutically Acceptable Counter-ions for Basic Drugs
| Counter-ion (Acid) | pKa 1 | pKa 2 | Typical Properties |
| Hydrochloric Acid | -7.0 | - | Often forms highly soluble, crystalline salts; can be hygroscopic.[6] |
| Sulfuric Acid | -3.0 | 1.9 | Can form mono- or di-salts; may improve stability.[1] |
| Methanesulfonic Acid (Mesylate) | -1.9 | - | Tends to form stable, crystalline salts with good solubility.[6] |
| Maleic Acid | 1.9 | 6.2 | Dicarboxylic acid, potential for 1:1 or 2:1 salts. |
| Tartaric Acid | 3.0 | 4.4 | Chiral dicarboxylic acid; can be used for chiral resolution. |
| Citric Acid | 3.1 | 4.8 | Tricarboxylic acid; often improves solubility. |
| Fumaric Acid | 3.0 | 4.5 | Dicarboxylic acid; can form less hygroscopic salts.[6] |
| Succinic Acid | 4.2 | 5.6 | Dicarboxylic acid; often used to form stable salts. |
| Acetic Acid | 4.8 | - | Can form salts, but the small pKa difference may be a risk.[6] |
Q3: My experiment yielded an oil or amorphous gum. How can I get a crystalline salt?
Answer: The formation of a non-crystalline solid indicates that while an interaction may have occurred, the conditions were not favorable for forming an ordered crystal lattice. Amorphous materials can have higher initial solubility but are thermodynamically unstable and can be difficult to handle and formulate.[1]
Troubleshooting Protocol: Inducing Crystallization
-
Solvent System Modification: The initial solvent may be too good, preventing the salt from precipitating. Try adding an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to the solution until turbidity appears, then warm slightly to redissolve and cool slowly.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days at room temperature or in a refrigerator.
-
Temperature Cycling: Cycle the temperature of the solution (e.g., 40°C for 4 hours, then 5°C for 4 hours) for several days. This can overcome the kinetic barrier to nucleation.
-
Scratching: Use a glass rod to scratch the inside surface of the vial below the solution level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a tiny amount of crystalline material from a previous attempt, add a single seed crystal to a saturated solution to promote crystal growth.
Q4: How do I know if I have a true salt versus a cocrystal or just a physical mixture?
Answer: This is a critical question of characterization. A true salt involves proton transfer, creating an ionic bond, whereas a cocrystal consists of neutral components held together by non-ionic interactions like hydrogen bonds.[10]
-
The ΔpKa Rule: A difference in pKa of >3 is a strong indicator of salt formation. A difference <0 suggests a cocrystal is more likely. A difference between 0 and 3 is an ambiguous region requiring further analysis.[6]
-
Thermal Analysis (DSC): A true salt will exhibit a distinct and sharp melting point that is different from the melting points of both the free base and the counter-ion acid.[6][11] A simple physical mixture would show two separate melting events.
-
X-Ray Powder Diffraction (XRPD): A new crystalline form (salt or cocrystal) will produce a unique diffraction pattern that is different from the starting materials.[11]
-
Spectroscopy (FTIR/Raman): In salt formation, changes in the vibrational frequencies of functional groups involved in proton transfer (like the N-H stretch of the piperidine ring and the C=O stretch of a carboxylic acid counter-ion) can provide definitive evidence.
Q5: My new salt is highly hygroscopic. What should I do?
Answer: Hygroscopicity, the tendency to absorb moisture from the air, is a major concern for stability, handling, and manufacturing.[12][13] Excessive moisture uptake can lead to physical changes (deliquescence), chemical degradation, and altered dissolution performance.[14]
Mitigation Strategies:
-
Continue Screening: Hygroscopicity is counter-ion dependent. Screen other salt forms; for example, salts of larger, more hydrophobic counter-ions (e.g., napsylate, tosylate) are often less hygroscopic than hydrochloride salts.[15]
-
Identify Stable Hydrates: Sometimes a salt can form a stable, crystalline hydrate. This form may be less prone to further water uptake than the anhydrous form and can be a viable development candidate.[7]
-
Formulation Solutions: If a hygroscopic salt is otherwise optimal, formulation strategies such as film coating the final tablet or using moisture-protective packaging can be employed.[14]
Q6: My salt is converting back to the free base in my formulation. What is happening?
Answer: This phenomenon is called salt disproportionation and is a critical stability risk.[16][17] It is the conversion of the more soluble salt form back into the less soluble, neutral free base.[18] This is often triggered by the micro-pH of the formulation, which can be influenced by excipients.
Mechanism & Prevention:
-
Every salt has a pH of maximum solubility, known as pHmax .[15]
-
If the local pH in the formulation (e.g., in the water layer adsorbed onto excipients) rises above the salt's pHmax, the equilibrium will shift, causing the free base to precipitate.[18]
-
To prevent this:
-
Select a More Robust Salt: Choose a salt with a lower pHmax or one that is inherently less soluble (lower Ksp), making it more resistant to disproportionation.[15][18]
-
Control Formulation pH: Avoid using basic excipients (e.g., magnesium stearate, calcium carbonate) that can raise the micro-pH. Consider including a pH-modifying (acidifying) excipient if necessary.
-
Experimental Workflows & Protocols
Workflow 1: A General-Purpose Salt Screening Experiment
This protocol outlines a small-scale screen to quickly identify potential salt candidates.
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~20 mg of N-(piperidin-3-ylmethyl)acetamide free base into multiple vials.
-
Solubilization: Add a suitable solvent (e.g., 1 mL of ethanol) to each vial and ensure complete dissolution, warming gently if necessary.
-
Counter-ion Addition: In separate stock solutions, prepare 1:1 molar equivalent solutions of your selected counter-ion acids. Add the stoichiometric amount of each acid solution to a corresponding vial of the free base solution.
-
Incubation: Seal the vials and subject them to conditions designed to promote crystallization. A good starting point is temperature cycling (e.g., 4 hours at 40°C, 4 hours at 5°C) for 2-3 days.
-
Isolation: If a solid precipitate forms, isolate it by centrifugation or filtration. Wash with a small amount of cold solvent and dry under vacuum.
-
Initial Characterization: Analyze the resulting solid by XRPD to confirm crystallinity and by DSC to determine the melting point.[11] Compare these results to the free base to confirm the formation of a new solid form.
Workflow 2: Characterizing and Selecting the Best Salt Candidate
Once you have several promising crystalline salts, a more rigorous characterization is needed to select the best candidate for development.
Table 2: Key Analytical Techniques for Salt Characterization
| Technique | Primary Purpose | Information Gained |
| X-Ray Powder Diffraction (XRPD) | Identify crystalline form | Confirms crystallinity; identifies unique polymorphs or hydrates.[11] |
| Differential Scanning Calorimetry (DSC) | Measure thermal transitions | Determines melting point, purity, and detects phase changes.[19][20] |
| Thermogravimetric Analysis (TGA) | Measure weight loss with heat | Quantifies water/solvent content (hydrates/solvates); assesses thermal stability.[20][21] |
| Dynamic Vapor Sorption (DVS) | Assess hygroscopicity | Measures moisture uptake as a function of relative humidity (RH).[22] |
| Kinetic Solubility Assay | Determine aqueous solubility | Measures the concentration of the dissolved salt in water or buffer over time.[1] |
Hypothetical Comparison of N-(piperidin-3-ylmethyl)acetamide Salts
The goal of the screening and characterization process is to generate a data package that allows for a direct comparison, enabling an informed decision.
Table 3: Example Data for Lead Salt Selection
| Property | Hydrochloride Salt | Mesylate Salt | Fumarate Salt |
| Aqueous Solubility (pH 6.8) | 55 mg/mL | 25 mg/mL | 8 mg/mL |
| Crystallinity (XRPD) | High | High | High |
| Melting Point (DSC) | 185 °C | 152 °C | 168 °C |
| Hygroscopicity (uptake @ 80% RH) | 5.5% (Hygroscopic) | 1.2% (Slightly Hygroscopic) | 0.4% (Non-Hygroscopic) |
| Physical Stability (40°C/75%RH) | Deliquesces | Stable | Stable |
| Developability Notes | Potential handling issues due to hygroscopicity. | Good balance of properties. | Lower solubility may be rate-limiting. |
| Decision | Backup. High solubility is attractive but stability is a concern. | Lead Candidate. Offers a significant solubility boost with excellent physical stability. | Backup. Good stability but solubility improvement is modest. |
Based on this hypothetical data, the Mesylate salt would be selected as the lead candidate for further development due to its optimal balance of improved aqueous solubility and excellent physical stability.[1][4]
References
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Kaur, R., & Singh, I. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
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Patel, M. A. (2018). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs. [Link]
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Lee, C. C., & Chen, Y. C. (2019). Pharmaceutical Salt Formation Guided by Phase Diagrams. Industrial & Engineering Chemistry Research. [Link]
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Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. [Link]
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Williams, H. D., et al. (2021). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Molecular Pharmaceutics. [Link]
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Zhang, Y., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [Link]
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The Solubility Company. (n.d.). Mitigating Salt Disproportionation Risks. thesolubilitycompany.com. [Link]
-
Stephenson, G. A. (2020). Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism. YouTube. [Link]
- Tiemersma-Wegman, T. D., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology.
- Sadu, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
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Taylor, L. S. (2021). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. [Link]
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Creative Biolabs. (n.d.). Salt Selection. creative-biolabs.com. [Link]
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Tiemersma-Wegman, T., et al. (2015). An evaluation of salt screening methodologies. PubMed. [Link]
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Wang, S., et al. (2017). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. [Link]
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Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. [Link]
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Thomas, L. C. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]
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PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. azom.com. [Link]
- Yu, L. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA.
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Johnston, A., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]
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CD Formulation. (n.d.). Polymorph, Salt & Cocrystal Screening and Selection. cd-formulation.com. [Link]
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Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. [Link]
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PubChem. (n.d.). N-(piperidin-3-yl)acetamide. pubchem.ncbi.nlm.nih.gov. [Link]
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Chin, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
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Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. crystalpharmatech.com. [Link]
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Pharma Learning In Depth. (2023). Hygroscopicity in Pharmaceuticals. YouTube. [Link]
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Demetzos, C. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry. [Link]
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-
NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. netzsch-thermal-analysis.com. [Link]
- PubChem. (n.d.). N-(piperidin-3-ylmethyl)-N-propylbut-3-enamide. pubchem.ncbi.nlm.nih.gov.
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Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Obaidi, H., & Buckton, G. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
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"N-(piperidin-3-ylmethyl)acetamide" reaction monitoring by thin-layer chromatography (TLC)
Technical Support Center: Monitoring N-(piperidin-3-ylmethyl)acetamide Synthesis via TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing thin-layer chromatography (TLC) to monitor the synthesis of N-(piperidin-3-ylmethyl)acetamide. This amide coupling reaction, while routine, presents specific challenges due to the polar and basic nature of the starting materials and product. This document offers field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure reliable and reproducible reaction monitoring.
Part 1: Foundational Protocol & Key Principles
The synthesis of N-(piperidin-3-ylmethyl)acetamide typically involves the acylation of 3-(aminomethyl)piperidine. The goal of TLC monitoring is to track the consumption of the starting amine and the formation of the corresponding amide product.
The Reaction:
-
Starting Material (SM): 3-(aminomethyl)piperidine (a polar, basic primary/secondary diamine)
-
Product (P): N-(piperidin-3-ylmethyl)acetamide (a polar amide with a basic secondary amine)
The conversion of the primary amine to a less basic amide group is the key to chromatographic separation. The product is expected to be less polar than the starting amine, resulting in a higher Retention Factor (Rf) on a normal-phase silica plate.
Core Protocol: Reaction Monitoring by TLC
This protocol establishes a reliable baseline for monitoring the reaction.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary spotters
-
Forceps
-
UV Lamp (254 nm)
-
Heat gun
-
Staining solution (e.g., Ceric Ammonium Molybdate or Potassium Permanganate)
Procedure:
-
Chamber Preparation: Pour the chosen mobile phase (eluent) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[1]
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[2] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[3]
-
Spotting the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of the diluted starting amine solution onto the 'SM' mark.
-
RM Lane: Use a fresh spotter to apply a small spot of your reaction mixture onto the 'RM' mark. An aliquot can be taken directly from the reaction vessel.[4]
-
Co-spot Lane: Apply a spot of the starting material to the 'Co' mark. Let it dry completely, then spot the reaction mixture directly on top of the SM spot.[1] The co-spot is crucial for resolving compounds with similar Rf values.[3]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[5] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[2]
-
Allow the solvent to evaporate completely.
-
Visualize the plate under a UV lamp. While these specific compounds may not be strongly UV-active, this is a good non-destructive first step.[7][8] Circle any visible spots.
-
Proceed to chemical staining for definitive visualization. Submerge the plate in the stain, wipe off the excess, and gently heat with a heat gun until spots appear.[2]
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[2] The reaction is complete when the SM spot is absent in the RM lane and a new product spot is prominent.
-
Workflow for TLC Reaction Monitoring
Caption: Standard workflow for monitoring reaction progress using TLC.
Part 2: Troubleshooting Guide (Q&A Format)
Question: My spots are streaking vertically instead of forming tight circles. What's wrong?
Answer: Streaking is a common issue when dealing with basic compounds like piperidines on acidic silica gel.[9] The strong interaction between the amine and the stationary phase prevents clean elution.
-
Cause 1: Sample Overloading. You have applied too much sample to the plate.[5]
-
Solution: Dilute your sample aliquot before spotting it on the plate. A concentrated sample will always streak, regardless of the solvent system.
-
-
Cause 2: Strong Analyte-Silica Interaction. The basic amine groups are binding too tightly to the acidic silica gel.
Question: All my spots are stuck on the baseline (Rf ≈ 0). How do I fix this?
Answer: This indicates your mobile phase is not polar enough to move the polar analytes off the origin.[6] The compounds are sticking to the stationary phase and not moving with the solvent.
-
Solution: Increase the polarity of your eluent. If you are using a Dichloromethane/Methanol (DCM/MeOH) system, increase the percentage of the more polar solvent (Methanol). For example, move from a 95:5 DCM/MeOH mixture to a 90:10 mixture.
Question: My spots are all at the top of the plate near the solvent front (Rf ≈ 1). What should I do?
Answer: This is the opposite problem: your mobile phase is too polar.[6] The compounds are so soluble in the eluent that they travel with the solvent front, resulting in no separation.
-
Solution: Decrease the polarity of your eluent. If using a DCM/MeOH system, decrease the percentage of Methanol. For example, move from a 90:10 DCM/MeOH mixture to a 95:5 mixture.
Question: My starting material and product have the same Rf value. I can't tell if the reaction is working.
Answer: This means your current solvent system is not selective enough to differentiate between the two compounds.
-
Solution 1: Change Solvent System Composition. The selectivity of the separation can be altered by changing the solvents used. Try a completely different solvent system. For example, if DCM/MeOH isn't working, try a system based on Ethyl Acetate/Hexane with a basic modifier.
-
Solution 2: Examine the Co-spot. Look very closely at the co-spot lane. If two compounds are present but poorly resolved, the spot may appear elongated or "snowman" shaped compared to the single spots in the SM and RM lanes.[11] This can be a subtle clue that two different species are present.
-
Solution 3: Use a More Selective Stain. If one compound reacts differently with a stain, it can help differentiate them. For example, Ninhydrin stain reacts strongly with the primary amine of the starting material but poorly or not at all with the amide product.[12][13] This can confirm the disappearance of the starting material even if the product spot has a similar Rf.
Question: I don't see any spots on my plate after staining.
Answer: This can be frustrating and points to one of several issues.
-
Cause 1: Sample Concentration is Too Low. The amount of compound on the plate is below the detection limit of the stain.
-
Solution: Try spotting the plate multiple times in the exact same location, allowing the solvent to fully dry between each application.[5] This concentrates the sample on the origin.
-
-
Cause 2: Inappropriate Stain. The chosen stain may not react with the functional groups in your molecules.
-
Cause 3: Spot Was Spotted Below the Solvent Line. If the origin is submerged in the eluent reservoir, the sample will dissolve into the solvent pool instead of running up the plate.[5]
-
Solution: Always ensure your baseline is drawn well above the level of the solvent in the chamber.
-
Troubleshooting Decision Tree
Caption: A logic tree for diagnosing and solving common TLC issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for this analysis? A1: There is no single "best" system, and optimization is key. However, a good starting point for polar amines and amides is a mixture of a moderately polar solvent and a very polar solvent. Dichloromethane/Methanol (DCM/MeOH) is a common choice. Start with a low percentage of methanol (e.g., 98:2 DCM/MeOH) and gradually increase the methanol content to achieve an optimal Rf for the starting material, ideally between 0.2-0.4.[1] Remember to add 1-2% triethylamine or ammonium hydroxide to prevent streaking.
| Solvent System Components | Ratio (v/v) | Modifier | Target Analytes |
| Dichloromethane : Methanol | 98:2 to 90:10 | ~1% NH4OH | General purpose for polar compounds |
| Ethyl Acetate : Hexane | 50:50 to 80:20 | ~1% TEA | Alternative system if DCM/MeOH fails |
| Chloroform : Methanol | 95:5 to 85:15 | ~1% NH4OH | More polar alternative to DCM/MeOH |
Q2: Which stain should I use, and why? A2: Since the starting material and product lack a strong UV chromophore, chemical staining is mandatory. Using two different stains can provide complementary information.
| Stain | Preparation & Use | Selectivity & Appearance | Reference |
| Ninhydrin | 1.5g ninhydrin in 100mL butanol + 3mL acetic acid. Dip and heat gently. | Highly selective for primary amines (starting material), which appear as blue/purple spots. Amide product will not stain. Excellent for confirming SM consumption. | [13] |
| KMnO4 | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water. Dip plate (no heat needed). | General oxidative stain. Most organic compounds, including amines and amides, will appear as yellow/brown spots on a purple background. Good for visualizing all spots. | [13] |
| CAM | 1g ceric ammonium sulfate, 2.5g ammonium molybdate in 90mL water + 10mL H2SO4. Dip and heat strongly. | Very strong, universal oxidative stain. Almost all organic compounds appear as dark blue spots on a light blue background. The most reliable choice if other stains fail. | [12][14][15] |
Q3: How do I handle reaction mixtures in high-boiling solvents like DMSO or DMF? A3: These solvents will not evaporate easily and will smear the entire TLC plate. To overcome this, after spotting the reaction mixture on the plate, place the plate in a chamber connected to a high vacuum line for 5-10 minutes.[11] This will remove the high-boiling solvent before you place the plate in the developing chamber.
Q4: Can I test if my product is stable on the silica gel plate? A4: Yes, compound stability on silica can be a concern.[11] To test this, you can run a 2D TLC. Spot your purified product in one corner of a square TLC plate. Run the plate in one direction with your chosen eluent. Then, remove the plate, let it dry completely, rotate it 90 degrees, and run it again in a second dimension using the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, new spots will appear off the diagonal.[11][16]
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
- Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
-
PharmaShare.in. (2025). Troubleshooting TLC. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chromatography Today. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2012). What is the best charring solution for amides TLC?. Retrieved from [Link]
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Org Prep Daily. (2006). TLC Staining solutions. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). TLC Stains. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.3: TLC Uses. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Predicted Biological Activities of N-(piperidin-3-ylmethyl)acetamide and N-acetyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Subtle modifications to the piperidine ring can dramatically alter a compound's pharmacological profile. This guide provides a comparative analysis of two piperidine derivatives: N-(piperidin-3-ylmethyl)acetamide and N-acetyl-piperidine.
Structural Comparison: Positional Isomerism Dictates Potential Activity
The key difference between N-(piperidin-3-ylmethyl)acetamide and N-acetyl-piperidine lies in the position of the acetamide group. This seemingly minor structural variance has profound implications for the molecules' potential biological interactions.
-
N-acetyl-piperidine: In this molecule, the acetyl group is directly attached to the piperidine nitrogen. This N-acetylation significantly reduces the basicity of the nitrogen atom, which is a critical feature for the interaction of many piperidine-containing drugs with their biological targets.[3] This structural feature often renders N-acetylated piperidines as metabolic products or synthetic intermediates rather than pharmacologically active agents themselves.
-
N-(piperidin-3-ylmethyl)acetamide: Here, the acetamide moiety is appended to a methyl group at the 3-position of the piperidine ring. This preserves the basicity of the piperidine nitrogen, a key characteristic for potential interactions with receptors and enzymes. The presence of the acetamidomethyl substituent at the 3-position introduces a potential pharmacophore that can engage in hydrogen bonding and other interactions within a binding pocket. The 3-substituted piperidine motif is found in a number of centrally active compounds.[4]
Predicted Biological Activity Profiles
Based on the available literature for analogous compounds, we can extrapolate the likely biological activities of our two molecules of interest.
N-(piperidin-3-ylmethyl)acetamide: A Candidate for CNS Activity
The structural features of N-(piperidin-3-ylmethyl)acetamide, particularly the preserved basic nitrogen and the 3-position substituent, suggest a potential for activity within the central nervous system.
Derivatives of 3-aminomethylpiperidine have been investigated for their affinity to serotonin (5-HT) and dopamine (D2) receptors.[5] These receptors are crucial targets for the treatment of various neurological and psychiatric disorders.
-
Serotonin 5-HT2A Receptor: Substituted piperidine derivatives have been synthesized as potent ligands for the 5-HT2A receptor.[6] For instance, a series of 4'-substituted phenyl-4-piperidinylmethanol derivatives displayed high 5-HT2A potency, with some compounds exhibiting Ki values in the low nanomolar range.[6] The acetamidomethyl group in our target molecule could potentially interact with the binding pocket of the 5-HT2A receptor.
-
Dopamine D2 Receptor: The piperidine scaffold is a common feature in dopamine D2 receptor ligands.[7][8] The affinity of these ligands is often influenced by the nature and position of substituents on the piperidine ring. While direct data is unavailable, the 3-substituted motif of N-(piperidin-3-ylmethyl)acetamide warrants investigation for D2 receptor affinity.
Piperidine derivatives are a well-established class of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease.[9][10][11] The potency of these inhibitors is highly dependent on the substituents on the piperidine ring. For example, certain N-benzylpiperidine derivatives have shown extremely potent AChE inhibition with IC50 values in the nanomolar range.[3][12] While N-(piperidin-3-ylmethyl)acetamide is a simpler molecule, the presence of the acetamide group, which can participate in hydrogen bonding, suggests a potential, albeit likely weaker, interaction with the active site of AChE.
N-acetyl-piperidine: Likely a Biologically Inactive Precursor
As previously mentioned, the N-acetylation of the piperidine ring is predicted to significantly diminish its biological activity. The lone pair of electrons on the nitrogen is delocalized by the adjacent carbonyl group, reducing its ability to form crucial ionic interactions with acidic residues in receptor binding pockets. While some N-acylpiperidines have been explored for certain biological activities,[13] N-acetyl-piperidine itself is most commonly regarded as a synthetic intermediate in the production of more complex pharmaceuticals.[14] Its primary role in a biological context is more likely to be as a metabolite of a piperidine-containing drug.
Quantitative Data from Analogous Compounds
To provide a more concrete basis for our predictions, the following table summarizes the biological activities of structurally related piperidine derivatives.
| Compound/Analog | Target | Activity (IC50/Ki) | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N- methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [3] |
| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | IC50 = 12.55 µM | [9] |
| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | Serotonin 5-HT2A Receptor | Ki = 1.63 nM | [6] |
| Fallypride Analog with Piperidine Ring | Dopamine D2 Receptor | Ki = 4-15 nM (for D3R) | [15] |
| Substituted Acetamide Derivative (Compound 8c) | Butyrylcholinesterase (BChE) | IC50 = 3.94 µM |
This table presents data from analogs to infer potential activity and is not direct data for N-(piperidin-3-ylmethyl)acetamide or N-acetyl-piperidine.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of N-(piperidin-3-ylmethyl)acetamide and N-acetyl-piperidine, a series of in vitro assays are recommended.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine the AChE inhibitory activity of a compound.[10]
Workflow Diagram:
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Acetylcholinesterase (AChE) in phosphate buffer.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Prepare a fresh solution of acetylthiocholine iodide (ATCI), the substrate, in deionized water.
-
Prepare serial dilutions of the test compounds (N-(piperidin-3-ylmethyl)acetamide and N-acetyl-piperidine) in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound solution (or buffer for control), and the AChE solution.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Receptor Binding Assays (Serotonin 5-HT2A and Dopamine D2)
These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor.
Workflow Diagram:
Caption: General Workflow for a Receptor Binding Assay.
Protocol:
-
Materials:
-
Cell membranes expressing the human recombinant 5-HT2A or D2 receptor.
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Test compounds and reference compounds.
-
Assay buffer.
-
Glass fiber filters.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This guide provides a comparative analysis of the predicted biological activities of N-(piperidin-3-ylmethyl)acetamide and N-acetyl-piperidine based on their chemical structures and data from analogous compounds. N-(piperidin-3-ylmethyl)acetamide, with its preserved basic piperidine nitrogen and 3-position substituent, is a plausible candidate for CNS activity, potentially interacting with monoamine receptors and acetylcholinesterase. In contrast, N-acetyl-piperidine is likely to be biologically inert due to the reduced basicity of the N-acetylated nitrogen, positioning it primarily as a synthetic intermediate.
The provided experimental protocols offer a clear path for the empirical validation of these predictions. Such studies are essential to definitively characterize the pharmacological profiles of these compounds and to determine their potential utility in drug discovery and development.
References
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Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
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Parlar, S., & Sarikaya, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 202-209. [Link]
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Zhuang, Z. P., et al. (2003). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of Medicinal Chemistry, 46(23), 4997-5000. [Link]
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Kang, S. Y., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 633-646. [Link]
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Chem-Impex. (n.d.). 3-(Aminomethyl)piperidine. [Link]
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Gao, Y. G., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 9(11), 1121-1126. [Link]
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Kumar, D., et al. (2018). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 9(7), 1761-1773. [Link]
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Hübner, H., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry, 54(13), 4682-4691. [Link]
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Minovski, N., et al. (2011). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Acta Chimica Slovenica, 58(4), 861-869. [Link]
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Doody, R. S. (1999). Clinical benefits of a new piperidine-class AChE inhibitor. European Neuropsychopharmacology, 9(Suppl 2), S69-S77. [Link]
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Kaczor, A. A., et al. (1998). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Il Farmaco, 53(8-9), 595-602. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-(piperidin-3-ylmethyl)acetamide Analogs in Neurodegenerative Disease Research
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(piperidin-3-ylmethyl)acetamide analogs, a class of compounds with emerging potential in the field of neurodegenerative disease therapeutics. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of lead optimization for this promising scaffold.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1] The parent compound, N-(piperidin-3-ylmethyl)acetamide, presents a synthetically tractable starting point for the development of novel therapeutics targeting key pathological drivers of neurodegenerative diseases such as Alzheimer's disease. Our exploration focuses on analogs designed to inhibit two critical enzymes implicated in neurodegeneration: Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3 (GSK-3).
Core Structure and Key Modification Points
The fundamental structure of N-(piperidin-3-ylmethyl)acetamide offers several points for chemical modification to probe the structure-activity landscape. These key regions are:
-
The Piperidine Nitrogen (N1): Substitution at this position can significantly influence the compound's basicity, polarity, and overall pharmacokinetic profile.
-
The Acetamide Moiety: Alterations to the acyl group can impact hydrogen bonding interactions and steric fit within the target's active site.
-
The Piperidine Ring: Introduction of substituents on the piperidine ring can modulate the conformational preferences of the molecule.
This guide will dissect the impact of modifications at these positions on the inhibitory activity against AChE and GSK-3, supported by comparative data and detailed experimental protocols.
Comparative Analysis of Analog Performance
While direct, comprehensive SAR studies on a wide range of N-(piperidin-3-ylmethyl)acetamide analogs are still emerging in the public domain, we can synthesize a comparative guide based on established principles from related piperidine-containing inhibitors targeting AChE and GSK-3. The following sections will present hypothetical yet plausible SAR data to illustrate these principles.
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[2] Its inhibition is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[3] Analogs of N-(piperidin-3-ylmethyl)acetamide can be designed to interact with the active site of AChE.
Table 1: Comparative in vitro Acetylcholinesterase Inhibitory Activity of N-(piperidin-3-ylmethyl)acetamide Analogs
| Compound ID | R1 (Piperidine N1) | R2 (Acetamide) | AChE IC50 (µM) |
| 1 (Parent) | H | CH₃ | >100 |
| 1a | Benzyl | CH₃ | 15.2 |
| 1b | 4-Methoxybenzyl | CH₃ | 8.5 |
| 1c | 4-Chlorobenzyl | CH₃ | 12.8 |
| 1d | Benzyl | Phenyl | 5.1 |
| 1e | Benzyl | 2-Thienyl | 7.9 |
Interpretation of SAR for AChE Inhibition:
-
N1-Substitution: Unsubstituted piperidine nitrogen (Compound 1 ) shows negligible activity. The introduction of a benzyl group at the N1 position (Compound 1a ) significantly enhances inhibitory potency. This is a common strategy in the design of AChE inhibitors, where the benzyl group can engage in π-π stacking interactions within the enzyme's active site gorge.[4]
-
Aromatic Substitution: Electron-donating groups on the benzyl ring, such as a 4-methoxy group (Compound 1b ), appear to be favorable, potentially enhancing cation-π interactions. Electron-withdrawing groups like chlorine (Compound 1c ) are slightly less effective.
-
Acetamide Modification: Replacing the methyl group of the acetamide with a larger aromatic ring like phenyl (Compound 1d ) or thiophene (Compound 1e ) further boosts activity. This suggests that these larger hydrophobic moieties can occupy a hydrophobic pocket within the AChE active site, leading to stronger binding.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][6] Therefore, GSK-3 inhibitors are being actively pursued as potential disease-modifying agents.[7][8]
Table 2: Comparative in vitro GSK-3β Inhibitory Activity of N-(piperidin-3-ylmethyl)acetamide Analogs
| Compound ID | R1 (Piperidine N1) | R2 (Acetamide) | GSK-3β IC50 (µM) |
| 2 (Parent) | H | CH₃ | 55.0 |
| 2a | Methyl | CH₃ | 25.3 |
| 2b | Ethyl | CH₃ | 18.7 |
| 2c | Isopropyl | CH₃ | 35.1 |
| 2d | Ethyl | Cyclopropyl | 9.8 |
| 2e | Ethyl | Phenyl | 12.4 |
Interpretation of SAR for GSK-3 Inhibition:
-
N1-Substitution: Similar to AChE, the unsubstituted parent compound (2 ) has modest activity. Small alkyl substitutions at the N1 position (Compounds 2a and 2b ) improve potency. The trend suggests that a small, lipophilic group is preferred, with the ethyl group being optimal in this series. A bulkier isopropyl group (Compound 2c ) leads to a decrease in activity, likely due to steric hindrance at the ATP-binding site of GSK-3.
-
Acetamide Modification: Modification of the acetamide group has a pronounced effect. Replacing the methyl group with a cyclopropyl ring (Compound 2d ) or a phenyl ring (Compound 2e ) significantly increases inhibitory activity. This highlights the importance of exploring different substituents to optimize interactions with the hinge region of the GSK-3 active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.[9][10][11]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate Solution: 15 mM Acetylthiocholine iodide in deionized water.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Enzyme Solution: Human recombinant AChE diluted in assay buffer to the desired concentration.
-
Test Compounds: Prepare stock solutions in DMSO and dilute to various concentrations in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of assay buffer to all wells.
-
Add 20 µL of test compound solution or vehicle (for control) to the respective wells.
-
Add 20 µL of AChE enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of acetylthiocholine substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay (Kinase-Glo®)
This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction.[12][13]
Principle: The Kinase-Glo® reagent uses the luciferase enzyme to generate a luminescent signal that is proportional to the amount of ATP present. A lower luminescence reading indicates higher kinase activity (more ATP consumed) and vice versa.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Assay Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.
-
ATP Solution: Prepare a stock solution of ATP in deionized water. The final concentration in the assay should be at or near the Km for GSK-3β.
-
Substrate Solution: Use a specific GSK-3β peptide substrate (e.g., a phosphopeptide primer).
-
Enzyme Solution: Human recombinant GSK-3β diluted in kinase assay buffer.
-
Test Compounds: Prepare stock solutions in DMSO and dilute to various concentrations in kinase assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of test compound solution or vehicle to the respective wells.
-
Add 10 µL of a master mix containing the GSK-3β enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Underlying Biology and Experimental Design
To provide a clearer understanding of the biological context and the experimental workflows, the following diagrams are provided.
Signaling Pathways in Neurodegeneration
The following diagrams illustrate the central roles of AChE and GSK-3 in the pathology of Alzheimer's disease.
Caption: Role of Acetylcholinesterase (AChE) in Cholinergic Synapse and Point of Inhibition.
Caption: Role of GSK-3β in Tau Hyperphosphorylation and Aβ Production in Alzheimer's Disease.
Experimental Workflows
The following diagrams outline the logical flow of the screening assays described in this guide.
Caption: Workflow for Acetylcholinesterase (AChE) Inhibition Assay.
Caption: Workflow for GSK-3β Inhibition Assay.
Conclusion and Future Directions
The N-(piperidin-3-ylmethyl)acetamide scaffold represents a versatile platform for the development of novel inhibitors of AChE and GSK-3 for the potential treatment of neurodegenerative diseases. The preliminary SAR analysis presented in this guide, based on established principles, suggests that strategic modifications to the piperidine nitrogen and the acetamide moiety can significantly impact inhibitory potency.
Future research should focus on generating a broader library of analogs to build a more comprehensive SAR profile. This should include exploring a wider range of substituents at all key positions and evaluating their effects on selectivity against other kinases and receptors. Furthermore, promising in vitro hits should be advanced to cell-based and in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
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Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. MDPI. [Link]
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The GSK3 beta signaling cascade and neurodegenerative disease. PubMed. [Link]
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The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers. [Link]
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Glycogen synthase kinase-3: the master switch driving neurodegeneration in Alzheimer's disease and Parkinson's disease. National Genomics Data Center. [Link]
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Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. Frontiers. [Link]
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GSK-3β Enzyme Inhibition Assay. Bio-protocol. [Link]
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Acetylcholinesterase and its inhibition in Alzheimer disease. PubMed. [Link]
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Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
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Role of Cholinergic Signaling in Alzheimer's Disease. PubMed Central. [Link]
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Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. National Institutes of Health. [Link]
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The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. ResearchGate. [Link]
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Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Taylor & Francis Online. [Link]
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GSK3β Kinase Assay Kit. BPS Bioscience. [Link]
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Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]
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Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. IJNRD. [Link]
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Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. IJNRD. [Link]
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Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]
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Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. [Link]
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Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. PubMed Central. [Link]
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Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors With in Vivo Activity in Model of Mood Disorders. PubMed. [Link]
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N-(piperidin-3-yl)acetamide. PubChem. [Link]
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Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. National Institutes of Health. [Link]
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Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. [Link]
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Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. [Link]
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New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]
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Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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A Comparative Analysis of N-(piperidin-3-ylmethyl)acetamide and its N-Methylated Analog for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of "N-(piperidin-3-ylmethyl)acetamide" and its N-methylated form, "N-methyl-N-((piperidin-3-yl)methyl)acetamide." Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential pharmacological implications of N-methylation on this piperidine scaffold. By presenting detailed experimental protocols and contextualizing the importance of this structural modification, we aim to provide a valuable resource for the rational design of novel therapeutics.
The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold. A common strategy in drug discovery is the modification of lead compounds through simple alkylation, such as methylation. The addition of a methyl group to a nitrogen atom within a molecule can profoundly alter its physicochemical and pharmacological properties, including its basicity, lipophilicity, metabolic stability, and receptor-binding affinity.[2] This guide will explore these potential differences through a structured, comparative framework.
Physicochemical Properties: A Tale of Two Amines
The introduction of a methyl group on the piperidine nitrogen is anticipated to induce several key changes in the molecule's physicochemical profile. These alterations are critical as they can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | N-(piperidin-3-ylmethyl)acetamide | N-methyl-N-((piperidin-3-yl)methyl)acetamide (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 156.23 g/mol | 170.25 g/mol | Addition of a methyl group (-CH3). |
| LogP (Lipophilicity) | Predicted to be lower | Predicted to be higher | The addition of a non-polar methyl group generally increases lipophilicity, which can affect membrane permeability and plasma protein binding. |
| pKa (Basicity) | Predicted to be higher | Predicted to be lower | The electron-donating effect of the N-methyl group is expected to increase the basicity of the piperidine nitrogen, making it more likely to be protonated at physiological pH. This can influence solubility and interaction with biological targets. |
| Polar Surface Area (PSA) | 41.1 Ų (for isomer)[3] | Predicted to be similar | The primary amine in the parent compound contributes significantly to the PSA. N-methylation will have a minimal effect on this calculated value. |
| Hydrogen Bond Donors | 2 (amine and amide NH) | 1 (amide NH) | The methylation of the piperidine nitrogen removes one hydrogen bond donor, which can impact solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and piperidine nitrogen) | 2 (carbonyl oxygen and piperidine nitrogen) | The number of hydrogen bond acceptors remains the same. |
Experimental Section: Synthesis and Characterization
The following protocols provide a viable synthetic route to both "N-(piperidin-3-ylmethyl)acetamide" and its N-methylated derivative, based on established chemical transformations.
Synthesis of N-(piperidin-3-ylmethyl)acetamide
This synthesis involves the N-acetylation of the commercially available starting material, 3-(aminomethyl)piperidine.
Workflow for the Synthesis of N-(piperidin-3-ylmethyl)acetamide
Protocol:
-
Dissolve 3-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the desired product.
Synthesis of N-methyl-N-((piperidin-3-yl)methyl)acetamide
This two-step synthesis involves the initial N-methylation of the piperidine nitrogen of a protected starting material, followed by acetylation of the primary amine. A plausible route would involve protection of the primary amine of 3-(aminomethyl)piperidine, followed by N-methylation of the piperidine nitrogen, deprotection, and finally acetylation. A more direct, albeit potentially less selective, approach is presented below, involving direct N-methylation of the piperidine nitrogen of a Boc-protected aminomethylpiperidine.
Workflow for the Synthesis of N-methyl-N-((piperidin-3-yl)methyl)acetamide
Protocol:
-
N-Methylation: To a solution of tert-butyl (piperidin-3-ylmethyl)carbamate (1 equivalent) in methanol, add aqueous formaldehyde (37%, 1.5 equivalents).
-
Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.[4]
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude tert-butyl ((1-methylpiperidin-3-yl)methyl)carbamate.
-
Boc Deprotection: Dissolve the crude product in DCM and add trifluoroacetic acid (TFA, 10 equivalents).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure and basify with aqueous sodium hydroxide. Extract with DCM, dry, and concentrate to obtain 3-(aminomethyl)-1-methylpiperidine.
-
N-Acetylation: Acetylate the resulting primary amine using the same procedure as for N-(piperidin-3-ylmethyl)acetamide.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum to determine the number and connectivity of protons. Key signals for the piperidine ring protons are typically observed between 1.0 and 4.0 ppm. The acetyl methyl protons will appear as a singlet around 2.0 ppm. For the N-methylated compound, a new singlet corresponding to the N-methyl protons will be present, typically between 2.2 and 2.8 ppm.
-
¹³C NMR: Acquire the carbon NMR spectrum to identify the number of unique carbon environments. The carbonyl carbon of the acetamide group will be a key signal in the downfield region (around 170 ppm). The N-methyl carbon in the methylated analog will appear in the aliphatic region.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is well-suited for these polar molecules.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show the molecular ion peak ([M+H]⁺), confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.
Comparative Biological Evaluation (Proposed)
Workflow for Comparative Biological Evaluation
Receptor Binding Assays
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines overexpressing the target receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compounds.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
A comparison of the Ki values for N-(piperidin-3-ylmethyl)acetamide and its N-methylated analog across a panel of receptors would reveal any changes in potency and selectivity due to N-methylation.
Discussion and Future Perspectives
The N-methylation of "N-(piperidin-3-ylmethyl)acetamide" introduces subtle yet potentially impactful structural and electronic changes. The increased basicity of the piperidine nitrogen in the methylated analog could lead to stronger ionic interactions with acidic residues in a receptor binding pocket. Conversely, the loss of a hydrogen bond donor might be detrimental to binding at other targets. The increased lipophilicity could enhance brain penetration, a desirable property for CNS-acting drugs, but may also increase non-specific binding and metabolic liabilities.
This guide provides a foundational framework for the synthesis and comparative evaluation of these two piperidine derivatives. The proposed experimental protocols are robust and based on well-established methodologies in medicinal chemistry. The insights gained from such a comparative study would be invaluable for understanding the structure-activity relationships of this chemical series and for guiding the design of future analogs with improved pharmacological profiles.
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A Guide to the In Vitro Efficacy Validation of Novel N-(piperidin-3-ylmethyl)acetamide Derivatives as Potential Histone Deacetylase (HDAC) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of novel chemical entities derived from the "N-(piperidin-3-ylmethyl)acetamide" scaffold. Our analysis of this scaffold, which features both a piperidine ring and an acetamide group, suggests a strong rationale for its investigation as a potential source of Histone Deacetylase (HDAC) inhibitors. Piperidine and related nitrogen-containing heterocycles are common "cap" groups in established HDAC inhibitors, while the amide portion can be part of the linker or zinc-binding group (ZBG) pharmacophore.[1][2][3]
Histone deacetylases are critical enzymes that regulate gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[4][5] Their dysregulation is a hallmark of many cancers and other diseases, making them a validated therapeutic target.[6][7] This guide outlines a logical, multi-step process for characterizing novel derivatives, from initial target engagement and potency determination to cellular effects and mechanism of action, providing objective comparisons to established alternatives.
Section 1: The In Vitro Validation Workflow: A Strategic Overview
The validation of a new chemical series requires a systematic progression from demonstrating direct enzyme interaction to confirming cellular activity and elucidating the mechanism. This workflow ensures that resources are focused on compounds that show genuine promise. The initial phase focuses on direct biochemical assays to confirm target engagement and determine potency. Promising hits then advance to cell-based assays to verify that enzymatic inhibition translates into a desired biological effect in a more complex physiological context.
Caption: High-level workflow for validating novel chemical derivatives.
Section 2: Foundational Analysis: Direct Enzyme Inhibition and Potency
The first critical step is to determine if the synthesized derivatives directly inhibit the activity of the target enzyme(s). A fluorescence-based biochemical assay is the industry standard for this purpose due to its high-throughput nature, sensitivity, and reliability.[8][9]
Causality Behind the Choice of Assay
This assay format directly measures the enzymatic activity of purified HDAC isoforms.[10] It utilizes a synthetic peptide substrate containing an acetylated lysine coupled to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[10] When the HDAC enzyme removes the acetyl group, a developing agent (trypsin) can cleave the peptide, releasing the fluorophore and generating a measurable fluorescent signal.[10] An active inhibitor will prevent this deacetylation, resulting in a low fluorescence signal. This method provides a clear, quantitative readout (IC50) of a compound's potency against specific HDAC isoforms.
Experimental Protocol: Fluorescence-Based HDAC Inhibition Assay
-
Enzyme and Substrate Preparation: Reconstitute purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in the same buffer.
-
Compound Plating: Serially dilute the N-(piperidin-3-ylmethyl)acetamide derivatives and reference compounds (e.g., Vorinostat, Panobinostat) in DMSO and then into assay buffer in a 96-well or 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Incubation: Add the HDAC enzyme to each well containing the test compounds and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination and Development: Stop the reaction by adding a developing solution containing a pan-HDAC inhibitor like Trichostatin A (TSA) and trypsin.[10] Incubate for an additional 20 minutes to allow for cleavage and fluorophore release.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Normalize the data to controls and plot the inhibitor concentration versus fluorescence signal. Calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—using a non-linear regression model (log(inhibitor) vs. response).
Data Presentation: Comparative HDAC Isoform Inhibition
| Compound ID | Structure | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| Derivative A | [Structure Image] | 50 | 75 | 1200 |
| Derivative B | [Structure Image] | 850 | 920 | 45 |
| Vorinostat (SAHA) | Reference | 60 | 110 | 150 |
| Panobinostat | Reference | 25 | 40 | 70 |
Table 1: Hypothetical IC50 data for novel derivatives compared to FDA-approved HDAC inhibitors. Lower values indicate higher potency.
Section 3: Cellular Validation: From Enzyme to Phenotype
A compound that is potent in a biochemical assay must also be effective in a cellular environment. Cell-based assays are crucial for confirming that the compound can cross the cell membrane, engage its target, and elicit a desired biological response, such as inhibiting cancer cell proliferation.
Protocol 1: Assessing Anti-Proliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 colon cancer, Jurkat T-cell leukemia) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and reference drugs for 72 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 2: Confirming Cellular Target Engagement (Western Blot)
This technique provides direct proof that the compound is inhibiting HDAC activity inside the cell by measuring the acetylation status of known HDAC substrates.[12]
-
Cell Treatment: Treat cells with the test compounds at various concentrations (e.g., 0.5x, 1x, 5x GI50) for a defined period (e.g., 16-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against acetylated-Histone H3 (for Class I HDACs) or acetylated-α-Tubulin (for HDAC6). Also, probe with antibodies for total Histone H3 or α-Tubulin and a loading control like GAPDH.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: An increase in the acetylated protein signal relative to the total protein and loading control indicates successful target inhibition.
Section 4: Elucidating the Mechanism of Action
Understanding how a compound achieves its anti-proliferative effect is essential. For HDAC inhibitors, a primary mechanism is the induction of cell cycle arrest and apoptosis.[7] This is often triggered by the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes like CDKN1A (p21).[4]
Caption: Mechanism of action for HDAC inhibitors leading to cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Plate cells and treat with test compounds at their respective GI50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in G1 or G2/M compared to the vehicle control indicates cell cycle arrest.
Data Presentation: Comparative Effects on Cell Cycle Distribution
| Treatment (at GI50) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | 55% | 30% | 15% |
| Derivative A | 75% | 15% | 10% |
| Derivative B | 58% | 25% | 17% |
| Vorinostat (SAHA) | 72% | 18% | 10% |
Table 2: Hypothetical data showing the effect of lead derivatives on cell cycle progression in HCT-116 cells after 24 hours. Derivative A and Vorinostat show a characteristic increase in the G1 population, indicating G1 arrest.
References
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Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation. AIDS Research and Human Retroviruses. [Link]
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Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. STAR Protocols. [Link]
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Petrucci, M. T., et al. (2010). Novel Histone Deacetylase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells. Blood. [Link]
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Suraweera, A., et al. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology. [Link]
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Li, G., et al. (2019). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports. [Link]
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research. [Link]
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Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]
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Wang, C., et al. (2011). Synthesis and biological evaluation of piperamide analogues as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Yeh, J. Z., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Al-Ostoot, F. H., et al. (2024). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase for anticancer activity: in silico, in vitro, and in vivo studies. Journal of Biomolecular Structure and Dynamics. [Link]
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Wagner, F. F., & Holson, E. B. (2022). Medicinal chemistry advances in targeting class I histone deacetylases. RSC Medicinal Chemistry. [Link]
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Shakespear, M. R., et al. (2016). Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation. Current Opinion in Chemical Biology. [Link]
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Falkenberg, K. J., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation. [Link]
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Scurti, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
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Savelyeva, V. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Savelyeva, V. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
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G, M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules. [Link]
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A Head-to-Head Comparison of N-(piperidin-3-ylmethyl)acetamide with Known Cysteine Protease Inhibitors: An Experimental Guide
Introduction
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, recognized for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic accessibility and favorable physicochemical properties have established it as a privileged structure in the design of enzyme inhibitors. The compound of interest, N-(piperidin-3-ylmethyl)acetamide , incorporates this key piperidine motif alongside an acetamide group. While direct enzymatic inhibition data for this specific molecule is not yet publicly available, the presence of these structural features suggests a potential for interaction with various enzyme classes.
Notably, derivatives containing piperidine and amide functionalities have demonstrated inhibitory activity against a range of proteases, including cathepsins.[3][4] Cathepsin B, a lysosomal cysteine protease, is a particularly compelling target. It is implicated in numerous pathological processes, including cancer progression, inflammation, and neurodegenerative diseases like Alzheimer's.[4][5] Elevated Cathepsin B activity is often correlated with poor prognosis in various cancers, making its inhibition a promising therapeutic strategy.[5]
This guide, therefore, presents a comprehensive experimental framework for the head-to-head comparison of N-(piperidin-3-ylmethyl)acetamide with well-characterized Cathepsin B inhibitors. We will provide detailed protocols for determining inhibitory potency, elucidating the mechanism of action, and assessing selectivity. This document is designed to serve as a practical roadmap for researchers and drug development professionals seeking to characterize novel compounds bearing the piperidine-acetamide scaffold.
Selected Comparators
To provide a robust benchmark for the inhibitory potential of N-(piperidin-3-ylmethyl)acetamide, we have selected two well-established, commercially available Cathepsin B inhibitors:
-
CA-074: A potent and selective irreversible inhibitor of Cathepsin B. It acts as an invaluable tool for distinguishing the activity of Cathepsin B from other cysteine proteases.
-
E-64: A broad-spectrum, irreversible inhibitor of cysteine proteases.[6] Its inclusion allows for an assessment of the general cysteine protease inhibitory activity of the test compound.
Experimental Design & Protocols
The following sections outline a logical workflow for the comprehensive characterization of N-(piperidin-3-ylmethyl)acetamide as a potential Cathepsin B inhibitor.
Figure 1: A diagram illustrating the proposed experimental workflow for the characterization of N-(piperidin-3-ylmethyl)acetamide.
Part 1: Determination of Inhibitory Potency (IC50)
The first step is to determine the half-maximal inhibitory concentration (IC50), which is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. We will use a fluorometric assay for this purpose.
Protocol: Fluorometric IC50 Assay for Cathepsin B
Principle: This assay utilizes a synthetic substrate, Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin), which is cleaved by Cathepsin B to release the fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to the enzyme's activity. The presence of an inhibitor will reduce this rate.
Materials:
-
Human Liver Cathepsin B (recombinant)
-
Cathepsin B Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[7]
-
Fluorogenic Substrate: Z-Arg-Arg-AMC
-
Test Compounds: N-(piperidin-3-ylmethyl)acetamide, CA-074, E-64
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[7]
Procedure:
-
Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Create a series of 2-fold serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., from 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the Cathepsin B enzyme to the working concentration (e.g., 0.2 ng/µL) in the assay buffer.[7]
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the diluted enzyme solution to each well.
-
Add 2 µL of the serially diluted test compounds to the respective wells. For the positive control (no inhibition), add 2 µL of assay buffer with DMSO. For the negative control (no enzyme activity), add 50 µL of assay buffer instead of the enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (e.g., 20 µM final concentration in assay buffer) to all wells to start the reaction.[7]
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 15-30 minutes at 37°C (Excitation: 380 nm, Emission: 460 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Part 2: Elucidation of Inhibition Mechanism
Once the potency of N-(piperidin-3-ylmethyl)acetamide has been established, the next crucial step is to understand its mechanism of inhibition. This provides insight into how the compound interacts with the enzyme.
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For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth, technical framework for the cross-reactivity profiling of "N-(piperidin-3-ylmethyl)acetamide," a compound featuring the privileged piperidine scaffold. Due to the absence of specific pharmacological data for this exact molecule, we will proceed with a scientifically informed, hypothesis-driven approach. The piperidine motif is a cornerstone in the design of various CNS-active agents, notably histamine H3 receptor antagonists and acetylcholinesterase inhibitors.[1][2][3][4][5] This guide will therefore serve as a comprehensive template for profiling such a compound against these two likely target classes and their relevant off-targets.
Introduction: The Privileged Piperidine Scaffold and the Imperative of Selectivity
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and engage with a wide array of biological targets.[6] Its conformational flexibility and basic nitrogen atom allow for precise interactions within receptor binding pockets. However, this versatility also presents a challenge: the potential for cross-reactivity with related targets, leading to off-target effects that can compromise clinical utility.
This guide will delineate a robust strategy for characterizing the selectivity profile of a novel piperidine-containing compound, exemplified by "N-(piperidin-3-ylmethyl)acetamide." We will explore two primary hypothetical target classes: Histamine H3 receptors and Acetylcholinesterase, and detail the experimental methodologies to assess binding affinity and functional activity against a curated panel of related targets.
Hypothesis-Driven Target Identification and Rationale for Cross-Reactivity Panel Selection
Given the structural features of N-(piperidin-3-ylmethyl)acetamide, we can postulate two primary, plausible biological targets. The following sections outline the rationale for these hypotheses and the selection of a corresponding cross-reactivity panel.
Hypothesis A: Histamine H3 Receptor Antagonism
The piperidine moiety is a well-established pharmacophore in the development of histamine H3 receptor (H3R) antagonists.[2][7][8][9][10] These antagonists are of significant interest for treating neurological and psychiatric disorders. Therefore, our first hypothesis is that N-(piperidin-3-ylmethyl)acetamide acts as an H3R antagonist.
Cross-Reactivity Panel for H3R Antagonists:
A comprehensive cross-reactivity panel should include other histamine receptor subtypes to ensure selectivity, as well as other receptors known to be engaged by piperidine-containing ligands.
-
Primary Target: Histamine H3 Receptor
-
Closely Related Off-Targets:
-
Histamine H1 Receptor
-
Histamine H2 Receptor
-
Histamine H4 Receptor
-
-
Potential Off-Targets Based on Scaffold Similarity:
Hypothesis B: Acetylcholinesterase Inhibition
The piperidine scaffold is also a key feature in many acetylcholinesterase (AChE) inhibitors developed for the treatment of Alzheimer's disease and other cognitive disorders.[1][3][4][5][11] The nitrogen atom of the piperidine ring can engage in crucial interactions within the active site of AChE.
Cross-Reactivity Panel for AChE Inhibitors:
For a putative AChE inhibitor, it is critical to assess its selectivity against the closely related butyrylcholinesterase (BChE), as dual inhibition can have different therapeutic implications.
-
Primary Target: Acetylcholinesterase (AChE)
-
Closely Related Off-Target: Butyrylcholinesterase (BChE)
-
Potential Off-Targets Based on Scaffold Similarity:
-
Serotonin Transporter (SERT)[3]
-
Muscarinic M1 and M2 Receptors (as allosteric modulators)
-
Experimental Workflows for Cross-Reactivity Profiling
A multi-tiered approach, combining initial binding assays with subsequent functional assays, provides a comprehensive understanding of a compound's selectivity.
Tier 1: Primary Screening via Radioligand Binding Assays
The initial step involves determining the binding affinity (Ki) of N-(piperidin-3-ylmethyl)acetamide for the primary and off-target receptors using competitive radioligand binding assays. This high-throughput method provides a quantitative measure of target engagement.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Tier 2: Functional Assays to Determine Agonist/Antagonist Activity
Compounds that exhibit significant binding affinity in Tier 1 should be further characterized in functional assays to determine their mode of action (e.g., agonist, antagonist, inverse agonist).
For G-Protein Coupled Receptors (e.g., Histamine and Muscarinic Receptors):
-
cAMP Assays: To measure the modulation of adenylyl cyclase activity.
-
Calcium Mobilization Assays: To assess the mobilization of intracellular calcium.
For Enzymes (e.g., Acetylcholinesterase):
-
Ellman's Assay: A colorimetric method to measure the enzymatic activity of cholinesterases.
Experimental Workflow: Ellman's Assay for AChE Activity
Caption: Workflow for Ellman's Assay.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Hypothetical Cross-Reactivity Data for N-(piperidin-3-ylmethyl)acetamide as an H3R Antagonist
| Target | Radioligand Binding (Ki, nM) | Functional Assay (IC50, nM) | Fold Selectivity (vs. H3R) |
| Histamine H3R | 10 | 15 (Antagonist) | - |
| Histamine H1R | >1000 | >1000 | >100 |
| Histamine H2R | >1000 | >1000 | >100 |
| Histamine H4R | 500 | 750 | 50 |
| Sigma-1 Receptor | 250 | 300 | 25 |
| Sigma-2 Receptor | >1000 | >1000 | >100 |
| Muscarinic M1R | 800 | >1000 | 80 |
Hypothetical Cross-Reactivity Data for N-(piperidin-3-ylmethyl)acetamide as an AChE Inhibitor
| Target | Enzymatic Inhibition (IC50, nM) | Fold Selectivity (vs. AChE) |
| Acetylcholinesterase (AChE) | 50 | - |
| Butyrylcholinesterase (BChE) | 500 | 10 |
| Serotonin Transporter (SERT) | >10,000 | >200 |
In-Depth Methodologies
Radioligand Binding Assay Protocol
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Compound Dilution: Serially dilute N-(piperidin-3-ylmethyl)acetamide in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values using the Cheng-Prusoff equation.
Ellman's Assay for Cholinesterase Inhibition Protocol
-
Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB, and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Dilution: Serially dilute N-(piperidin-3-ylmethyl)acetamide in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound, DTNB, and the enzyme. Pre-incubate for a short period.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately begin reading the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion: A Roadmap to Understanding Selectivity
This guide provides a comprehensive and scientifically rigorous framework for assessing the cross-reactivity profile of novel piperidine-containing compounds like N-(piperidin-3-ylmethyl)acetamide. By employing a hypothesis-driven approach and a combination of binding and functional assays, researchers can generate a detailed selectivity profile. This information is critical for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents. The presented workflows and data interpretation guidelines serve as a valuable resource for scientists working to unravel the complex pharmacology of novel chemical entities.
References
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- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Biological Evaluation of N-(piperidin-3-ylmethyl)acetamide Enantiomers: A Methodological Guide
This guide provides a comprehensive framework for the biological evaluation of the enantiomers of N-(piperidin-3-ylmethyl)acetamide. It is important to note that while this specific molecule serves as our central model, extensive comparative biological data for its separated enantiomers is not prevalent in publicly accessible literature. Therefore, this document is structured as a detailed methodological guide, outlining the essential principles and experimental workflows required to rigorously characterize and compare these, or any, chiral drug candidates. We will draw upon established principles of stereopharmacology and use analogous examples from other piperidine-containing compounds to illustrate key concepts, ensuring a scientifically robust and practically applicable guide for researchers in drug development.
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold in a multitude of clinically approved drugs targeting cancer and central nervous system disorders.[1] Its structural features often enhance metabolic stability and improve pharmacokinetic profiles.[1] When a molecule like N-(piperidin-3-ylmethyl)acetamide possesses a chiral center, it is axiomatic in pharmacology that the individual enantiomers ((R) and (S)) may exhibit profound differences in biological activity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, contribute to side effects, or even have a completely different pharmacological profile. A thorough comparative evaluation is therefore not merely an academic exercise but a critical step in drug development.
Part 1: Chiral Separation and Characterization - The Essential First Step
Before any biological comparison can be undertaken, the racemic mixture of N-(piperidin-3-ylmethyl)acetamide must be resolved into its constituent (R)- and (S)-enantiomers with high enantiomeric purity.
Workflow for Chiral Separation and Purity Verification
Caption: Workflow for the separation and validation of chiral compounds.
Experimental Protocol: Chiral SFC Separation
-
System: A preparative Supercritical Fluid Chromatography (SFC) system.
-
Stationary Phase: Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® AD-H, IC). The selection is often empirical and requires screening.
-
Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent (e.g., methanol, ethanol, or isopropanol) containing an amine additive (e.g., 0.1% diethylamine) to improve peak shape for the basic piperidine moiety.
-
Screening: Screen different CSPs and co-solvents to achieve baseline separation of the two enantiomers.
-
Optimization: Optimize the gradient, flow rate, back pressure, and temperature to maximize resolution and throughput.
-
Collection: Collect the separated enantiomeric fractions.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral SFC or HPLC method to determine the enantiomeric excess (ee%). An ee of >99.5% is typically required for biological studies.
-
Structural Confirmation: Confirm the chemical identity and structure of the purified enantiomers using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 2: Comparative In Vitro Pharmacological Profiling
With the pure enantiomers in hand, the next stage is to compare their biological activity at the molecular and cellular levels. This involves assessing their interaction with a putative biological target and their functional consequences. While the specific target for N-(piperidin-3-ylmethyl)acetamide is not defined in the literature, we will proceed with a hypothetical G-protein coupled receptor (GPCR) target, a common target class for piperidine-containing drugs.
Hypothetical GPCR Signaling Pathway
Caption: Hypothetical signaling pathway for a GPCR-targeting chiral drug.
A. Radioligand Binding Assays
These assays determine the affinity of each enantiomer for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293-D2R).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [3H]-Spiperone), and increasing concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and racemic mixture).
-
Incubation: Incubate at a specified temperature for a set time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibition constant) for each enantiomer.
B. Functional Assays
Functional assays measure the cellular response following receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.
Experimental Protocol: cAMP Assay
-
Cell Culture: Plate cells expressing the target Gi-coupled receptor in a 96-well plate.
-
Treatment: Treat the cells with a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and forskolin (to stimulate cAMP production).
-
Compound Addition: Add increasing concentrations of the (R)- and (S)-enantiomers.
-
Incubation: Incubate for a specified period.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the enantiomer. Fit the data to determine the EC50 (potency) and Emax (efficacy) for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Receptor Binding (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Max Response) |
| (R)-Enantiomer | 5.2 ± 0.4 | 15.8 ± 1.1 | 98% |
| (S)-Enantiomer | 875 ± 55 | > 10,000 | < 5% |
| Racemic Mixture | 10.1 ± 0.9 | 32.5 ± 2.4 | 49% |
This hypothetical data clearly illustrates stereoselectivity, with the (R)-enantiomer being significantly more potent and efficacious.
Part 3: ADME and Toxicology Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of each enantiomer is crucial. Stereoselectivity can be significant in these processes.
A. Metabolic Stability
Experimental Protocol: Liver Microsome Stability Assay
-
Reaction: Incubate each enantiomer (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in the presence of a NADPH-regenerating system.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time to determine the half-life (t½) and intrinsic clearance (CLint).
B. Cytotoxicity
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Plating: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in 96-well plates.
-
Dosing: Treat the cells with a range of concentrations of each enantiomer for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate, allowing viable cells to convert it into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the CC50 (concentration causing 50% cytotoxicity) for each enantiomer.
Comparative Data Summary (Hypothetical)
| Compound | Microsomal Half-life (t½, min) | In Vitro Cytotoxicity (CC50, µM) |
| (R)-Enantiomer | 45 | > 100 |
| (S)-Enantiomer | 12 | 35 |
This data suggests the (S)-enantiomer is metabolized more rapidly and is more cytotoxic, highlighting potential safety liabilities.
Conclusion and Implications for Drug Development
This guide outlines the critical experimental path for the comparative biological evaluation of N-(piperidin-3-ylmethyl)acetamide enantiomers. Based on our hypothetical data, a clear case emerges for developing the (R)-enantiomer as a single-isomer drug. It demonstrates significantly higher potency and efficacy at the target receptor and possesses a superior safety profile in terms of metabolic stability and cytotoxicity. The racemic mixture's activity is diluted by the less active, more toxic (S)-enantiomer.
Proceeding with a single, highly active, and safer enantiomer (a process known as "chiral switching" if development started with the racemate) can lead to a superior therapeutic agent with an improved therapeutic index, a more predictable dose-response relationship, and a simplified pharmacokinetic profile. This rigorous, stepwise evaluation is fundamental to modern, science-driven drug development.
References
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PubChem. N-(piperidin-3-yl)acetamide. National Center for Biotechnology Information. [Link]
-
Głuch-Lutwin, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Synthetic Routes of N-(piperidin-3-ylmethyl)acetamide Analogs
The N-(piperidin-3-ylmethyl)acetamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility and presence in various drug candidates necessitate efficient and adaptable synthetic strategies. This guide provides an in-depth comparison of the primary synthetic routes for N-(piperidin-3-ylmethyl)acetamide and its analogs, offering field-proven insights and detailed experimental protocols to aid researchers in drug development.
Introduction: The Significance of the Piperidine Scaffold
Piperidine and its derivatives are fundamental building blocks in the development of pharmaceuticals and agrochemicals.[1] The piperidine ring is a key component in a multitude of FDA-approved drugs, underscoring its importance in medicinal chemistry.[1] The development of robust synthetic methodologies for constructing and functionalizing this heterocyclic system is therefore a critical area of research. This guide will explore and compare three major synthetic paradigms for accessing N-(piperidin-3-ylmethyl)acetamide analogs:
-
Functionalization of Pre-existing Piperidine Scaffolds: A direct approach utilizing commercially available 3-(aminomethyl)piperidine derivatives.
-
Construction of the Piperidine Ring via Pyridine Hydrogenation: An atom-economical method for creating the saturated heterocycle from aromatic precursors.
-
De Novo Synthesis from Acyclic Precursors: A versatile strategy allowing for the synthesis of enantiomerically pure analogs from simple starting materials like L-glutamic acid.
I. Functionalization of Pre-existing Piperidine Scaffolds: The Direct Approach
The most straightforward route to N-(piperidin-3-ylmethyl)acetamide involves the direct acylation of 3-(aminomethyl)piperidine. This method is ideal for rapid synthesis and lead optimization when the desired piperidine core is readily available.
A. Amide Bond Formation
The formation of the amide bond is typically achieved through the reaction of 3-(aminomethyl)piperidine with an acetylating agent, such as acetyl chloride or acetic anhydride. To prevent undesired N-acetylation of the piperidine ring nitrogen, a protecting group strategy is often employed. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of non-acidic conditions and its facile removal under acidic conditions.[2]
Experimental Protocol 1: Synthesis of N-((1-Boc-piperidin-3-yl)methyl)acetamide
-
Step 1: N-Boc Protection of 3-(Aminomethyl)piperidine:
-
Dissolve 3-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Step 2: Acetylation:
-
Dissolve the N-Boc protected 3-(aminomethyl)piperidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
-
-
Step 3: N-Boc Deprotection:
-
Dissolve the N-((1-Boc-piperidin-3-yl)methyl)acetamide in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Concentrate the reaction mixture under vacuum to remove the solvent and excess acid, yielding the desired N-(piperidin-3-ylmethyl)acetamide salt.
-
B. Reductive Amination for N-Substituted Analogs
For the synthesis of analogs with substituents on the piperidine nitrogen, reductive amination is a powerful tool. This reaction involves the formation of an iminium ion intermediate from a secondary amine (the piperidine) and an aldehyde or ketone, which is then reduced in situ. Borane-pyridine complex (BAP) has been shown to be an excellent reagent for this transformation, offering advantages over sodium cyanoborohydride by eliminating the formation of nitrile impurities.[3]
Experimental Protocol 2: Synthesis of N-substituted N-(piperidin-3-ylmethyl)acetamide Analogs via Reductive Amination
-
To a solution of N-(piperidin-3-ylmethyl)acetamide (1.0 eq) in a protic solvent like ethanol, add the desired aldehyde or ketone (1.0 eq).
-
Add one molar equivalent of borane-pyridine complex (BAP).[3]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Direct functionalization of 3-(aminomethyl)piperidine.
II. Construction of the Piperidine Ring via Pyridine Hydrogenation
The catalytic hydrogenation of pyridine precursors is a highly efficient and atom-economical method for synthesizing the piperidine core.[1] This approach is particularly useful for accessing analogs with substituents on the piperidine ring that may not be readily available through other means.
A. Heterogeneous Catalysis
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used in industrial settings due to their ease of separation and recyclability.[1] The hydrogenation of pyridines often requires elevated pressures and temperatures, and the presence of an acid can facilitate the reduction by protonating the pyridine ring.[1]
Experimental Protocol 3: Synthesis of Substituted Piperidines via Pyridine Hydrogenation
-
In a high-pressure reactor, dissolve the substituted pyridine precursor (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (5-10 mol% Pd).
-
If required, add an acidic additive like hydrochloric acid.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[1]
-
Stir the reaction at a set temperature (e.g., 40°C) for 16 hours or until hydrogen uptake ceases.[1]
-
After cooling and depressurizing the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
The crude product can be purified by distillation or column chromatography.
B. Homogeneous Catalysis
Homogeneous catalysts, such as rhodium and iridium complexes, can offer high selectivity and activity under milder conditions.[4][5] For instance, iridium(III)-catalyzed ionic hydrogenation has been shown to be a robust method for the reduction of a wide range of functionalized pyridines, tolerating sensitive groups like nitro and bromo functionalities.[5]
Caption: Synthesis of piperidine analogs via pyridine hydrogenation.
III. De Novo Synthesis from Acyclic Precursors
De novo synthesis provides the flexibility to construct highly functionalized and stereochemically defined piperidine rings from simple, acyclic starting materials. A notable example is the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid.[6]
A. Synthesis from L-Glutamic Acid
This multi-step route involves the transformation of L-glutamic acid into a diol, which is then converted to a ditosylate. Cyclization with a suitable amine furnishes the desired 3-aminopiperidine derivative. This method offers excellent control over stereochemistry.[6]
Experimental Protocol 4: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid (Abbreviated)
-
Esterification and N-Boc Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with (Boc)₂O.
-
Reduction to Diol: The diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride.
-
Ditosylation: The diol is treated with p-toluenesulfonyl chloride to form the ditosylate.
-
Cyclization: The ditosylate undergoes cyclization upon reaction with an amine (e.g., benzylamine), followed by debenzylation to yield the 3-aminopiperidine derivative, which can then be acylated as described in Protocol 1.[6]
Caption: De novo synthesis of a 3-aminopiperidine precursor.
Comparison of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields | Scalability | Analog Diversity |
| Direct Functionalization | - Short and direct- Readily available starting materials- Good for late-stage functionalization | - Limited to commercially available piperidine cores- May require protecting groups | 70-95% | Excellent | High for N-substituents, limited for ring substituents |
| Pyridine Hydrogenation | - Atom-economical- Access to a wide range of ring-substituted analogs- Well-established industrial process | - Often requires high pressure and temperature- Catalyst poisoning can be an issue- May have selectivity challenges with certain functional groups | 60-90% | Good to Excellent | High for ring and N-substituents |
| De Novo Synthesis | - High control over stereochemistry- Access to novel and complex analogs- Can be adapted for asymmetric synthesis | - Multi-step and often lengthy- May require chromatography for purification- Overall yields can be lower | 40-60% (overall) | Moderate | Very high, allows for extensive structural modifications |
Conclusion and Future Outlook
The choice of synthetic route for N-(piperidin-3-ylmethyl)acetamide and its analogs is highly dependent on the specific research goals, the desired substitution pattern, and the required stereochemistry.
-
For rapid SAR studies and the synthesis of N-substituted analogs, direct functionalization of commercially available 3-(aminomethyl)piperidine is the most efficient approach.
-
When access to a variety of ring-substituted analogs is necessary, pyridine hydrogenation offers a powerful and scalable solution.
-
For the synthesis of enantiomerically pure and structurally complex analogs, de novo synthesis from acyclic precursors provides the greatest flexibility and control, albeit at the cost of a longer synthetic sequence.
Future advancements in this field will likely focus on the development of more efficient and selective catalytic systems for both pyridine hydrogenation and C-H functionalization of the piperidine ring, further expanding the accessible chemical space for this important class of compounds.
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Li, C., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12(3), 240-247. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
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Wang, Y., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9834-9844. [Link]
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Jagtap, S. V., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1320. [Link]
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Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 519-525. [Link]
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Matassini, C., Clemente, F., & Cardona, F. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Beilstein Journal of Organic Chemistry, 14, 2589-2606. [Link]
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Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 37(18), 3103-3112. [Link]
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Potočňák, I., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(16), 7041-7053. [Link]
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Ramapanicker, R., & Sureshbabu, A. R. (2013). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 78(10), 4815-4824. [Link]
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Potočňák, I., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
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Comparative In Vivo Efficacy of α7 Nicotinic Acetylcholine Receptor Modulators Derived from Piperidine Scaffolds
A Senior Application Scientist's Guide to Preclinical Cognitive Enhancers
Introduction: The Therapeutic Promise of α7 nAChR Modulation
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a compelling target for therapeutic intervention in cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][2][3] These ligand-gated ion channels, highly expressed in key brain regions for learning and memory like the hippocampus and prefrontal cortex, play a crucial role in synaptic plasticity and neuronal signaling.[4][5] The "N-(piperidin-3-ylmethyl)acetamide" scaffold and its bioisosteres have served as a foundational structure for the development of potent and selective α7 nAChR modulators. This guide provides a comparative overview of the in vivo efficacy of lead compounds derived from such piperidine-containing chemotypes, with a focus on their performance in established animal models of cognitive function and sensory gating. We will delve into the experimental rationale, present comparative data, and provide detailed protocols to aid researchers in the design and interpretation of their own preclinical studies.
Lead Compound Comparison: A-582941 vs. EVP-6124
Two notable examples of α7 nAChR agonists that have undergone significant preclinical evaluation are A-582941 and EVP-6124. While not direct derivatives of "N-(piperidin-3-ylmethyl)acetamide," they feature related heterocyclic cores that have informed the development of such compounds. Their in vivo profiles offer valuable insights into the potential of this class of molecules.
A-582941: A Broad-Spectrum Cognitive Enhancer
A-582941 is a potent and selective partial agonist of the α7 nAChR.[4] Preclinical studies have demonstrated its efficacy across a range of cognitive domains. In the novel object recognition (NOR) task, a measure of short-term recognition memory, A-582941 reversed cognitive deficits in rats.[4] Furthermore, it has shown efficacy in models of sensory gating, which is a key deficit in schizophrenia.[4] The procognitive effects of A-582941 are believed to be mediated by the activation of downstream signaling pathways, including ERK1/2 and CREB phosphorylation, which are critical for long-term potentiation and memory formation.[6]
EVP-6124: A Partial Agonist with Clinical Promise
EVP-6124 is another well-characterized partial agonist of the α7 nAChR that also exhibits antagonist activity at the 5-HT3 receptor.[5] In preclinical studies, EVP-6124 has been shown to reverse scopolamine-induced cognitive deficits and improve performance in tasks of attention and memory in rats.[5] This compound advanced to clinical trials for cognitive impairment in schizophrenia and Alzheimer's disease, and while the phase III trials for schizophrenia did not meet their primary endpoints, the preclinical data underscore the potential of this therapeutic strategy.[5]
Comparative Efficacy in Preclinical Models
| Compound | Animal Model | Cognitive Domain | Key Findings | Reference |
| A-582941 | Rat | Short-term Recognition Memory (NOR) | Reversed scopolamine-induced deficits. | [4] |
| Rat | Sensory Gating (Auditory Gating) | Attenuated amphetamine-induced deficits. | [4] | |
| EVP-6124 | Rat | Learning and Memory | Reversed scopolamine-induced deficits. | [5] |
| Rat | Attention | Improved performance in attentional tasks. | [5] |
Note: The table above is a synthesis of data from different studies and should be interpreted with caution due to potential variations in experimental protocols.
Mechanism of Action: The α7 nAChR Signaling Pathway
The cognitive-enhancing effects of α7 nAChR agonists are rooted in their ability to modulate key neuronal signaling cascades. The binding of an agonist, such as a derivative of "N-(piperidin-3-ylmethyl)acetamide," to the α7 nAChR leads to the opening of the ion channel, resulting in an influx of calcium ions. This calcium influx triggers a cascade of downstream events, including the activation of protein kinases like ERK1/2 and the phosphorylation of the transcription factor CREB. Phosphorylated CREB then promotes the expression of genes involved in synaptic plasticity and memory formation.
α7 nAChR signaling pathway leading to cognitive enhancement.
Experimental Protocols for In Vivo Efficacy Assessment
To ensure the scientific rigor and reproducibility of in vivo efficacy studies, standardized and well-validated behavioral paradigms are essential. Below are detailed protocols for three commonly used models to assess the procognitive effects of novel compounds.
Novel Object Recognition (NOR) Task
The NOR task is a widely used assay to evaluate short-term recognition memory in rodents.[7][8] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Step-by-Step Methodology:
-
Habituation: Individually house the animals in the testing arena for 5-10 minutes per day for 2-3 days prior to the test to reduce novelty-induced stress.
-
Acquisition Phase (T1): Place the animal in the arena containing two identical objects and allow it to explore freely for a set period (e.g., 5 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental workflow for the Novel Object Recognition task.
Morris Water Maze (MWM)
The MWM is a classic behavioral test to assess hippocampal-dependent spatial learning and memory.[9][10][11]
Step-by-Step Methodology:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Training: Over several days, the animal is placed in the pool from different starting locations and must learn to find the hidden platform using distal visual cues. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Key metrics include escape latency during training, time spent in the target quadrant during the probe trial, and the number of times the animal crosses the former platform location.
Auditory Sensory Gating
Sensory gating deficits, particularly in the auditory domain, are a hallmark of schizophrenia.[12][13] The P50 suppression paradigm is a common electrophysiological method to assess this in animal models.
Step-by-Step Methodology:
-
Electrode Implantation: Surgically implant recording electrodes over the hippocampus.
-
Paired-Click Paradigm: Present pairs of identical auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms).
-
Evoked Potential Recording: Record the event-related potentials (ERPs) in response to the clicks. The P50 component (a positive wave occurring around 50 ms post-stimulus) is of primary interest.
-
Data Analysis: In healthy subjects, the amplitude of the P50 response to the second click (S2) is significantly smaller than the response to the first click (S1). The ratio of S2/S1 is used to quantify sensory gating. A ratio closer to 1 indicates a deficit in sensory gating.
Future Directions and Considerations
The development of α7 nAChR modulators based on the "N-(piperidin-3-ylmethyl)acetamide" scaffold continues to be a promising avenue for the treatment of cognitive disorders. Future research should focus on:
-
Chronic Dosing Studies: Evaluating the long-term efficacy and potential for tolerance development with chronic administration of these compounds.
-
Combination Therapies: Exploring the potential synergistic effects of combining α7 nAChR modulators with other therapeutic agents.
By employing rigorous preclinical models and a deep understanding of the underlying neurobiology, the field can continue to advance novel therapeutics for devastating neurological and psychiatric conditions.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(piperidin-3-ylmethyl)acetamide
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed protocol for the disposal of N-(piperidin-3-ylmethyl)acetamide, designed for the professionals who handle such reagents daily. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep and actionable understanding.
Hazard Profile Analysis: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of N-(piperidin-3-ylmethyl)acetamide is the foundation for its safe disposal. While it may not be a household name, its chemical properties necessitate rigorous handling as a hazardous material. Safety Data Sheets (SDS) classify it with several key hazard statements that dictate its management as a waste stream.
According to available safety data, N-(piperidin-3-ylmethyl)acetamide is:
-
Harmful if swallowed (H302) [1].
These classifications mean the compound cannot be discarded as common refuse or washed down the drain.[4] Improper disposal poses a direct risk to personnel and can introduce a persistent, harmful substance into the environment. Therefore, the only responsible pathway is to manage it as a regulated hazardous waste stream from the moment it is deemed "waste."
The Regulatory Framework: Ensuring Compliance
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is crucial to recognize that your institution's specific procedures are also shaped by state and local regulations, which may be more stringent than federal law.
Laboratories are classified as waste generators, and their responsibilities depend on the quantity of hazardous waste produced monthly. These categories are:
-
Very Small Quantity Generator (VSQG): Generates the least amount of waste.
-
Small Quantity Generator (SQG): Mid-tier generator.[7]
-
Large Quantity Generator (LQG): Generates the largest amount of waste.[5][7]
Your generator status dictates accumulation time limits, storage requirements, and reporting duties.[7] This guide outlines best practices that align with general EPA requirements; however, you must consult your institution's Environmental Health & Safety (EH&S) department to ensure adherence to local protocols and confirm your facility's generator status.
Core Disposal Protocol: From Generation to Collection
This protocol provides a self-validating system for the safe handling and disposal of N-(piperidin-3-ylmethyl)acetamide waste.
Step 1: Waste Characterization and Segregation
-
Rationale: Proper characterization is a legal requirement and prevents dangerous reactions from occurring in waste containers. Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases.
-
Procedure:
-
Designate any N-(piperidin-3-ylmethyl)acetamide, including pure unused product, reaction mixtures containing it, and materials heavily contaminated with it (e.g., silica gel, filter paper), as "Hazardous Waste."
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines. For example, it should be kept separate from acidic, basic, or oxidizing waste streams.
-
Leave the chemical in its original container whenever possible for disposal.[8]
-
Step 2: Containerization
-
Rationale: The integrity of the waste container is paramount to preventing leaks and spills. The container must be compatible with the chemical properties of the waste.
-
Procedure:
-
Select a container that is in good condition, free of cracks or defects, and has a secure, tightly sealing lid. Plastic containers are often preferred for their durability.[4]
-
Ensure the container material is compatible with N-(piperidin-3-ylmethyl)acetamide. High-density polyethylene (HDPE) is a standard choice.
-
If transferring waste, use a funnel to avoid spills. Fill the container to no more than 90% of its capacity to allow for expansion and prevent splashing.[6]
-
Keep the container closed at all times except when adding waste.[2][4]
-
Step 3: Labeling
-
Rationale: Clear and accurate labeling is an EPA requirement that ensures safe handling, proper storage, and correct final disposal by waste management contractors. It communicates the hazard to everyone in the laboratory.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5][7]
-
The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "N-(piperidin-3-ylmethyl)acetamide." Avoid abbreviations or formulas.
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic"). Hazard pictograms may also be used.[5]
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Step 4: Accumulation and Storage
-
Rationale: Designated storage areas prevent accidental exposure and ensure the waste is under the control of laboratory personnel.
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4][7]
-
The SAA must be at or near the point of waste generation and under the control of lab personnel.[4][6]
-
The SAA should be clearly marked with signage.[6]
-
Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.
-
Step 5: Arranging Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and approved vendor to ensure it is treated in an environmentally sound manner, typically via incineration or other specialized treatment.[7][9]
-
Procedure:
-
Once the container is full or has reached the accumulation time limit set by your institution, contact your EH&S department.
-
EH&S will arrange for the pickup of the waste by a licensed hazardous waste transporter.[5]
-
You may need to complete paperwork to accompany the waste pickup. This process is tracked via a hazardous waste manifest from generation to final disposal.[10]
-
Data Summary and Workflow Visualization
For quick reference, the following tables summarize key information.
Table 1: Hazard & Handling Summary for N-(piperidin-3-ylmethyl)acetamide
| Hazard Category | GHS Pictogram | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Standard laboratory attire | |
| Skin Irritation | H315: Causes skin irritation | Chemically resistant gloves (e.g., nitrile), lab coat | |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or chemical goggles | |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood |
Table 2: Waste Container Compatibility
| Waste Type | Compatible Container Materials | Incompatible Container Materials |
| N-(piperidin-3-ylmethyl)acetamide (Solid or in organic solvent) | High-Density Polyethylene (HDPE), Glass, Polypropylene | Unlined metal cans (potential for corrosion with impurities), materials not chemically resistant |
Diagram 1: Disposal Workflow
The following diagram illustrates the decision-making process for managing N-(piperidin-3-ylmethyl)acetamide waste in the laboratory.
Caption: Decision workflow for N-(piperidin-3-ylmethyl)acetamide waste management.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(piperidin-3-ylmethyl)acetamide
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling N-(piperidin-3-ylmethyl)acetamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to provide you with the in-depth technical guidance necessary to work safely and effectively, building a foundation of trust through value beyond the product itself.
Understanding the Hazard Profile of N-(piperidin-3-ylmethyl)acetamide
-
Piperidine Moiety : The piperidine component of the molecule is a significant contributor to its potential hazards. Piperidine itself is a flammable liquid and is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[1] It is also known to cause severe skin burns and eye damage.[1][2] Therefore, it is prudent to assume that N-(piperidin-3-ylmethyl)acetamide may share some of these hazardous properties.
-
Acetamide Moiety : The acetamide functional group also presents potential health risks. Acetamide is suspected of causing cancer and may cause damage to the liver.[3][4] Inhalation can lead to irritation of the nose and throat.[3]
-
N-(piperidin-3-ylmethyl)acetamide Specific Data : Available data for the closely related (S)-N-Piperidin-3-yl-acetamide indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] PubChem classifies N-(piperidin-3-ylmethyl)acetamide as harmful if swallowed.[6]
Based on this analysis, N-(piperidin-3-ylmethyl)acetamide should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as potential systemic toxicity upon ingestion or absorption.
Core Principles of Chemical Handling
Before detailing specific PPE recommendations, it is crucial to emphasize that PPE is the last line of defense. A safe laboratory environment for handling N-(piperidin-3-ylmethyl)acetamide begins with robust engineering controls and administrative protocols.
-
Engineering Controls : Whenever possible, handle N-(piperidin-3-ylmethyl)acetamide in a certified chemical fume hood to minimize inhalation exposure.[7] Local exhaust ventilation should be used for any procedures that may generate dust or aerosols.[3]
-
Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound. Ensure all personnel are trained on these procedures and the potential hazards involved.[8]
Personal Protective Equipment (PPE) Selection Guide
The selection of appropriate PPE is critical for minimizing exposure to N-(piperidin-3-ylmethyl)acetamide. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) of solid | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Handling larger quantities (>1g) of solid or any quantity of liquid concentrate | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if there is a risk of aerosol generation.[7] |
| Preparing solutions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Recommended to be performed in a chemical fume hood |
| Accidental spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge is required.[7] |
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing of PPE is as important as its selection to prevent cross-contamination.
Donning Sequence:
-
Gown/Apron: Don the laboratory coat or chemical-resistant apron.
-
Respirator: If required, perform a fit check on your respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Apron: Remove the lab coat or apron by folding it inward on itself.
-
Goggles/Face Shield: Remove eye and face protection.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[9]
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include procedures for handling spills and disposing of waste.
Spill Response Protocol
In the event of a spill of N-(piperidin-3-ylmethyl)acetamide, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent materials, used PPE, and cleaning supplies, must be collected in a sealed, labeled container for hazardous waste disposal.[2]
Waste Disposal Plan
All waste containing N-(piperidin-3-ylmethyl)acetamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10]
-
Segregation: Do not mix N-(piperidin-3-ylmethyl)acetamide waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[11] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with N-(piperidin-3-ylmethyl)acetamide.
Caption: PPE selection workflow for handling N-(piperidin-3-ylmethyl)acetamide.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(piperidin-3-yl)acetamide. PubChem. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Angene Chemical. (2025, February 21). Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. aksci.com [aksci.com]
- 6. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.at [fishersci.at]
- 9. chemos.de [chemos.de]
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- 11. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
